molecular formula C10H14N2 B1356895 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine CAS No. 518051-96-2

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Cat. No.: B1356895
CAS No.: 518051-96-2
M. Wt: 162.23 g/mol
InChI Key: KNIPUMXQKNWUSP-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIPUMXQKNWUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Initial Synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-precedented synthetic route for the initial synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine, a valuable scaffold in medicinal chemistry. The synthesis is strategically designed in three main stages, commencing with the preparation of a key γ-(4-nitrophenyl)butyric acid intermediate, followed by the construction of the core benzazepine ring system via intramolecular Friedel-Crafts acylation and subsequent reductions, and culminating in the reduction of a nitro functionality to the target primary amine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations for each synthetic step.

Introduction: The Significance of the Benzazepine Scaffold

The benzazepine ring system, a seven-membered heterocyclic motif fused to a benzene ring, is a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[2] The conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling potent and selective interactions with receptors and enzymes. The title compound, this compound, serves as a key building block for the synthesis of a diverse range of bioactive molecules, finding applications in the development of novel therapeutics for neurological disorders.[3]

The synthetic strategy outlined herein is designed for both scalability and reproducibility, employing well-understood and reliable chemical transformations. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-stage process, as depicted in the workflow below. This strategy relies on the initial construction of a linear precursor containing the necessary carbon framework and a nitro group, which serves as a masked amine. This is followed by the formation of the characteristic seven-membered ring and, finally, the deprotection of the amine.

Synthetic_Workflow Start γ-(4-nitrophenyl)butyric acid Step1 Intramolecular Friedel-Crafts Acylation Start->Step1 Intermediate1 8-nitro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one Step1->Intermediate1 Step2 Wolff-Kishner or Clemmensen Reduction Intermediate1->Step2 Intermediate2 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Step2->Intermediate2 Step3 Catalytic Hydrogenation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of γ-(4-nitrophenyl)butyric acid

The synthesis begins with the preparation of γ-(4-nitrophenyl)butyric acid. While this compound can be sourced commercially, its synthesis from readily available starting materials is a cost-effective alternative. A common method involves the Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, coordinates with succinic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich benzene ring of nitrobenzene. The nitro group is a deactivating group and a meta-director; however, under forcing conditions, the reaction can proceed to give the desired para-substituted product, which can be separated from the meta isomer. A subsequent reduction of the resulting keto-acid, for example, via a Clemmensen reduction (amalgamated zinc and HCl), reduces the ketone to a methylene group, yielding γ-(4-nitrophenyl)butyric acid.[5]

Experimental Protocol: Friedel-Crafts Acylation and Reduction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Nitrobenzene123.1112.3 g0.10
Succinic anhydride100.0711.0 g0.11
Aluminum chloride133.3430.0 g0.225
Dichloromethane-150 mL-
Zinc (mossy)65.3830.0 g0.46
Mercuric chloride271.523.0 g0.011
Conc. HCl-100 mL-
Toluene-50 mL-

Procedure:

  • Acylation: To a stirred suspension of anhydrous AlCl₃ in dichloromethane at 0 °C, add succinic anhydride in portions. To this mixture, add nitrobenzene dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude keto-acid.

  • Clemmensen Reduction: Prepare amalgamated zinc by stirring mossy zinc with a solution of mercuric chloride in dilute HCl for 10 minutes. Decant the aqueous solution and add the crude keto-acid, toluene, water, and concentrated HCl to the amalgamated zinc.

  • Reflux: Heat the mixture to a vigorous reflux for 8 hours. Add additional portions of concentrated HCl every 2 hours to maintain a strongly acidic environment.

  • Final Work-up: After cooling, separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to yield γ-(4-nitrophenyl)butyric acid. Purify by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Stage 2: Construction of the Benzazepine Core

This stage involves two key transformations: the intramolecular Friedel-Crafts acylation to form the seven-membered ring ketone, followed by the reduction of this ketone to a methylene group.

Step 2a: Intramolecular Friedel-Crafts Acylation

Causality: The conversion of the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride generates a highly reactive electrophile. In the presence of a Lewis acid like AlCl₃, this acyl chloride undergoes an intramolecular electrophilic aromatic substitution to form the cyclic ketone, 8-nitro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one. The use of a high-boiling solvent like dichlorobenzene allows for the necessary reaction temperature to overcome the activation energy for the formation of the seven-membered ring.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of γ-(4-nitrophenyl)butyric acid (0.1 mol) in dry toluene, add thionyl chloride (0.12 mol) and a catalytic amount of DMF. Heat the mixture at 60 °C for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Cyclization: Dissolve the crude acid chloride in dry 1,2-dichlorobenzene. Add anhydrous AlCl₃ (0.11 mol) portion-wise at room temperature. Heat the reaction mixture to 120 °C and maintain for 6 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 2b: Reduction of the Benzazepinone Carbonyl

Causality: The carbonyl group of the benzazepinone needs to be reduced to a methylene group to afford the desired tetrahydrobenzo[b]azepine scaffold. A Wolff-Kishner reduction is ideal for this transformation as it is performed under basic conditions, which are compatible with the nitro group. The reaction involves the formation of a hydrazone, which, upon heating with a strong base like potassium hydroxide in a high-boiling solvent, eliminates nitrogen gas to yield the reduced product.

Experimental Protocol:

  • Hydrazone Formation: To a solution of 8-nitro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one (0.1 mol) in diethylene glycol, add hydrazine hydrate (0.5 mol). Heat the mixture at 100 °C for 2 hours.

  • Reduction: Add potassium hydroxide pellets (0.4 mol) to the reaction mixture and increase the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine. Maintain at this temperature for 4 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ether. Wash the combined organic layers with dilute HCl and then brine. Dry over anhydrous K₂CO₃ and concentrate in vacuo to yield 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Stage 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]

Mechanistic Rationale

In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst, such as palladium on carbon (Pd/C).[7] The nitro compound also adsorbs to the catalyst surface, where it undergoes a stepwise reduction. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the amine.[8] This method is highly chemoselective for the reduction of the nitro group in the presence of the benzene ring.

Reduction_Mechanism Nitro Ar-NO₂ H2_PdC H₂, Pd/C Nitro->H2_PdC Nitroso Ar-NO (Nitroso intermediate) H2_PdC->Nitroso + H₂ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ Hydroxylamine->Amine + H₂ - H₂O

Caption: Simplified mechanism for the catalytic hydrogenation of a nitro group.

Experimental Protocol: Catalytic Hydrogenation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine192.2219.2 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol-200 mL-
Hydrogen gas-50 psi-

Procedure:

  • Reaction Setup: In a Parr hydrogenation apparatus or a similar pressure vessel, dissolve 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine in ethanol. Carefully add 10% Pd/C catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or by conversion to its hydrochloride salt.

Summary of Quantitative Data

StepStarting MaterialProductTypical Yield (%)
1. Friedel-Crafts Acylation and Clemmensen ReductionNitrobenzeneγ-(4-nitrophenyl)butyric acid60-70
2a. Intramolecular Friedel-Crafts Acylationγ-(4-nitrophenyl)butyric acid8-nitro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one75-85
2b. Wolff-Kishner Reduction8-nitro...benzo[b]azepin-5-one8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine80-90
3. Catalytic Hydrogenation8-nitro...benzo[b]azepineThis compound>95

Conclusion

The synthesis of this compound presented in this guide is a reliable and well-established route that utilizes fundamental organic reactions. By understanding the rationale behind each step, from the initial construction of the carbon skeleton to the final functional group transformation, researchers can confidently reproduce this synthesis. The modularity of this approach also allows for the potential synthesis of various analogs by modifying the starting materials or the reaction conditions at different stages. This guide provides a solid foundation for the production of this important medicinal chemistry scaffold, enabling further exploration of its therapeutic potential.

References

  • Synthesis of 1,3,5-Triazepines and Benzo[f][9][10][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PMC. [Link]

  • Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2009). ResearchGate. [Link]

  • US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles. (n.d.).
  • Synthesis method of 2-(4-nitrophenyl) butyric acid. (2022). Patsnap. [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. (n.d.). [Link]

  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. (1995). PubMed. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2015). ResearchGate. [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][9]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. (2013). CSIRO Publishing. [Link]

  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. (2022). PMC. [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2022). ACS Publications. [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][9]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. (2013). ResearchGate. [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][9]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. (2013). Semantic Scholar. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. (2019). PubMed Central. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. [Link]

  • A kind of method for preparing 2-(4-nitrophenyl) butyric acid. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. [Link]

  • Design and Synthesis of Tetrahydrobenzo[11][12]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. (2025). [Link]

  • How Aromatic nitro compound converted into aromatic amine without hydrogenator?. (2016). ResearchGate. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2017). PMC. [Link]

Sources

An In-depth Technical Guide to the Structural Characterization of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine is a synthetic bicyclic aromatic amine belonging to the tetrahydro-benzo[b]azepine class of compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural resemblance to naturally occurring alkaloids and its prevalence in various centrally active agents.[1] The tetrahydro-benzo[b]azepine core is a key pharmacophore in the design of modulators for serotonin and dopamine receptors, making it a valuable building block in the development of therapeutics for psychiatric disorders such as depression, anxiety, and schizophrenia.[1] The addition of an amino group at the 8-position of the aromatic ring introduces a key functional handle for further synthetic elaboration and potential modulation of the molecule's pharmacokinetic and pharmacodynamic properties.

Given its potential as a key intermediate in pharmaceutical research, a thorough and unambiguous structural characterization of this compound is paramount.[2] This guide provides a comprehensive overview of the analytical techniques and methodologies required to definitively elucidate its molecular structure. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography. For each technique, we will present not only the procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Identity

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[Calculated]
Molecular Weight 162.23 g/mol [Calculated]
IUPAC Name This compound-
CAS Number Not available-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a suite of one- and two-dimensional NMR experiments is necessary for complete assignment.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of related tetrahydrobenzo[b]azepine structures and the known electronic effects of an amino substituent on an aromatic ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85d, J ≈ 8.0 Hz1HH-6Ortho to the electron-donating amino group, shielded.
~6.60dd, J ≈ 8.0, 2.0 Hz1HH-7Ortho and para to electron-donating groups, shielded.
~6.55d, J ≈ 2.0 Hz1HH-9Ortho to the amino group, shielded.
~3.60br s2H-NH₂Broad singlet due to quadrupole broadening and exchange.
~3.10t, J ≈ 6.0 Hz2HH-5Methylene protons adjacent to the aromatic ring.
~2.90t, J ≈ 6.0 Hz2HH-2Methylene protons adjacent to the secondary amine.
~1.90m2HH-4Methylene protons in the seven-membered ring.
~1.80m2HH-3Methylene protons in the seven-membered ring.
~1.70br s1HN-HBroad singlet due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted carbon NMR chemical shifts are based on the parent tetrahydrobenzo[b]azepine scaffold and the substituent effects of the amino group.

Chemical Shift (δ, ppm)AssignmentRationale
~145.0C-8Carbon directly attached to the electron-donating amino group, deshielded.
~140.0C-5aQuaternary carbon at the fusion of the two rings.
~128.0C-9aQuaternary carbon at the fusion of the two rings.
~120.0C-6Aromatic methine carbon.
~115.0C-7Aromatic methine carbon, shielded by the amino group.
~113.0C-9Aromatic methine carbon, shielded by the amino group.
~48.0C-2Carbon adjacent to the secondary amine.
~35.0C-5Carbon adjacent to the aromatic ring.
~30.0C-4Aliphatic carbon in the seven-membered ring.
~28.0C-3Aliphatic carbon in the seven-membered ring.
2D NMR for Unambiguous Assignments

To confirm the assignments made from 1D NMR, a series of 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic spin system within the seven-membered ring (H-2 through H-5) and the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and confirming the overall connectivity of the molecule, for instance, by observing correlations from the H-5 protons to the aromatic carbons C-6 and C-9a.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 ¹H NMR filter->H1 C13 ¹³C NMR filter->C13 assign_1D 1D Spectral Assignment H1->assign_1D C13->assign_1D COSY COSY assign_2D 2D Correlation Analysis COSY->assign_2D HSQC HSQC HSQC->assign_2D HMBC HMBC HMBC->assign_2D assign_1D->COSY assign_1D->HSQC assign_1D->HMBC structure Final Structure Elucidation assign_2D->structure

NMR Structural Elucidation Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Expected Mass Spectral Data
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the amine functionalities are readily protonated.

  • Molecular Ion: The protonated molecule, [M+H]⁺, is expected to be the base peak or a very prominent peak in the spectrum, with a mass-to-charge ratio (m/z) of 163.2.

  • Fragmentation Pattern: The fragmentation of cyclic amines is often initiated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[3] For this compound, several key fragmentation pathways can be predicted:

    • Loss of ethylene (C₂H₄): A retro-Diels-Alder type fragmentation of the seven-membered ring could lead to the loss of ethylene (28 Da), resulting in a fragment at m/z 135.2.

    • Alpha-cleavage: Cleavage of the C4-C5 bond, followed by rearrangement, could lead to various smaller fragments.

    • Loss of NH₃: While less common for secondary amines, some fragmentation involving the exocyclic amino group might be observed.

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Acidification: To promote protonation in ESI positive mode, a small amount of an acid, such as formic acid (0.1% v/v), can be added to the final solution.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Conc. stock->dilute acidify Acidify with Formic Acid dilute->acidify esi Electrospray Ionization (ESI+) acidify->esi ms1 MS1 Scan (Full Scan) esi->ms1 ms2 MS/MS of [M+H]⁺ ms1->ms2 mw_confirm Confirm Molecular Weight ms1->mw_confirm frag_analysis Analyze Fragmentation Pattern ms2->frag_analysis structure_confirm Structural Confirmation mw_confirm->structure_confirm frag_analysis->structure_confirm

Mass Spectrometry Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3350-3250Medium, SharpN-H stretch (secondary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1620-1580StrongN-H bend (primary amine)
1600, 1500Medium-StrongC=C stretch (aromatic ring)
1350-1250StrongC-N stretch (aromatic amine)
1250-1020MediumC-N stretch (aliphatic amine)
900-675StrongC-H out-of-plane bend (aromatic)
Experimental Protocol: FTIR Sample Preparation (KBr Pellet)
  • Grinding: Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a wealth of information about the connectivity and functional groups of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

Crystallization: The Critical First Step

Growing high-quality single crystals is often the most challenging part of this technique. Several methods can be employed:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Place the filtered solution in a clean vial, cover it loosely to allow for slow evaporation, and leave it undisturbed in a vibration-free location.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

XRay_Workflow cluster_cryst Crystal Growth cluster_diff Data Collection cluster_solve Structure Solution & Refinement sol_screen Solvent Screening prep_sol Prepare Saturated Solution sol_screen->prep_sol slow_evap Slow Evaporation prep_sol->slow_evap mount Mount Crystal slow_evap->mount diffract X-ray Diffraction mount->diffract solve Solve Phase Problem diffract->solve refine Refine Atomic Positions solve->refine final_struct Final 3D Structure refine->final_struct

X-ray Crystallography Workflow

Conclusion

The comprehensive structural characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the primary framework of atomic connectivity, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. FTIR spectroscopy serves as a rapid method to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography, when feasible, provides the ultimate and unambiguous determination of the three-dimensional molecular structure. By employing these techniques in a logical and self-validating workflow, researchers can confidently establish the structure of this important pharmaceutical building block, paving the way for its application in drug discovery and development.

References

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  • MySkinRecipes. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. Retrieved from [Link]

  • Hickey, E. R., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6586–6597. [Link]

  • Vessally, E., et al. (2018). Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. Physical Chemistry Research, 6(3), 505-519.
  • Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901–905. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. New Journal of Chemistry, 26(12), 1769–1775. [Link]

  • Piel, M., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[4]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(3), 1357–1373. [Link]

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  • Zhang, Y., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][6]benzothiazepin-1-ones under electron impact ionization conditions. Journal of Mass Spectrometry, 39(5), 559–564. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, certain molecular scaffolds emerge as keystones for innovation. The benzazepine framework is one such structure, forming the core of numerous neurologically active agents. This guide focuses on a specific, yet underexplored, derivative: 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine (CAS No. 518051-96-2). As a Senior Application Scientist, my objective is to provide not just a summary of existing data, but a comprehensive technical analysis that synthesizes established facts with predictive insights.

It is crucial to acknowledge that publicly available, experimentally verified data for this specific compound is sparse. Therefore, this document is structured to bridge these gaps. We will begin by presenting the confirmed molecular and physical characteristics. Subsequently, we will extrapolate key chemical properties by examining the parent scaffold, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, and analyzing the electronic and steric influence of the appended 8-amino group. This approach, grounded in fundamental chemical principles, provides a robust predictive framework. Finally, we will outline the precise, self-validating experimental protocols required to empirically determine these properties, ensuring a pathway to full characterization for any research program.

This guide is designed to be a practical and authoritative resource, empowering researchers to confidently advance their work with this promising intermediate.

Core Molecular Profile

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a fused benzene ring and a seven-membered azepine ring, makes it a valuable intermediate for synthesizing bioactive molecules targeting the central nervous system.[1] The presence of both a secondary amine within the azepine ring and a primary aromatic amine at the 8-position offers multiple points for chemical modification, allowing for the creation of diverse compound libraries.

Structural and Basic Properties

The fundamental properties of this compound are summarized below. These values form the baseline for all further analysis and experimental design.

PropertyValueSource
CAS Number 518051-96-2[1]
Molecular Formula C₁₀H₁₄N₂[1]
Molecular Weight 162.23 g/mol [1]
Appearance Not specified; likely a solid at room temperatureInferred
Storage Conditions 2-8°C, dry, sealed[1]
Chemical Structure Visualization

The 2D structure of the molecule is critical for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties and Rationale

Solubility Profile
  • Prediction: The compound is expected to be sparingly soluble in water and non-polar organic solvents but should exhibit good solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents like DMSO.

  • Causality: The molecule possesses both hydrophobic (the bicyclic carbon framework) and hydrophilic (two amine groups) regions. The amine groups are capable of hydrogen bonding, which enhances solubility in polar solvents. In aqueous media, the solubility will be highly pH-dependent. At acidic pH, protonation of the amine groups will form salts, dramatically increasing water solubility. Conversely, at basic pH, the free base form will predominate, reducing aqueous solubility.

Acidity and Basicity (pKa)

The molecule contains two basic nitrogen atoms: the secondary amine in the azepine ring (N1) and the primary aromatic amine (N8).

  • N1 (Azepine Ring): This nitrogen is an aliphatic secondary amine. Its basicity will be similar to other cyclic secondary amines. For the parent scaffold, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, the predicted pKa is approximately 10.27.[2] We can expect the pKa for this nitrogen to be in a similar range, likely pKa ≈ 9.5 - 10.5 .

  • N8 (Aromatic Amine): This nitrogen is a primary arylamine. Its basicity is significantly lower than the aliphatic amine because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring. This delocalization stabilizes the free base and makes it less available for protonation. For aniline, the pKa of the conjugate acid is ~4.6. Therefore, we can predict the pKa for this nitrogen to be in the range of pKa ≈ 4.0 - 5.0 .

This dual-pKa system is critical for drug development, as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn influences receptor binding, membrane permeability, and pharmacokinetic properties.

Spectroscopic Profile (Predicted)
  • ¹H NMR: The spectrum will be complex. Key expected signals include:

    • Aromatic protons on the benzene ring, appearing in the range of ~6.5-7.5 ppm . The substitution pattern will create a distinct splitting pattern.

    • Aliphatic protons on the azepine ring, appearing as complex multiplets in the range of ~1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen (at C2 and C5) will be deshielded and appear further downfield.[3]

    • The N-H protons of the two amine groups will appear as broad singlets. Their chemical shift will be highly dependent on solvent and concentration, but can be expected around ~3.0-5.0 ppm for the NH₂ group and ~1.5-3.0 ppm for the secondary NH.[3]

  • ¹³C NMR: Approximately 10 distinct carbon signals are expected. Aromatic carbons will appear in the ~110-150 ppm region, while the aliphatic carbons of the azepine ring will be found in the ~20-60 ppm region.

  • Mass Spectrometry (MS): The nominal molecular weight is 162. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately 163.1235 , corresponding to the formula C₁₀H₁₅N₂⁺.

Experimental Verification Protocols

To move from prediction to empirical fact, a series of standardized, self-validating experiments are required. The following protocols provide a clear methodology for the characterization of this compound.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: Potentiometric Titration for pKa Determination

This method provides highly accurate pKa values by monitoring pH changes during titration.

Objective: To determine the two pKa values of the subject compound.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the predicted low water solubility of the free base.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Use a micro-burette to add a standardized solution of 0.1 M HCl (for titrating the base).

  • Titration Procedure:

    • Slowly add aliquots of the HCl titrant to the analyte solution while stirring.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. The two distinct buffer regions will correspond to the two pKa values of the molecule.

    • Alternatively, use the first derivative of the titration curve (ΔpH/ΔV) to accurately locate the equivalence points.

Trustworthiness Check: The protocol is self-validating. The presence of two clear inflection points in the titration curve validates the existence of two distinct basic centers. The sharpness of these inflections is indicative of the sample's purity.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity

Objective: To confirm the molecular weight and assess the purity of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL. Dilute to a working concentration of ~10 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal of the target ion.

  • Data Analysis:

    • The HPLC chromatogram will show a primary peak. The area of this peak relative to the total area of all peaks determines the purity (e.g., >95%).

    • The mass spectrum corresponding to the main peak should show a prominent ion at m/z 163.12 ± 0.01, confirming the protonated molecular formula [C₁₀H₁₄N₂ + H]⁺.

Trustworthiness Check: This method provides orthogonal data points. The retention time from the HPLC provides a purity assessment, while the mass-to-charge ratio from the MS provides unambiguous confirmation of the molecular weight and formula.

Reactivity and Stability

  • Chemical Reactivity: The primary aromatic amine (N8) is susceptible to electrophilic aromatic substitution reactions, though the ring is moderately activated. It can readily undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. Both the N1 and N8 amines can act as nucleophiles, participating in acylation, alkylation, and reductive amination reactions. This dual reactivity makes the compound a versatile scaffold for building molecular complexity.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, aromatic amines can be sensitive to light and air, potentially leading to oxidative discoloration over time. Therefore, storage in a sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at the recommended 2-8°C is critical to maintain its integrity.[1]

Conclusion

This compound stands as a molecule of high potential, situated at the intersection of known scaffold benefits and unexplored chemical space. While comprehensive experimental data remains to be published, a robust understanding of its physicochemical properties can be achieved through the application of fundamental chemical principles and predictive science, as outlined in this guide. The provided protocols offer a clear and reliable path for researchers to perform the necessary empirical characterization. By combining predictive analysis with rigorous experimental validation, drug development professionals can effectively leverage this compound's unique structural features to design the next generation of CNS-targeted therapeutics.

References

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The Enduring Scaffold: A Technical Guide to Tetrahydro-1H-benzo[b]azepines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydro-1H-benzo[b]azepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile scaffold. We will explore its synthesis through both classical and contemporary methodologies, delve into its detailed spectroscopic characterization, and illuminate the critical structure-activity relationships that drive its therapeutic potential. This document is designed to serve as a practical and authoritative resource, bridging fundamental organic chemistry with the applied science of drug discovery.

Introduction: The Significance of the Tetrahydro-1H-benzo[b]azepine Scaffold

The fusion of a benzene ring with a seven-membered azepine ring to form the benzo[b]azepine system creates a unique three-dimensional architecture that has proven to be a fertile ground for the development of novel therapeutics. The hydrogenated form, tetrahydro-1H-benzo[b]azepine, offers conformational flexibility, a key attribute for effective interaction with biological targets.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including potent antitumor and psychoactive properties. A notable example is Mozavaptan, a vasopressin V2 receptor antagonist. The inherent versatility of the tetrahydro-1H-benzo[b]azepine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide the foundational knowledge necessary to effectively harness the potential of this remarkable scaffold.

Synthetic Strategies for the Tetrahydro-1H-benzo[b]azepine Core

The construction of the tetrahydro-1H-benzo[b]azepine ring system can be approached through a variety of synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Approaches to Ring Formation

Traditional methods for the synthesis of the azepine ring often involve multi-step sequences. These foundational reactions remain relevant and provide a basis for understanding more modern approaches.

  • Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for forming cyclic ketones, which can then be further elaborated to introduce the amino functionality required for the azepine ring. For instance, the synthesis of 1H-benzo[b]azepin-5-ones can be achieved through a Dieckmann condensation, followed by reductive amination to yield 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines.[1]

  • Beckmann Rearrangement: The acid-catalyzed rearrangement of an oxime to an amide provides a powerful tool for ring expansion. This method can be employed to construct the seven-membered azepine ring from a six-membered precursor.[1]

  • Mitsunobu Reaction: This versatile reaction allows for the formation of a carbon-nitrogen bond under mild conditions, enabling the cyclization of a suitably functionalized precursor to form the tetrahydro-1H-benzo[b]azepine ring system.[1]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced a range of efficient and elegant methods for the construction of complex heterocyclic systems, including the tetrahydro-1H-benzo[b]azepine scaffold.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and widely used strategy for the formation of cyclic olefins. This reaction, often catalyzed by ruthenium-based complexes, can be applied to the synthesis of unsaturated benzo[b]azepine derivatives, which can then be reduced to the desired tetrahydro-1H-benzo[b]azepine core.[1]

  • Aza-Piancatelli Cyclization/Michael Addition Sequence: This one-pot sequence offers an efficient route to bridged tetrahydrobenzo[b]azepines from readily available precursors. The reaction proceeds via a 4-aminocyclopentenone intermediate, which undergoes a subsequent intramolecular Michael addition to construct the azepine ring.

  • Silyl Aza-Prins Cyclization: This iron(III)-catalyzed reaction provides a direct and efficient method for the synthesis of tetrahydroazepines. The reaction involves the condensation of an amine and an aldehyde, followed by an intramolecular cyclization and a Peterson-type elimination to form the unsaturated seven-membered ring.[2][3] The proposed mechanism involves the formation of an iminium ion, which is trapped by an internal double bond to generate a stabilized carbocation that then eliminates a silyl group to yield the final product.[2][3]

  • Intramolecular C-N Bond Coupling: Palladium- and copper-catalyzed intramolecular C-N cross-coupling reactions are powerful tools for the synthesis of nitrogen-containing heterocycles. These methods can be employed to cyclize appropriately substituted precursors to form the tetrahydro-1H-benzo[b]azepine ring system with high efficiency.

Below is a generalized workflow for the synthesis of a functionalized tetrahydro-1H-benzo[b]azepine derivative.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product cluster_analysis Characterization A Substituted Aniline C Ring Formation Reaction (e.g., RCM, Cyclization) A->C B Cyclic Ketone Precursor B->C D Functional Group Interconversion C->D E Purification (e.g., Chromatography) D->E F Tetrahydro-1H-benzo[b]azepine Derivative E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Assessment F->H

Caption: Generalized workflow for the synthesis and characterization of tetrahydro-1H-benzo[b]azepine derivatives.

Spectroscopic Characterization of the Tetrahydro-1H-benzo[b]azepine Core

The unambiguous identification and characterization of the tetrahydro-1H-benzo[b]azepine scaffold and its derivatives are crucial for ensuring the integrity of research and development efforts. A combination of modern spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the tetrahydro-1H-benzo[b]azepine framework.

  • ¹H NMR: The proton NMR spectrum of the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine would be expected to show distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the seven-membered ring. The chemical shifts and coupling patterns of the methylene protons in the azepine ring can provide valuable information about the conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons and the aliphatic carbons of the azepine ring are characteristic of the scaffold. For derivatives, the presence of additional signals and shifts in the positions of the core signals can confirm the successful installation of functional groups.[4]

Table 1: Representative Spectroscopic Data for a Tetrahydro-1H-benzo[b]azepine Derivative

Technique Observed Data
¹H NMR (DMSO-d₆, 600 MHz) δ 7.79 (d, J = 9.0 Hz, 1H), 7.36–7.33 (m, 3H), 7.21 (d, J = 4.0 Hz, 4H), 7.10 (d, J = 9.0 Hz, 1H), 3.82 (s, 3H), 2.89 (s, 2H), 2.73 (s, 2H), 1.98 (s, 1H), 1.68–1.61 (m, 2H), 1.46 (s, 2H), 1.30–1.14 (m, 8H)[4]
¹³C NMR (DMSO-d₆, 150 MHz) δ 162.76, 159.49, 152.60, 150.11, 141.50, 138.31, 130.71, 129.13, 124.73, 121.96, 117.57, 115.22, 65.49, 62.43, 60.23, 55.99, 36.24, 31.22, 19.13, 14.55, 14.02[4]
Mass Spectrometry (ESI-HRMS) Calculated for C₂₅H₃₁N₄O₂ [M+H]⁺: 419.2369, Found: 419.2410[4]
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. For the tetrahydro-1H-benzo[b]azepine core, the N-H stretching vibration of the secondary amine in the azepine ring is a characteristic feature. The presence of other functional groups, such as carbonyls or hydroxyls, in derivatives will give rise to distinct and readily identifiable absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a synthesized compound, providing a high degree of confidence in its identity.[4]

Structure-Activity Relationships (SAR) and Therapeutic Applications

The tetrahydro-1H-benzo[b]azepine scaffold is a versatile platform for the design of new therapeutic agents. By systematically modifying the substitution pattern on both the aromatic and the azepine rings, researchers can explore the structure-activity relationships (SAR) that govern the biological activity of these compounds.

Key Positions for Functionalization

The SAR of tetrahydro-1H-benzo[b]azepine derivatives is highly dependent on the nature and position of substituents.

  • N-1 Position: The nitrogen atom of the azepine ring is a common site for substitution. Alkylation or acylation at this position can significantly impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Aromatic Ring: Substitution on the benzene ring can modulate the electronic properties of the molecule and provide additional points of interaction with the target protein. Electron-donating or electron-withdrawing groups can influence the overall reactivity and metabolic stability of the compound.

  • Azepine Ring: The introduction of substituents on the carbon atoms of the seven-membered ring can alter its conformation and create new stereocenters, which can have a profound effect on biological activity.

G cluster_sar Structure-Activity Relationship cluster_mods Key Modification Sites cluster_properties Resulting Properties Core Tetrahydro-1H-benzo[b]azepine Core N1 N-1 Substitution Core->N1 Aromatic Aromatic Ring Substitution Core->Aromatic Azepine Azepine Ring Substitution Core->Azepine Potency Biological Potency N1->Potency Toxicity Toxicity Profile N1->Toxicity Selectivity Target Selectivity Aromatic->Selectivity PK Pharmacokinetics Aromatic->PK Azepine->Potency Azepine->PK

Caption: Key modification sites on the tetrahydro-1H-benzo[b]azepine core and their influence on biological properties.

Therapeutic Targets and Applications

The diverse biological activities of tetrahydro-1H-benzo[b]azepine derivatives have led to their investigation for a wide range of therapeutic applications.

  • Anticancer Agents: Certain derivatives have shown potent anti-proliferative effects against various cancer cell lines.[4] For example, some compounds have been identified as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[4]

  • Central Nervous System (CNS) Agents: The structural similarity of the tetrahydro-1H-benzo[b]azepine scaffold to known CNS-active compounds, such as benzodiazepines, has prompted its exploration for the treatment of neurological and psychiatric disorders. Derivatives have been shown to act as agonists of the 5-HT2C receptor, a target implicated in mood, appetite, and cognition.[5]

  • Other Therapeutic Areas: The versatility of the scaffold has led to its investigation in other areas, including the development of anticholinesterase agents and inhibitors of histone H3 phosphorylation.[5]

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a functionalized tetrahydro-1H-benzo[b]azepine derivative. This protocol is intended as a general guide and may require optimization for specific substrates.

Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

This protocol describes a classical approach to a key intermediate in the synthesis of more complex derivatives.[6]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • Dissolve 4-chloroaniline and succinic anhydride in a suitable organic solvent (e.g., toluene).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add cold 1N hydrochloric acid to the residue and stir for 10-15 minutes.

  • Filter the resulting solid to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Treat the 4-(4-chloroanilino)-4-oxobutanoic acid with a strong acid catalyst (e.g., polyphosphoric acid).

  • Heat the mixture to promote the intramolecular cyclization.

  • After the reaction is complete, carefully quench the reaction with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Step 3: Reduction of the Ketone

  • The resulting ketone can be reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride to afford the final tetrahydro-1H-benzo[b]azepine.[7]

Conclusion

The tetrahydro-1H-benzo[b]azepine scaffold represents a cornerstone in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a highly attractive template for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the key aspects of working with this important core, from its synthesis and characterization to the exploration of its structure-activity relationships. As our understanding of disease biology continues to evolve, the tetrahydro-1H-benzo[b]azepine scaffold is poised to remain a critical tool in the hands of drug discovery scientists, offering the potential for the development of new and effective treatments for a wide range of human diseases.

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  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI. Retrieved January 23, 2026, from [Link]

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The Diverse Biological Landscape of Substituted Benzo[b]azepines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the Benzo[b]azepine Scaffold

The benzo[b]azepine core, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted benzo[b]azepines, focusing on their anticancer, antimicrobial, and central nervous system (CNS) activities. By delving into the nuances of their synthesis, structure-activity relationships (SAR), and mechanisms of action, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space. We will explore not only the core benzo[b]azepine structure but also draw comparative insights from closely related and extensively studied analogues such as dibenzo[b,f]azepines and benzodiazepines to provide a comprehensive understanding of this class of compounds.

Anticancer Activity: Targeting the Proliferative Machinery

Substituted benzo[b]azepine derivatives have shown significant promise as anticancer agents, with various analogues exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of benzo[b]azepine derivatives is often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell survival and proliferation. Key mechanisms include:

  • Topoisomerase II Inhibition: Certain dibenzo[b,f]azepine derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.[1]

  • DNA Intercalation: The planar aromatic structure of some benzo[b]azepine analogues allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription and inducing cell cycle arrest.

  • Induction of Apoptosis: Many biologically active benzo[b]azepines exert their anticancer effects by activating the apoptotic cascade. This can be mediated through various signaling pathways, including the caspase cascade. For instance, some benzimidazole and benzothiazole derivatives, which share structural similarities with benzo[b]azepines, have been shown to induce apoptosis by increasing the activity of caspase-3.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzo[b]azepines is intricately linked to the nature and position of their substituents. Key SAR observations include:

  • Rigidification of the Scaffold: Studies on dibenzo[b,f]azepines have demonstrated that rigidifying the molecular structure through cyclization can enhance anticancer activity.[1] This is often achieved by converting flexible side chains into rigid heterocyclic rings, which can lead to improved binding affinity with biological targets.

  • Substitution on the Benzene Rings: The presence of specific substituents on the aromatic rings can significantly modulate activity. For example, in a series of dibenzo[b,f]azepine-based 1,3,4-oxadiazole derivatives, specific substitution patterns were found to be critical for potent anti-leukemic activity.[1]

  • Nature of the Side Chain: The composition of side chains attached to the azepine nitrogen plays a crucial role. Altering the polarity by incorporating hydrophilic or hydrophobic groups can augment biological activity.[3]

Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

A common and robust method for preliminary anticancer screening is the NCI-60 human tumor cell line screen.

Methodology:

  • Cell Culture: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: After a 24-hour pre-incubation period, the test compounds are added at various concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is performed to determine cell viability. The SRB protein stain binds to cellular proteins, and the amount of bound stain is proportional to the cell number.

  • Data Analysis: The optical density of the stained cells is measured, and dose-response curves are generated to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

Diagram of the NCI-60 Screening Workflow:

NCI60_Workflow start Start cell_culture Culture 60 Human Cancer Cell Lines start->cell_culture plating Plate Cells in 96-well Plates cell_culture->plating incubation1 24h Pre-incubation plating->incubation1 add_compound Add Substituted Benzo[b]azepine incubation1->add_compound incubation2 48h Incubation add_compound->incubation2 srb_assay SRB Assay incubation2->srb_assay data_analysis Data Analysis (GI50, TGI, LC50) srb_assay->data_analysis end End data_analysis->end

Caption: Workflow for NCI-60 in vitro anticancer screening.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted benzo[b]azepines have demonstrated promising activity against a range of bacteria and fungi, positioning them as a potential source of new anti-infective drugs.

Antibacterial and Antifungal Spectrum

Studies on pyridobenzazepine derivatives have revealed a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Furthermore, certain derivatives have exhibited potent antifungal activity, in some cases exceeding that of established antifungal agents like nystatin and fluconazole.[4]

Structure-Activity Relationship (SAR) in Antimicrobial Benzo[b]azepines

The antimicrobial efficacy of these compounds is highly dependent on their substitution patterns:

  • Influence of the Aromatic Core: Pyridobenzazepine derivatives have shown greater inhibitory activity compared to their dipyridoazepine counterparts against a panel of bacteria.[4]

  • Side Chain Substituents: The nature of the substituent on the azepine nitrogen is a key determinant of activity. For instance, an N,N-dimethyl substituent can be significantly more potent than an N,N-diethyl substituent.[4]

  • Incorporation of Heterocyclic Moieties: The fusion of other heterocyclic rings, such as pyrazole, to the benzodiazepine scaffold has been explored as a strategy to enhance antimicrobial properties.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized technique for its determination.[4]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Benzo[b]azepine prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The benzo[b]azepine scaffold is structurally related to benzodiazepines, a well-established class of drugs with a wide range of CNS activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[6] This structural similarity has spurred investigations into the CNS effects of substituted benzo[b]azepines and their analogues.

Anxiolytic and Antidepressant Potential

Several benzodiazepine analogues have been synthesized and evaluated for their antidepressant activities, with some compounds showing significant reductions in immobility time in preclinical models of depression.[6][7] The mechanism of action is often linked to the modulation of the GABAergic system.[7]

CNS Depressant and Stimulant Properties

The diverse substitutions on the benzo[b]azepine ring can lead to a spectrum of CNS effects, ranging from depressant to stimulant activities. CNS depressants generally act by reducing neuronal activity, often through potentiation of GABAergic neurotransmission, while stimulants increase neuronal activity.[8][9] The specific pharmacological profile of a substituted benzo[b]azepine will depend on its affinity and efficacy at various CNS receptors.

Structure-Activity Relationship (SAR) for CNS Activity

The CNS activity of benzodiazepine-related compounds is highly sensitive to structural modifications:

  • Substitution at Position 7: In the 1,4-benzodiazepine series, the introduction of an electron-withdrawing group at the 7-position is crucial for anxiolytic activity.

  • Fusion of Heterocyclic Rings: The fusion of a triazole ring to the diazepine nucleus can enhance the potency of these compounds.

  • Substituents on Fused Rings: The nature and position of substituents on any fused aromatic rings can significantly impact receptor binding and pharmacological activity.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The elevated plus maze is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Methodology:

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Animal Acclimatization: Animals are allowed to acclimatize to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test.

  • Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in the open and closed arms, as well as the number of entries into each arm, are recorded.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Diagram of the Elevated Plus Maze Experimental Logic:

EPM_Logic drug_admin Administer Benzo[b]azepine or Vehicle place_on_maze Place Animal on Elevated Plus Maze drug_admin->place_on_maze animal_behavior Animal Explores Maze place_on_maze->animal_behavior observe_open Time in Open Arms (Anxiety-provoking) animal_behavior->observe_open observe_closed Time in Closed Arms (Less Anxiety-provoking) animal_behavior->observe_closed data_analysis Analyze Data observe_open->data_analysis observe_closed->data_analysis anxiolytic_effect Increased Time in Open Arms => Anxiolytic Effect data_analysis->anxiolytic_effect no_effect No Change in Time in Open Arms data_analysis->no_effect

Caption: Logical flow of the Elevated Plus Maze test for anxiolytic activity.

Synthesis Strategies for Substituted Benzo[b]azepines

A variety of synthetic routes have been developed to access the benzo[b]azepine core and its derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the specific isomer of the benzo[b]azepine ring system.

General Synthesis of Dibenzo[b,f]azepines

A common starting material for the synthesis of dibenzo[b,f]azepines is carbamazepine.

A Representative Synthetic Protocol:

  • Hydrolysis of Carbamazepine: Carbamazepine is suspended in water, and a strong base such as sodium hydroxide is added. The mixture is heated under reflux.[1]

  • Formation of Iminostilbene: The basic hydrolysis of the amide group in carbamazepine yields 5H-dibenzo[b,f]azepine (iminostilbene).[1]

  • Further Functionalization: The iminostilbene can then be further functionalized at the nitrogen atom to introduce various substituents and build more complex derivatives.

Synthesis of Fused Benzodiazepines

The synthesis of benzodiazepine-containing polyheterocyclic compounds can be achieved through C-H bond activation-initiated formal [5 + 2] annulation reactions, offering excellent atom- and step-economy.[10]

Conclusion and Future Perspectives

Substituted benzo[b]azepines represent a highly versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their demonstrated potential as anticancer, antimicrobial, and CNS-modulating agents underscores their importance in modern drug discovery. The continued exploration of their structure-activity relationships, coupled with the development of novel and efficient synthetic methodologies, will undoubtedly pave the way for the discovery of new therapeutic agents based on this privileged scaffold. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development.

References

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literature review of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine: A Pivotal Scaffold for Central Nervous System Drug Discovery

Executive Summary

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its structural resemblance to endogenous neurotransmitters and certain alkaloids allows it to serve as a versatile template for designing modulators of critical neurological pathways, including serotonergic and dopaminergic systems. This guide focuses on a key derivative, this compound, a vital intermediate poised for the development of next-generation CNS agents. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its profound biological significance and therapeutic potential for researchers, scientists, and drug development professionals.

The Benzazepine Core: A Privileged Structure in Neuropharmacology

The benzazepine ring system, which features a benzene ring fused to a seven-membered azepine ring, is a privileged scaffold in drug discovery. The tetrahydro-benzo[b]azepine variant, in particular, has been extensively explored for developing agents active at the CNS.[1] This interest stems from its three-dimensional structure, which is well-suited for interacting with the complex binding pockets of G-protein coupled receptors (GPCRs) that regulate mood, cognition, and motor control.

Derivatives of this scaffold are commonly investigated as modulators for serotonin and dopamine receptors, making them highly relevant for treating psychiatric disorders such as depression, anxiety, and schizophrenia.[1] The specific compound, this compound, is particularly valuable as it serves as a key intermediate or building block. The primary amine at the 8-position provides a crucial chemical handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to fine-tune pharmacokinetic and pharmacodynamic properties.[2]

Physicochemical Properties and Structural Characterization

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its physical and chemical properties.

Chemical Structure

Caption: Structure of this compound.

Core Properties

The following table summarizes the key computed and reported properties of the target molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[2]
Molecular Weight 162.23 g/mol [2]
Appearance White to light brown solid (predicted)[3]
Storage Conditions 2-8°C, dry, sealed atmosphere[1][2]
Hydrogen Bond Donors 2PubChem CID (extrapolated)
Hydrogen Bond Acceptors 2PubChem CID (extrapolated)
XLogP3 ~1.5 (estimated)PubChem CID (extrapolated)

Synthetic Strategy and Experimental Protocol

Proposed Retrosynthetic Pathway

The primary amine at the C-8 position is best installed via the reduction of a corresponding nitro group. The benzazepine core itself can be constructed via an intramolecular Friedel-Crafts acylation to form the seven-membered ring.

G Proposed Synthetic Workflow cluster_workflow Proposed Synthetic Workflow A Target: 2,3,4,5-Tetrahydro- 1H-benzo[b]azepin-8-amine B Intermediate 1: 8-Nitro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one B->A Concurrent Reduction (e.g., Catalytic Hydrogenation or SnCl₂/HCl) C Intermediate 2: 4-(3-Nitrophenylamino) butanoic acid C->B Intramolecular Friedel-Crafts Acylation (e.g., PPA or Eaton's Reagent) D Starting Material: 1-Chloro-3-nitrobenzene + Ethyl 4-aminobutanoate D->C Nucleophilic Aromatic Substitution & Hydrolysis G Scaffold-Target Relationships cluster_targets Potential CNS Targets cluster_disorders Therapeutic Areas A 2,3,4,5-Tetrahydro- 1H-benzo[b]azepin-8-amine (Scaffold) B Serotonin Receptors (e.g., 5-HT2C) A->B acts on C Dopamine Receptors (e.g., D2, D3) A->C acts on D Adrenergic Receptors A->D acts on E Depression & Anxiety B->E F Schizophrenia C->F G Pain Management D->G

Sources

Spectroscopic Characterization of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel research compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the expected spectral features, rooted in fundamental principles of organic spectroscopy, alongside standardized protocols for data acquisition. This guide serves as a foundational resource for the unambiguous identification and characterization of this important synthetic intermediate.

Molecular Structure and Overview

This compound is a bicyclic aromatic amine with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol .[1] Its structure, comprised of a fused benzene ring and a seven-membered azepane ring, with a primary amine substituent on the aromatic portion, makes it a valuable scaffold in medicinal chemistry, particularly for agents targeting the central nervous system.[1] Accurate spectroscopic analysis is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Figure 1. Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is the recommended method due to the presence of basic nitrogen atoms that are readily protonated.

Predicted Mass Spectrum Data
IonFormulaCalculated m/zRelative Abundance
[M+H]⁺[C₁₀H₁₅N₂]⁺163.1230High
[M]⁺˙[C₁₀H₁₄N₂]⁺˙162.1157Moderate
Interpretation of Fragmentation

The fragmentation of aromatic amines in mass spectrometry is often directed by the nitrogen atom.[2][3] The molecular ion peak ([M]⁺˙) is expected to be observed at m/z 162. Given the presence of two nitrogen atoms, the nitrogen rule predicts an even nominal molecular weight, which is consistent with the molecular formula.[2] The base peak is anticipated to be the protonated molecule [M+H]⁺ at m/z 163 in ESI-MS.

A characteristic fragmentation pathway for cyclic amines involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4] For the tetrahydrobenzo[b]azepine ring, this could lead to the loss of alkyl radicals. Another likely fragmentation is benzylic cleavage, where the bond between the azepine ring and the benzene ring is cleaved.

M [M+H]⁺ m/z = 163 F1 Loss of NH₃ m/z = 146 M->F1 -NH₃ F2 Benzylic Cleavage (Loss of C₂H₅N) m/z = 118 M->F2 -C₂H₅N

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.[5] A concentration of less than 1 mM is generally recommended.[5]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.[5]

  • Ionization Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas (Nitrogen) Flow: Optimize for a stable spray.

    • Drying Gas (Nitrogen) Temperature: 300-350 °C

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion and characteristic fragment ions. The use of high-resolution mass spectrometry will allow for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (two bands)N-H stretch (primary amine, -NH₂)
3350-3310Weak, SharpN-H stretch (secondary amine, ring -NH-)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1650-1580MediumN-H bend (primary amine)
1600-1450Medium-Strong (multiple bands)Aromatic C=C stretch
1335-1250StrongAromatic C-N stretch
1250-1020MediumAliphatic C-N stretch
910-665Strong, BroadN-H wag (primary and secondary amines)
Interpretation of the IR Spectrum

The most prominent features in the IR spectrum will be the N-H stretching vibrations. The primary amine (-NH₂) is expected to show two distinct sharp bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The secondary amine within the azepine ring will likely exhibit a single, weaker absorption in a similar region. The N-H bending vibration of the primary amine should appear around 1650-1580 cm⁻¹.[1]

The aromatic nature of the compound will be evident from the C-H stretching bands above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ range. Aliphatic C-H stretches from the saturated portion of the azepine ring will be observed between 2950 and 2850 cm⁻¹. The strong absorption in the 1335-1250 cm⁻¹ region can be attributed to the C-N stretching of the aromatic amine.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: For a solid sample, place a small amount (a few milligrams) directly onto the ATR crystal. No extensive sample preparation is required. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing it on the crystal, and allowing the solvent to evaporate.[6]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Apply the solid sample to the ATR crystal and ensure good contact using the pressure arm.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.5m3HAromatic protons (H-6, H-7, H-9)
~3.8br s2H-NH₂ (amine)
~3.2t2HH-5
~3.0t2HH-2
~2.0br s1H-NH- (ring)
~1.9m2HH-4
~1.8m2HH-3
Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet for the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-donating effects of the amine and the fused azepine ring. The protons of the primary amine (-NH₂) are anticipated to appear as a broad singlet around 3.8 ppm, the broadness being due to quadrupole broadening from the nitrogen and potential hydrogen exchange.[1][7] The proton on the secondary amine in the azepine ring will also likely be a broad singlet.

The aliphatic protons of the seven-membered ring will appear in the upfield region. The methylene groups adjacent to the nitrogen atoms (H-2 and H-5) will be deshielded and are predicted to resonate as triplets around 3.0-3.2 ppm. The remaining methylene protons (H-3 and H-4) will appear as multiplets further upfield. The exact chemical shifts and multiplicities may be influenced by the conformational flexibility of the seven-membered ring.[8]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~145-140C-8
~135-130C-5a, C-9a
~120-115C-6, C-7, C-9
~50-45C-2, C-5
~35-25C-3, C-4
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (~115-145 ppm). The carbon atom attached to the primary amine group (C-8) will be the most downfield among the aromatic CH carbons due to the deshielding effect of the nitrogen. The quaternary carbons of the fused ring system (C-5a and C-9a) will also be in this region. The aliphatic carbons of the azepine ring will appear in the upfield region, with those adjacent to the nitrogen (C-2 and C-5) being more deshielded (~45-50 ppm) than the others (C-3 and C-4).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] The choice of solvent can affect the chemical shifts of labile protons.[10][11]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 30-degree pulse angle, 1-2 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.[8][12]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign all signals based on chemical shifts, multiplicities, and 2D correlations.

Conclusion

This technical guide provides a detailed prediction and interpretation of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. The provided protocols offer standardized methods for data acquisition. This comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of this compound, thereby supporting its application in pharmaceutical research and development. The synergistic use of these techniques, as outlined, provides a robust framework for the characterization of this and related novel chemical entities.[13][14][15][16][17]

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A Technical Guide to the Preliminary Toxicological Screening of Tetrahydro-benzo[b]azepin-8-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepine Scaffold and the Imperative of Early Safety Profiling

The tetrahydro-benzo[b]azepine scaffold represents a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its derivatives have been explored for a range of therapeutic applications, leveraging the scaffold's structural similarity to known receptor ligands to design novel compounds for neurological disorders.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[3] Therefore, a robust and logically tiered preliminary toxicological screening is not merely a regulatory hurdle but a foundational component of a successful drug discovery program.[4]

This guide provides an in-depth, field-proven framework for the initial toxicological evaluation of novel tetrahydro-benzo[b]azepin-8-amine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of assays to explain the causality behind experimental choices. The core philosophy is to build a self-validating toxicological package that enables confident, data-driven decisions, de-risking candidates early and focusing resources on compounds with the highest potential for safety and efficacy.

Anticipating Liabilities: The Toxicological Profile of Azepine Derivatives

The azepine ring system, while a valuable pharmacophore, is not without its inherent liabilities. Understanding these provides a crucial predictive context for designing a screening strategy. The conformational flexibility of the seven-membered ring can lead to increased metabolic lability, presenting multiple sites for enzymatic modification by cytochrome P450 enzymes.[5] Furthermore, the nitrogen atom can undergo N-oxidation.[5] Certain heterocyclic aromatic compounds, a broad class that includes azepine-related structures, have demonstrated ecotoxicity and mutagenicity in various assays.[6] Many approved drugs containing this scaffold, particularly those for CNS disorders, carry side effects such as dizziness, fatigue, and cognitive impairments, underscoring the need for careful safety evaluation.[7] This historical and chemical context informs our initial areas of focus: general cytotoxicity, genotoxicity, and specific organ toxicities relevant to the class, such as cardiotoxicity.

A Tiered Strategy for Efficient and Comprehensive Screening

A tiered, hierarchical approach to toxicological screening is the most efficient method for early-stage drug discovery. This strategy prioritizes rapid, cost-effective in vitro assays to eliminate clearly unsuitable candidates before committing to more resource-intensive studies.[4][8] Our proposed workflow is designed to build a comprehensive safety profile incrementally.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Mechanistic & ADME-Tox Profiling cluster_2 Decision Gate: Go/No-Go for Preclinical Development cluster_3 Tier 3: In Vivo Confirmation Cytotoxicity Cytotoxicity Assays (MTT & LDH) Genotoxicity Genotoxicity Assays (Ames & Micronucleus) Cardiotoxicity Cardiotoxicity (hERG Assay) ADME Early ADME Profiling (Metabolic Stability, Permeability) Cardiotoxicity->ADME If Tier 1 is clear Decision Candidate Selection ADME->Decision Hepato Hepatotoxicity (e.g., HepG2 cells) Hepato->Decision InVivo Acute Systemic Toxicity (Rodent Model) Decision->InVivo Go NoGo Terminate or Optimize Scaffold Decision->NoGo No-Go / Redesign Start New Chemical Entity (Tetrahydro-benzo[b]azepin-8-amine) Start->Cytotoxicity Initial Evaluation

Caption: Tiered workflow for preliminary toxicological screening.

PART 1: Core In Vitro Toxicology Assays

This section details the foundational assays required to build a preliminary safety profile. For each, the underlying principle is explained, followed by a detailed, self-validating protocol.

General Cytotoxicity: Assessing a Compound's Impact on Cell Viability

Cytotoxicity assays are the first line of defense, providing a broad measure of a compound's ability to cause cell death.[8] We employ two complementary assays with different endpoints to ensure the data is robust. The MTT assay measures metabolic activity as a proxy for viability, while the LDH assay measures membrane integrity by detecting a cytoplasmic enzyme released from dead cells.[9][10]

Compound IDCell LineAssayIncubation TimeIC₅₀ (µM)Max. Cytotoxicity (%)
TBZA-001 HepG2 MTT 48h > 100 < 5%
LDH 48h > 100 < 8%
TBZA-002 HepG2 MTT 48h 15.2 85%
LDH 48h 18.5 82%
Doxorubicin HepG2 MTT 48h 0.8 95%
(Positive Control)LDH 48h 1.1 92%
Vehicle (0.1% DMSO) HepG2 MTT 48h N/A < 2%
(Negative Control)LDH 48h N/A < 3%

This colorimetric assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity or a relevant neuronal line for CNS compounds) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the tetrahydro-benzo[b]azepin-8-amine compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

  • Controls (Self-Validation):

    • Negative Control: Treat cells with vehicle only (e.g., 0.1% DMSO in medium).

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the blank reading. Plot a dose-response curve to determine the IC₅₀ value.

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of cells with damaged plasma membranes.[10][11] This provides a direct measure of cell lysis.

LDH_Assay cluster_1 Healthy Intact Cell (Membrane Integrity) Intracellular LDH retained in cytosol Healthy->Intracellular Damaged Damaged Cell (Membrane Compromised) Extracellular LDH released into culture medium Damaged->Extracellular NoSignal Low/No Color Change (Low Absorbance) Intracellular->NoSignal Reaction LDH + Substrate Mix -> Colored Formazan Product Extracellular->Reaction catalyzes conversion Signal High Color Change (High Absorbance) Reaction->Signal

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls (Self-Validation):

    • Spontaneous LDH Release: Negative control cells treated with vehicle only.

    • Maximum LDH Release: Positive control cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint. This defines 100% cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity using the formula: ((Compound Reading - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is a regulatory requirement and a critical step to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.[12] The standard preliminary battery consists of a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to detect chromosomal damage.[13]

Compound IDAmes Test (TA98, TA100)In Vitro Micronucleus Assay
-S9 Mix +S9 Mix
TBZA-001 NegativeNegative
TBZA-002 NegativePositive
2-Nitrofluorene Positive N/A
(Ames Control)
Cyclophosphamide N/APositive
(Micronucleus Control)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.[14] A positive test result occurs when the test compound causes a reverse mutation, allowing the bacteria to synthesize histidine and form visible colonies.[15] The assay is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[15]

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of histidine-dependent Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare the S9 mix (if required) containing liver enzymes that can metabolize the test compound into its active form.

  • Plate Incorporation: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of either phosphate buffer or S9 mix.

  • Controls (Self-Validation):

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Controls: A known mutagen for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA100 with S9).

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine) to the tube, mix gently, and pour onto minimal glucose agar plates. The trace histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

This assay detects chromosomal damage.[16] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in micronuclei frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO or TK6 cells) and treat them with various concentrations of the test compound, with and without S9 metabolic activation.

  • Controls (Self-Validation):

    • Negative Control: Vehicle.

    • Positive Controls: A known clastogen (e.g., Mitomycin C, without S9) and a known aneugen (e.g., Colchicine). Use a pro-mutagen like Cyclophosphamide for the +S9 condition.

  • Cytochalasin B Block: Add Cytochalasin B to the culture. This blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells, which are easier to score for micronuclei.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to a fatal arrhythmia called Torsades de Pointes.[17] Early screening for hERG inhibition is therefore critical to prevent late-stage drug development failures.[18][19]

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp.[17]

Step-by-Step Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation: Prepare cells and load them into the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).

  • Compound Application: Establish a stable whole-cell recording. Apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

  • Controls (Self-Validation):

    • Negative Control: Vehicle (0.1-0.5% DMSO).

    • Positive Control: A known hERG blocker (e.g., E-4031 or Cisapride).

  • Electrophysiology: Apply a voltage pulse protocol designed to elicit the characteristic hERG tail current. Measure the peak tail current amplitude at each compound concentration.

  • Data Acquisition and Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Plot a concentration-response curve to determine the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential liability.

PART 2: Integrated ADME-Tox and Decision Making

Toxicology cannot be viewed in isolation. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound dictate its exposure at the target and off-target sites, directly influencing its toxic potential.[4][20] Early in vitro ADME screening should be conducted in parallel with toxicology studies.[3][21] Key assays include metabolic stability in liver microsomes and cell permeability (e.g., Caco-2 for oral absorption).[4]

This integrated data allows for a more nuanced interpretation. For example, a compound with moderate hERG inhibition (e.g., IC₅₀ of 8 µM) might still be viable if it has very low permeability and high metabolic instability, suggesting that therapeutic plasma concentrations will never approach the level needed to block the channel. Conversely, a compound with a clean in vitro toxicology profile might be flagged if it is metabolized into a reactive species.

The goal of this preliminary screening is to enable a " go/no-go " decision or to identify liabilities that require chemical modification. The following decision tree illustrates a logical framework for interpreting the results.

DecisionTree Start In Vitro Tox Data (Cytotox, Genotox, hERG) Cytotox Cytotoxicity IC50 > 30µM? Start->Cytotox Genotox Genotoxicity (Ames/MN) Negative? Cytotox->Genotox Yes NoGo_Cyto NO-GO High Risk: Redesign Scaffold Cytotox->NoGo_Cyto No hERG hERG IC50 > 10µM or >30x Therapeutic Concentration? Genotox->hERG Yes NoGo_Geno NO-GO High Risk: Terminate Series Genotox->NoGo_Geno No Go GO Proceed to In Vivo Acute Toxicity hERG->Go Yes Consider CONSIDER Assess Risk vs. Efficacy Can it be engineered out? hERG->Consider No

Caption: Decision tree for advancing a compound based on preliminary toxicology.

Conclusion

The preliminary toxicological screening of novel chemical entities like tetrahydro-benzo[b]azepin-8-amines is a multi-faceted process that requires a strategic, evidence-based approach. By integrating a tiered battery of in vitro assays—covering cytotoxicity, genotoxicity, and cardiotoxicity—and interpreting these results within the context of the compound's ADME profile, researchers can build a robust safety package. This methodology, grounded in self-validating protocols and a clear decision-making framework, serves to identify and eliminate high-risk compounds early, thereby conserving resources, adhering to ethical principles of animal use reduction, and ultimately increasing the probability of successfully developing safer, more effective medicines.

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Methodological & Application

Application Notes and Protocols for Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine. The intricate complexity of the brain, the restrictive nature of the blood-brain barrier (BBB), and the limitations of traditional preclinical models have historically led to high attrition rates for CNS drug candidates.[1] This guide provides an in-depth exploration of cutting-edge applications and detailed protocols that are reshaping the landscape of CNS drug discovery. We will delve into advanced cellular models, high-content screening methodologies, innovative therapeutic strategies, and the critical role of translational biomarkers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques to accelerate the journey from target identification to clinical success.

The Evolving Paradigm of CNS Drug Discovery: Overcoming the Hurdles

Developing drugs for CNS disorders is a uniquely challenging endeavor due to an incomplete understanding of the multifaceted biology of conditions like Alzheimer's disease, Parkinson's disease, and depression.[1] A primary obstacle is the blood-brain barrier (BBB), a highly selective interface that protects the brain but also prevents approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics from reaching their intended targets at therapeutic concentrations.[2] Furthermore, the lack of clinically relevant animal models that can accurately recapitulate the complex human pathophysiology of many CNS diseases has been a significant impediment to successful clinical translation.[1]

To address these challenges, the field is undergoing a renaissance, driven by a deeper understanding of disease biology and the emergence of transformative technologies.[3] This new era is characterized by a move towards more physiologically relevant human-based models, sophisticated screening platforms, and novel therapeutic modalities designed to either circumvent the BBB or target disease mechanisms with unprecedented precision.

Application: Human iPSC-Derived Neurons and Brain Organoids for Disease Modeling and Screening

Expertise & Experience: The advent of induced pluripotent stem cell (iPSC) technology has been a watershed moment for CNS drug discovery. By reprogramming somatic cells from patients into iPSCs and then differentiating them into various neural cell types (e.g., neurons, astrocytes, oligodendrocytes), we can create patient-specific in vitro models.[4] These models retain the genetic background of the donor, offering an unparalleled window into the cellular and molecular underpinnings of neurological diseases.[4] Brain organoids, three-dimensional self-organizing structures derived from iPSCs, further elevate this approach by recapitulating aspects of the developing human brain's architecture and cellular diversity.[5][6] This enables the study of developmental processes and disease phenotypes in a more tissue-like context.[5]

Trustworthiness: The validity of iPSC-based models is continually being reinforced through comparisons with primary human tissues and their ability to replicate known disease phenotypes. For instance, iPSC-derived neurons from patients with familial Alzheimer's disease have been shown to exhibit key pathological features, such as increased production of amyloid-beta peptides. These models provide a robust and reproducible platform for investigating disease mechanisms and screening for novel therapeutics.[7][8]

Workflow for iPSC-Based CNS Drug Discovery

G cluster_0 Patient Stratification & Sample Collection cluster_1 iPSC Generation & Differentiation cluster_2 Screening & Analysis Patient Patient Cohort (e.g., Alzheimer's Disease) SomaticCells Somatic Cell Isolation (e.g., Skin Fibroblasts) Patient->SomaticCells Reprogramming Reprogramming to iPSCs SomaticCells->Reprogramming Differentiation Neural Differentiation Reprogramming->Differentiation Organoid Brain Organoid Formation Differentiation->Organoid HCS High-Content Screening (Compound Library) Organoid->HCS Analysis Data Analysis & Hit Identification HCS->Analysis Validation Hit Validation & Mechanism of Action Analysis->Validation Preclinical Preclinical Development Validation->Preclinical

Caption: Workflow for CNS drug discovery using patient-derived iPSCs.

Protocol: Differentiation of Human iPSCs into Cortical Neurons for High-Content Screening

This protocol outlines a guided method for generating cortical neurons, suitable for subsequent screening applications.

Materials:

  • Human iPSC line (patient-derived or control)

  • Matrigel-coated 6-well plates

  • Essential 8™ Medium

  • Neural Induction Medium (NIM): DMEM/F12, 1X N-2 Supplement, 1X GlutaMAX™, 1X MEM-NEAA, 2 µg/mL Heparin

  • Neural Progenitor Medium (NPM): DMEM/F12, 1X N-2 Supplement, 1X B-27 Supplement, 1X GlutaMAX™

  • Dual SMAD inhibitors: SB431542 (10 µM), LDN193189 (100 nM)

  • Brain-Derived Neurotrophic Factor (BDNF, 20 ng/mL)

  • Glial cell line-Derived Neurotrophic Factor (GDNF, 20 ng/mL)

  • Laminin (20 µg/mL)

  • Accutase

  • DAPI (4′,6-diamidino-2-phenylindole)

Procedure:

  • iPSC Culture (Day 0): Plate iPSCs on Matrigel-coated plates in Essential 8™ Medium. Culture until colonies reach 70-80% confluency.

  • Neural Induction (Day 1-11):

    • On Day 1, switch to NIM supplemented with dual SMAD inhibitors (SB431542 and LDN193189).

    • Change medium daily for 11 days. By day 11, neural rosettes should be clearly visible.

    • Causality: Dual SMAD inhibition effectively blocks TGF-β and BMP signaling pathways, promoting a default neural fate and efficiently directing iPSCs towards a neural progenitor cell (NPC) lineage.

  • NPC Expansion (Day 12-20):

    • On Day 12, selectively lift the neural rosettes using Accutase and re-plate them onto Laminin-coated plates in NPM.

    • Expand the NPCs for several passages until a sufficient number is obtained. This ensures a homogenous starting population for neuronal differentiation.

  • Neuronal Differentiation (Day 21 onwards):

    • Plate the NPCs at a density of 50,000 cells/cm² on Laminin-coated plates (or 96/384-well screening plates).

    • Culture the cells in NPM supplemented with BDNF and GDNF.

    • Change half the medium every 2-3 days.

    • Causality: BDNF and GDNF are critical neurotrophic factors that promote the survival, maturation, and neurite outgrowth of differentiating cortical neurons.

  • Maturation and Assay Readiness:

    • Allow neurons to mature for at least 4-6 weeks. Mature neurons will exhibit complex neurite networks and express markers like MAP2 and β-III tubulin.

    • The culture is now ready for compound addition and subsequent high-content imaging analysis.

Application: High-Content Screening (HCS) for Phenotypic Drug Discovery

Expertise & Experience: High-Content Screening (HCS) integrates automated microscopy with quantitative image analysis to simultaneously measure multiple phenotypic parameters in cells or whole organisms.[9] Unlike traditional high-throughput screening (HTS) which often relies on a single endpoint, HCS provides a multiparametric "fingerprint" of a compound's effect, offering deeper insights into its mechanism of action and potential toxicity.[10] In the context of CNS, HCS is particularly powerful for identifying compounds that can reverse a disease-relevant phenotype, such as neurite degeneration, protein aggregation, or synaptic dysfunction.[11]

Trustworthiness: The robustness of an HCS assay is established through rigorous validation, including the determination of the Z'-factor, a statistical measure of assay quality. By migrating to 96- or 384-well formats and optimizing automation, HCS workflows can be standardized to ensure high reproducibility.[12]

HCS Workflow for a Neuronal Survival Assay

G Plate 1. Plate iPSC-Derived Neurons (384-well format) Treat 2. Add Compound Library & Neurotoxic Insult (e.g., Aβ oligomers) Plate->Treat Incubate 3. Incubate (e.g., 48 hours) Treat->Incubate Stain 4. Fix & Stain (e.g., MAP2, Hoechst, CellTox™ Green) Incubate->Stain Image 5. Automated Microscopy (High-Content Imager) Stain->Image Analyze 6. Image Analysis (Measure Neurite Length, Cell Count, etc.) Image->Analyze Hit 7. Hit Identification (Compounds preserving neuronal morphology) Analyze->Hit

Caption: High-Content Screening (HCS) workflow for identifying neuroprotective compounds.

Protocol: HCS Assay to Identify Modulators of Amyloid-Beta (Aβ) Induced Neurite Degeneration

Objective: To screen a small molecule library for compounds that protect iPSC-derived cortical neurons from Aβ oligomer-induced toxicity.

Procedure:

  • Cell Plating: Plate mature iPSC-derived cortical neurons (from the protocol above) in 384-well, black-walled, clear-bottom imaging plates at a density of 15,000 cells per well. Allow cells to adhere for 48 hours.

  • Compound Treatment:

    • Prepare a compound library with final assay concentrations typically ranging from 1-10 µM.

    • Using an automated liquid handler, add compounds to the appropriate wells. Include vehicle (e.g., 0.1% DMSO) as a negative control and a known neuroprotective agent as a positive control.

  • Toxicity Induction:

    • Prepare Aβ₁₋₄₂ oligomers according to established protocols.

    • Add Aβ oligomers to all wells (except for "no-toxin" control wells) to a final concentration of 5 µM.

    • Causality: Aβ oligomers are widely recognized as a primary neurotoxic species in Alzheimer's disease, inducing synaptic dysfunction and neurite degeneration. Applying them to the culture creates a disease-relevant stressor.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

    • Stain with an antibody against a neuronal marker (e.g., anti-MAP2) and a nuclear counterstain (e.g., Hoechst 33342).

  • Imaging:

    • Acquire images using a high-content automated microscope, capturing at least four fields per well. Use appropriate filter sets for the chosen fluorophores.

    • Technical Insight: Use a lower magnification (e.g., 10x or 20x) to capture a sufficient number of cells for statistically meaningful results while maintaining adequate resolution to discern neurite morphology.[13]

  • Image Analysis:

    • Use HCS analysis software to quantify key phenotypic readouts.[9]

    • Primary Readouts: Total neurite length per neuron, number of neurite branch points.

    • Secondary Readouts: Number of surviving neurons (Hoechst count), cell body size/shape.

  • Data Analysis and Hit Selection:

    • Normalize the data to vehicle controls.

    • Calculate the Z'-factor for the assay to ensure its robustness.

    • Identify "hits" as compounds that significantly increase neurite length and/or neuron survival in the presence of Aβ oligomers compared to vehicle-treated wells.

ParameterNegative Control (Aβ only)Positive Control (Known Neuroprotector + Aβ)Hit Compound X (10 µM + Aβ)
Normalized Neurite Length 1.0 ± 0.152.8 ± 0.32.5 ± 0.25
Normalized Neuron Count 1.0 ± 0.11.8 ± 0.21.6 ± 0.18
Z'-Factor (Assay Plate) N/AN/A0.65

Table 1: Representative quantitative data from an HCS neuroprotection assay. A Z'-factor > 0.5 indicates an excellent assay for screening.

Application: CRISPR-Cas9 for CNS Target Identification and Validation

Expertise & Experience: The CRISPR-Cas9 system has revolutionized genetic engineering, providing a powerful tool for CNS drug discovery.[14][15] Its primary application in this context is for target identification and validation through high-throughput genetic screens. By using pooled libraries of single-guide RNAs (sgRNAs), it is possible to systematically knock out thousands of genes in parallel in neural cells.[16] These screens can identify genes whose loss-of-function either enhances or suppresses a disease-related phenotype, thereby revealing novel therapeutic targets.[16]

Trustworthiness: CRISPR screens provide a direct causal link between a gene and a phenotype. Hits identified from these screens can be rigorously validated by re-testing individual sgRNAs and by using orthogonal methods, such as RNA interference or pharmacological inhibition, to confirm the target's role.[16]

Protocol: CRISPR-Cas9 Knockout Screen to Identify Modifiers of α-Synuclein Toxicity

Objective: To identify genes that, when knocked out, reduce the cytotoxicity of α-synuclein aggregates in a neuronal cell line.

Materials:

  • Human neuronal cell line (e.g., SH-SY5Y) stably expressing Cas9.

  • Lentiviral pooled sgRNA library (e.g., GeCKO v2).

  • Recombinant pre-formed fibrils (PFFs) of α-synuclein.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Next-Generation Sequencing (NGS) platform.

Procedure:

  • Lentivirus Production: Produce lentivirus for the pooled sgRNA library according to standard protocols.

  • Transduction: Transduce the Cas9-expressing neuronal cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

  • Screening:

    • Split the cell population into two arms: a control arm (untreated) and an experimental arm.

    • Treat the experimental arm with a concentration of α-synuclein PFFs known to cause ~50-70% cell death.

    • Causality: α-synuclein PFFs can seed the aggregation of endogenous α-synuclein, mimicking a key pathological event in Parkinson's disease and other synucleinopathies.

  • Harvesting and Genomic DNA Extraction:

    • After a period of selection (e.g., 10-14 days), harvest the surviving cells from both arms.

    • Extract genomic DNA from both populations.

  • NGS and Data Analysis:

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Sequence the amplicons using NGS.

    • Analyze the sequencing data to determine the relative abundance of each sgRNA in the surviving (PFF-treated) population compared to the control population.

  • Hit Identification:

    • Genes whose corresponding sgRNAs are significantly enriched in the surviving population are considered "protective hits." These genes represent potential therapeutic targets whose inhibition may reduce α-synuclein toxicity.

Application: Translational Biomarkers to Bridge Preclinical and Clinical Development

Expertise & Experience: A major reason for the failure of CNS drugs in clinical trials is the difficulty in translating preclinical findings to human patients.[17] Translational biomarkers are objectively measured characteristics that can bridge this gap.[17] They are used to demonstrate target engagement, provide early evidence of biological activity, and stratify patient populations.[18] Key biomarker modalities in CNS drug discovery include neuroimaging (e.g., PET), and analysis of cerebrospinal fluid (CSF) or blood-based markers.[18][19]

Trustworthiness: The validation of biomarkers is a rigorous process. For example, a Positron Emission Tomography (PET) ligand used to measure receptor occupancy must demonstrate high specificity and a quantifiable relationship between signal and the concentration of the target.[17] Blood-based biomarkers, while less invasive, must be shown to accurately reflect pathological processes occurring within the CNS.[20]

Types and Applications of CNS Biomarkers
Biomarker TypeModalityApplicationExample
Target Engagement PET ImagingConfirming a drug binds to its intended target in the human brain.[17]Using a radiolabeled tracer to measure D2 dopamine receptor occupancy by an antipsychotic drug.[17]
Pharmacodynamic CSF AnalysisMeasuring a downstream biological effect of the drug.Measuring changes in CSF Aβ and tau levels after treatment with a γ-secretase inhibitor.
Prognostic Blood TestIdentifying patients most likely to experience disease progression.Elevated plasma Neurofilament Light (NfL) chain levels predicting axonal damage in multiple sclerosis.[21]
Patient Stratification Genetic TestingSelecting patients with a specific genetic profile for a clinical trial.Enrolling only APOE4 carriers in an Alzheimer's prevention trial.

Table 2: Key categories of translational biomarkers in CNS drug discovery.

Protocol: Assessing Target Engagement in the Brain Using PET Imaging

Objective: To determine the relationship between plasma drug concentration and target receptor occupancy in the brain in a Phase 1 clinical trial.

Procedure:

  • Study Design: Conduct a single-ascending dose study in healthy volunteers.

  • PET Radioligand: Select a validated PET radioligand with high affinity and specificity for the drug's target receptor.

  • Baseline Scan: Perform a baseline PET scan on each subject before drug administration to measure the baseline receptor availability.

  • Drug Administration: Administer a single dose of the investigational drug.

  • Post-Dose Scans and PK Sampling:

    • At various time points post-dose, perform additional PET scans.

    • Simultaneously, collect blood samples to measure the plasma concentration of the drug (pharmacokinetics, PK).

  • Image Analysis:

    • Analyze the PET images to quantify the displacement of the radioligand by the unlabeled drug.

    • Calculate the percentage of receptor occupancy at each time point for each dose level.

  • PK/PD Modeling:

    • Correlate the plasma drug concentrations (PK) with the receptor occupancy data (pharmacodynamics, PD).

    • This modeling establishes the exposure-occupancy relationship, which is critical for selecting the optimal dose for Phase 2 efficacy trials.

    • Causality: This direct measurement of target engagement in the human brain provides critical evidence that the drug is reaching its target and exerting a biological effect at a given dose, significantly de-risking further development.[17]

Novel Therapeutic Modalities in CNS

The CNS drug discovery pipeline is expanding beyond traditional small molecules. Several innovative therapeutic approaches are showing promise for tackling previously "undruggable" targets.[22]

  • Antisense Oligonucleotides (ASOs): These synthetic nucleic acid drugs can be designed to bind to specific mRNA molecules, leading to their degradation and preventing the production of a disease-causing protein. While ASOs have challenges crossing the BBB and often require intrathecal delivery, they have been successfully approved for treating conditions like spinal muscular atrophy (SMA).[22]

  • Gene Therapy: Using viral vectors, most commonly Adeno-associated viruses (AAVs), it is possible to deliver a functional copy of a gene to replace a mutated one or to introduce a gene that produces a therapeutic protein. Serotypes like AAV9 have shown an ability to cross the BBB, opening possibilities for systemic administration for CNS disorders.[22]

  • Targeted Protein Degraders (e.g., PROTACs): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that hijack the cell's own protein disposal machinery to eliminate specific disease-causing proteins. While their larger size presents a challenge for BBB penetration, their potential to target proteins previously considered undruggable makes them a highly promising modality for CNS diseases like Alzheimer's and Parkinson's.[2][22]

Conclusion and Future Directions

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Application Notes & Protocols: Strategic Use of Intermediates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Intermediates in Bioactive Molecule Synthesis

In the intricate process of drug discovery and development, the efficient and precise construction of complex bioactive molecules is paramount. Central to this endeavor is the strategic use of chemical intermediates, which are molecular building blocks that serve as stepping stones in a synthetic route.[1][2][3] These are typically stable, well-characterized compounds that possess reactive functional groups, allowing for their deliberate and controlled assembly into the final target molecule.[4] The judicious selection and application of intermediates are critical for optimizing synthetic pathways, enhancing molecular diversity, and ultimately improving the overall efficiency of bringing a new therapeutic agent from the laboratory to the clinic.[5]

This technical guide, designed for researchers and scientists in the field of organic and medicinal chemistry, will delve into the practical application of key intermediates in the synthesis of bioactive molecules. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Concept: Intermediates as Molecular Scaffolds

Chemical intermediates can be broadly categorized based on their structural features and intended use. Common classes include:

  • Functionalized Small Molecules: Halides, aldehydes, ketones, carboxylic acids, amines, and esters that serve as versatile starting points for various chemical transformations.[2]

  • Aromatic and Heterocyclic Scaffolds: Stable ring systems that form the core structure of many drugs and are elaborated with various functional groups.[4]

  • Chiral Auxiliaries: Stereogenic molecules temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, which is crucial for the synthesis of enantiomerically pure drugs.[6][7][8]

The power of using well-defined intermediates lies in the ability to perform modular synthesis, where different building blocks can be combined in various ways to generate a library of related compounds for structure-activity relationship (SAR) studies.

Case Study: Synthesis of (Z)-Tamoxifen via McMurry Coupling – A Focus on the Ketone Intermediate

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of hormone-receptor-positive breast cancer.[6] Its biological activity resides almost exclusively in the (Z)-isomer.[9] Therefore, stereoselective synthesis is of utmost importance. The McMurry reaction, a reductive coupling of two ketones to form an alkene, has proven to be a highly effective method for the synthesis of (Z)-Tamoxifen, with a notable preference for the desired isomer.[10]

A key intermediate in a highly efficient, two-step synthesis of Tamoxifen is 4-(2-chloroethoxy)benzophenone .[5] This intermediate is prepared from commercially available 4-hydroxybenzophenone. The subsequent McMurry coupling of this intermediate with propiophenone yields the Tamoxifen precursor with high (Z)-selectivity.

Experimental Workflow: Tamoxifen Synthesis

The overall synthetic strategy is depicted below. It involves the initial synthesis of the key benzophenone intermediate, followed by the stereoselective McMurry coupling, and finally, the introduction of the dimethylamino group to yield (Z)-Tamoxifen.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: McMurry Coupling cluster_2 Step 3: Amination 4-hydroxybenzophenone 4-hydroxybenzophenone Intermediate 4-(2-chloroethoxy)benzophenone 4-hydroxybenzophenone->Intermediate Na/EtOH 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Intermediate Coupling_Product 1-[4-(2-chloroethoxy)phenyl]- 1,2-diphenylbut-1-ene (Z/E mixture) Intermediate->Coupling_Product TiCl3, Li, DME Propiophenone Propiophenone Propiophenone->Coupling_Product Tamoxifen (Z)-Tamoxifen Coupling_Product->Tamoxifen Dimethylamine, EtOH Dimethylamine Dimethylamine Dimethylamine->Tamoxifen

Caption: Workflow for the synthesis of (Z)-Tamoxifen.

Detailed Protocol 1: Synthesis of 4-(2-chloroethoxy)benzophenone

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the key intermediate.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Hydroxybenzophenone198.2213.23 g70 mmol
Sodium22.993.2 g140 mmol
Ethanol46.0760 mL-Anhydrous
1-Bromo-2-chloroethane143.4020 g140 mmol
Toluene92.1450 mL-Anhydrous

Procedure:

  • Sodium Ethoxide Formation: To a solution of sodium (3.2 g) in ethanol (60 mL), add 4-hydroxybenzophenone (13.23 g). Stir the resulting deep red solution for 1 hour at room temperature. The causality here is the deprotonation of the phenolic hydroxyl group by the strong base, sodium ethoxide, to form the corresponding sodium salt, which is a potent nucleophile.

  • Solvent Removal: Remove the ethanol by rotary evaporation to yield the dry sodium salt. This step is crucial to prevent side reactions in the subsequent step.

  • Alkylation: Add toluene (50 mL) and 1-bromo-2-chloroethane (20 g) to the sodium salt. Stir the mixture at reflux for 18 hours. The phenoxide anion acts as a nucleophile, displacing the bromide from 1-bromo-2-chloroethane in an SN2 reaction. Bromide is a better leaving group than chloride, ensuring regioselective alkylation.

  • Work-up and Crystallization: After cooling to room temperature, filter the solid material (NaBr) and evaporate the solvent from the filtrate to obtain a pale brown oil. Crystallize the product from an ethanol/water mixture to yield 4-(2-chloroethoxy)benzophenone as pale cream flakes.

Expected Yield: ~12.1 g (73%)

Detailed Protocol 2: McMurry Coupling and Synthesis of (Z)-Tamoxifen

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Titanium(III) chloride154.232.87 g18.6 mmolAnhydrous
Lithium6.940.45 g65 mmolSmall pieces
1,2-Dimethoxyethane (DME)90.1250 mL-Anhydrous
4-(2-chloroethoxy)benzophenone260.710.54 g2.0 mmolFrom Protocol 1
Propiophenone134.180.31 g2.3 mmol
Dimethylamine in Ethanol-3 mL-30% w/v solution

Procedure:

  • Preparation of Low-Valent Titanium Reagent: Add lithium pieces (0.45 g) to a slurry of titanium(III) chloride (2.87 g) in dry 1,2-dimethoxyethane (30 mL) under an inert atmosphere (argon). Stir the mixture under reflux for 1 hour. This step generates a low-valent titanium species, which is the active catalyst for the reductive coupling. The reaction must be performed under strictly anhydrous and inert conditions to prevent quenching of the highly reactive reagents.[5]

  • McMurry Coupling: Cool the black mixture to room temperature. Add a solution of 4-(2-chloroethoxy)benzophenone (0.54 g) and propiophenone (0.31 g) in dry DME (20 mL). Stir the mixture at room temperature for 2 hours, then reflux with stirring for 20 hours. The ketones coordinate to the titanium surface, and reductive coupling occurs to form a pinacol intermediate, which is then deoxygenated to yield the alkene. The stereochemical outcome favoring the (Z)-isomer is a key advantage of this method.[10]

  • Work-up and Purification: After cooling, add petroleum ether (50 mL) and stir for 15 minutes. Decant the organic layer and evaporate the solvent to obtain a brown oil. Purify the oil by silica gel column chromatography (eluent: hexane/ethyl acetate 9:1 v/v) to yield 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene as a colorless oil. The Z:E isomer ratio is typically between 6:1 and 9:1.

  • Amination to (Z)-Tamoxifen: Dissolve the purified chloroethoxy intermediate (100 mg) in a 30% w/v solution of dimethylamine in ethanol (3 mL) in a sealed vessel. Heat at 75°C for 3 days. This is a nucleophilic substitution reaction where dimethylamine displaces the chloride to form the final product.

  • Final Purification: Remove the solvent and excess amine by rotary evaporation. The product is of high purity but can be further purified by silica gel column chromatography (eluent: chloroform/methanol 9:1 v/v) and crystallization from chloroform/hexane to yield pure (Z)-Tamoxifen.

Expected Yield: ~85 mg (83% from the chloroethoxy intermediate)

Alternative Strategies and Broader Applications of Intermediates

While the McMurry coupling is highly effective for Tamoxifen synthesis, other methods employing different intermediates are also prevalent in the synthesis of bioactive molecules.

Grignard Reaction Approach

An alternative synthesis of Tamoxifen involves the use of a Grignard reagent.[1] This typically involves the reaction of α-ethyldezoxybenzoin with 4-methoxyphenylmagnesium bromide to form a carbinol intermediate.[1] Subsequent dehydration and demethylation provide a phenolic intermediate, which is then alkylated to yield Tamoxifen.[1] While effective, this method can sometimes lead to mixtures of (E) and (Z) isomers that require separation.[10]

Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. It is one of the most powerful and versatile methods for constructing C-C bonds, particularly biaryl linkages, which are common motifs in bioactive molecules.[3] This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid intermediates.[11]

A notable example is the synthesis of Combretastatin A-4, a potent tubulin polymerization inhibitor. Its synthesis can be efficiently achieved through a two-step sequence involving a Wittig olefination followed by a Suzuki cross-coupling, demonstrating the modularity of using intermediates.[12]

G Aryl_Halide Aryl Halide (R-X) Product Biaryl Product (R-R') Aryl_Halide->Product Boronic_Acid Aryl Boronic Acid (R'-B(OH)2) Boronic_Acid->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Key Components & Rationale:

  • Palladium Catalyst: Typically Pd(0) or a Pd(II) precursor that is reduced in situ. The catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[13]

  • Base: Required to activate the organoboron species and facilitate the transmetalation step. Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4).

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction for specific substrates and is a key area of methods development.

The Indispensable Role of Protecting Groups

In the synthesis of complex bioactive molecules with multiple functional groups, it is often necessary to temporarily "mask" or "protect" a reactive group to prevent it from participating in a desired reaction at another site in the molecule.[14] This strategy, known as the use of protecting groups, is a cornerstone of modern organic synthesis.[15]

A protecting group must satisfy several criteria:

  • It must be readily introduced in high yield.

  • It must be stable to the conditions of subsequent reactions.

  • It must be readily removed in high yield under conditions that do not affect other functional groups.[15]

The synthesis of complex natural products and pharmaceuticals often involves intricate protecting group strategies to achieve the desired outcome.[16][17]

Conclusion

The strategic use of intermediates is fundamental to the successful synthesis of bioactive molecules. By breaking down a complex target into smaller, manageable building blocks, chemists can devise more efficient, flexible, and scalable synthetic routes. This application note has highlighted the synthesis of Tamoxifen via a key ketone intermediate and the McMurry coupling as a prime example of a stereoselective synthesis. Furthermore, the principles of other powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling and the essential strategy of using protecting groups underscore the versatility and power that a well-chosen intermediate brings to the synthesis of the next generation of therapeutic agents.

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  • "A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors," PubMed, accessed January 23, 2026, [Link].

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Sources

Application Notes and Protocols for the Pharmacological Profiling of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzazepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural resemblance to known receptor ligands has made it a focal point for the development of novel agents targeting the central nervous system (CNS), particularly for neurological and psychiatric disorders.[1] Derivatives of the related 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine have shown significant pharmacological importance, with various synthetic methods developed to access this class of compounds.[2] This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies required for the thorough pharmacological characterization of novel 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine derivatives. The protocols outlined herein are designed to elucidate the affinity, potency, and functional activity of these compounds at their primary molecular targets, as well as to provide a preliminary assessment of their in vivo efficacy and pharmacokinetic properties.

PART 1: In Vitro Pharmacological Profiling

A critical first step in characterizing novel compounds is to determine their interaction with specific biological targets. For benzazepine derivatives, which often target G-protein coupled receptors (GPCRs), a combination of binding and functional assays is essential to build a comprehensive pharmacological profile.[3]

Radioligand Binding Assays: Quantifying Receptor Affinity and Selectivity

Radioligand binding assays are a powerful tool for studying the interactions of drugs with their receptors.[4] These assays allow for the determination of key parameters such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).

Causality Behind Experimental Choices: The choice of radioligand is paramount. It should exhibit high affinity and selectivity for the target receptor to ensure that the observed binding is specific. The use of a filtration-based assay is a common and effective method for separating receptor-bound from free radioligand, particularly for membrane-bound receptors.[5]

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a test compound, which reflects its affinity for the receptor.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2C receptors).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates: For incubating the assay components.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A 96-well harvester to separate bound and free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.[6]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant like sucrose and store at -80°C until use.[6]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[6]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Drying and Counting: Dry the filters (e.g., at 50°C for 30 minutes), add scintillation cocktail, and count the radioactivity using a scintillation counter.[6][7]

  • Data Analysis:

    • Determine the total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a high concentration of a known competing ligand).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

Data Presentation: Receptor Binding Affinities

Compound IDTarget ReceptorKi (nM)
Derivative 1Dopamine D215.2
Derivative 2Dopamine D25.8
Derivative 3Serotonin 5-HT2C25.6
Derivative 4Serotonin 5-HT2C10.1
Functional Assays: Assessing Agonist and Antagonist Activity

Once the binding affinity of a compound is established, it is crucial to determine its functional activity – whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). GPCRs signal through various second messenger pathways, and functional assays are designed to measure changes in these pathways.[3]

Causality Behind Experimental Choices: The choice of functional assay depends on the G-protein coupling of the target receptor. For Gs-coupled receptors, measuring cyclic AMP (cAMP) accumulation is a standard approach.[8] For Gq-coupled receptors, assays that measure changes in intracellular calcium or inositol phosphates are appropriate.[3]

Protocol: cAMP Accumulation Assay

This protocol is suitable for determining the agonist or antagonist activity of compounds at Gs- or Gi-coupled receptors.

Materials:

  • Cell Line: A stable cell line overexpressing the target GPCR.

  • Test Compounds: this compound derivatives.

  • Reference Agonist and Antagonist: Known compounds for the target receptor.

  • cAMP Assay Kit: Commercially available kits (e.g., cAMP-Glo™ Assay) provide the necessary reagents for detecting cAMP levels.[8]

  • Cell Culture Medium and Reagents.

  • Luminometer: For detecting the output signal from the assay kit.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the cells expressing the target receptor to an appropriate confluency.

    • Harvest the cells and resuspend them in a stimulation buffer to the desired density.[9]

  • Agonist Mode:

    • Dispense the cell suspension into a 96-well plate.

    • Add increasing concentrations of the test compound to the wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[10]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist (typically its EC₅₀ value) to all wells except the basal control.

    • Incubate at 37°C for the same duration as in the agonist mode.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions to release the intracellular cAMP.

    • Add the detection reagents from the kit, which typically involve a series of enzymatic reactions that convert the amount of cAMP into a luminescent or fluorescent signal.[8][11]

  • Signal Measurement: Read the plate using a luminometer or fluorometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescent signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot the luminescent signal against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value. This can be used to calculate the antagonist's apparent Kb value.

Data Presentation: Functional Activity

Compound IDTarget ReceptorAssay ModeEC₅₀/IC₅₀ (nM)Emax (%)
Derivative 1Dopamine D2Agonist50.385
Derivative 2Dopamine D2Antagonist12.1N/A
Derivative 3Serotonin 5-HT2CAgonist110.560
Derivative 4Serotonin 5-HT2CAntagonist22.7N/A

PART 2: In Vivo Pharmacological Profiling

Following in vitro characterization, promising compounds should be evaluated in vivo to assess their therapeutic potential and pharmacokinetic properties.[12]

Animal Models for Efficacy Assessment

The choice of animal model is critical and should be relevant to the intended therapeutic indication. For compounds targeting dopamine or serotonin receptors, models of Parkinson's disease, schizophrenia, depression, or anxiety are often employed.[13]

Causality Behind Experimental Choices: For dopamine D2 receptor agonists, rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model, can be used to assess their ability to reverse motor deficits. For D2 antagonists, models of psychosis, like amphetamine-induced hyperlocomotion, are relevant.[13]

Protocol: Amphetamine-Induced Hyperlocomotion in Mice (for D2 Antagonists)

This model assesses the potential antipsychotic-like activity of a compound.

Materials:

  • Animals: Male mice (e.g., C57BL/6).

  • Test Compound: The this compound derivative.

  • Amphetamine: To induce hyperlocomotion.

  • Vehicle: The solvent used to dissolve the test compound.

  • Open-Field Arenas: Equipped with automated activity monitoring systems.

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room and the open-field arenas.

  • Drug Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Pre-treatment Time: Allow a specific pre-treatment time for the compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer a dose of amphetamine known to induce a robust increase in locomotor activity.

  • Activity Monitoring: Immediately place the mice in the open-field arenas and record their locomotor activity for a defined period (e.g., 60-90 minutes).

  • Data Analysis:

    • Quantify the total distance traveled, number of movements, and other relevant locomotor parameters.

    • Compare the activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine.

    • A significant reduction in amphetamine-induced hyperlocomotion by the test compound suggests potential antipsychotic-like activity.

Preliminary Pharmacokinetic Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development.[14][15]

Causality Behind Experimental Choices: A preliminary pharmacokinetic study in rodents can provide valuable information on a compound's half-life, bioavailability, and brain penetration. This information is essential for designing effective dosing regimens for further in vivo studies.[16]

Protocol: Single-Dose Pharmacokinetics in Rats

Materials:

  • Animals: Male rats (e.g., Sprague-Dawley).

  • Test Compound.

  • Vehicle.

  • Blood Collection Supplies: Syringes, tubes with anticoagulant.

  • Analytical Method: A validated method (e.g., LC-MS/MS) for quantifying the compound in plasma and brain tissue.

Step-by-Step Methodology:

  • Dosing: Administer a single dose of the test compound to the rats via the intended clinical route (e.g., oral) and an intravenous route (to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.

  • Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

  • Bioanalysis: Analyze the plasma and brain homogenate samples to determine the concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • Bioavailability (F%) : (AUCoral / AUCIV) x 100.

      • Brain-to-Plasma Ratio : Concentration in brain / Concentration in plasma at a specific time point.

Data Presentation: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)150
Tmax (h)1.5
AUC0-inf (ng*h/mL)750
t1/2 (h)4.2
Bioavailability (%)65
Brain/Plasma Ratio2.1

PART 3: Visualization of Key Concepts

Visual aids can significantly enhance the understanding of complex biological processes and experimental workflows.

Signaling Pathway of a Gs-Coupled GPCR

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (Benzazepine Derivative) GPCR Gs-Coupled Receptor Ligand->GPCR Binding G_protein Gαsβγ GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA_active->Cellular_Response Phosphorylation of target proteins

Caption: Agonist binding to a Gs-coupled GPCR activates adenylyl cyclase, leading to cAMP production and downstream cellular responses.

Workflow for In Vitro Pharmacological Profiling

In_Vitro_Workflow start Start: Novel Benzazepine Derivatives binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay data_analysis_binding Data Analysis: Determine Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50/IC50, Emax functional_assay->data_analysis_functional SAR_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_binding->SAR_analysis data_analysis_functional->SAR_analysis lead_selection Lead Compound Selection for In Vivo Studies SAR_analysis->lead_selection

Sources

Application Notes & Protocols: A Guide to In Vitro Assay Development for Benzo[b]azepine Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including acting as anticancer, antidiabetic, anti-inflammatory, and CNS depressant agents.[1] Many of these effects are mediated through interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs.[2] Specifically, benzodiazepines, a related class of compounds, are well-known for their modulation of the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant properties.[3][4][5]

Given the therapeutic potential of novel benzo[b]azepine amine compounds, a robust and logical in vitro assay cascade is essential for characterizing their pharmacological profile. This guide provides a comprehensive framework for the development and validation of key in vitro assays, designed to move a compound from initial hit identification to lead optimization. We will cover assays for primary target engagement, functional cellular responses, and crucial validation metrics that ensure data integrity and reproducibility.

Section 1: Primary Target Engagement – Does the Compound Bind?

The first critical question in characterizing a new compound is whether it physically interacts with its intended biological target. Target engagement assays provide a quantitative measure of a compound's binding affinity (e.g., Kᵢ, Kd, IC₅₀). Radioligand binding assays have long been the gold standard for this purpose, offering high sensitivity and precision.[6] However, non-radioactive methods like Fluorescence Polarization (FP) are gaining prominence due to safety and cost advantages.[2]

Principle of Competitive Radioligand Binding Assays

This technique measures the affinity of a test compound by quantifying its ability to compete with a high-affinity radiolabeled ligand ("tracer") for binding to a receptor.[7] The receptor source is typically a membrane preparation from cells or tissues engineered to overexpress the target of interest.[8] The assay is incubated to equilibrium, after which the bound radioligand is separated from the unbound, and the amount of bound radioactivity is measured.[7] A successful test compound will displace the radioligand, leading to a decrease in the measured signal.

Experimental Workflow: Radioligand Binding Assay

dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

This protocol is adapted for a generic GPCR target expressed in HEK293 cells.

1. Membrane Preparation: a. Culture HEK293 cells expressing the target GPCR to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[8] d. Centrifuge at low speed (1,000 x g) to remove nuclei and debris.[8] e. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8] f. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. g. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.[8]

2. Assay Procedure (96-well format): a. On the day of the assay, thaw membrane aliquots and resuspend in the final assay binding buffer. b. To each well of a 96-well plate, add reagents in the following order (total volume 250 µL): i. 150 µL of diluted membranes (e.g., 10-20 µg protein/well). ii. 50 µL of test benzo[b]azepine amine compound (at various concentrations) or vehicle control. iii. 50 µL of radioligand at a fixed concentration (typically at or near its Kd).[8] c. Define controls:

  • Total Binding: Contains membranes, radioligand, and vehicle (no test compound).
  • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites. d. Seal the plate and incubate with gentle agitation (e.g., 60 minutes at 30°C). Optimization of time and temperature is critical.[8] e. Stop the reaction by rapid vacuum filtration onto a filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8] f. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8] g. Dry the filter mat (e.g., 30 minutes at 50°C), add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[8]

3. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding. b. Convert raw counts (CPM) for each test compound concentration to a percentage of specific binding. c. Plot the percent inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value. d. Calculate the binding affinity constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Example Data Presentation
CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)
BBA-1Dopamine D245.221.8
BBA-2Dopamine D2120.558.1
BBA-3Dopamine D2>10,000>4800
Control (Haloperidol)Dopamine D25.82.8

Section 2: Functional Cellular Assays – Does Binding Cause a Response?

Confirming that a compound binds to its target is the first step. The second is to determine the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator?[9] Functional assays measure the downstream cellular signaling events that occur after receptor activation. For many GPCRs, this involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.[10]

Principle of a cAMP Accumulation Assay

Many GPCRs are coupled to the enzyme adenylyl cyclase via G-proteins. Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[11] Modern cAMP assays are often homogeneous, bioluminescence-based systems. A common format relies on competition, where cAMP produced by the cell competes with an enzyme-linked cAMP conjugate for binding to an antibody.[12] Another approach uses a PKA-luciferase system where ATP consumption by PKA, which is stimulated by cAMP, is measured.[13]

Signaling Pathway: Gs-Coupled GPCR Activation

dot graph TD { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Simplified Gs-coupled GPCR signaling cascade.

Detailed Protocol: Bioluminescent cAMP Assay (Agonist Mode)

This protocol is based on the principles of the Promega cAMP-Glo™ Assay.[11]

1. Cell Preparation: a. Plate cells expressing the target GPCR in a 96-well, white, solid-bottom assay plate and culture overnight to form a monolayer.[14] b. Alternatively, for suspension cells, harvest, wash, and resuspend them in stimulation buffer to the desired density on the day of the assay.[14] c. The day of the assay, remove culture medium and replace it with a stimulation buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). d. Equilibrate the plate at 37°C for 30 minutes.[15]

2. Compound Addition and Stimulation: a. Prepare serial dilutions of the benzo[b]azepine amine compounds in stimulation buffer. b. Add the diluted compounds to the cells and mix gently. c. Incubate the plate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.[15]

3. Cell Lysis and Detection: a. Add the cAMP detection solution, which contains a reagent to lyse the cells and initiate the luminescent reaction. b. Incubate for 20 minutes at room temperature to stabilize the signal. c. Add the Kinase-Glo® Reagent, which provides the luciferase substrate. d. Incubate for another 10 minutes at room temperature. e. Read the luminescence on a plate-reading luminometer. The signal is inversely proportional to the cAMP concentration.[12]

4. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw luminescence units (RLU) from the test wells into cAMP concentrations using the standard curve. c. Plot the cAMP concentration versus the log concentration of the test compound. d. Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Emax (efficacy) for each agonist compound.

Example Data Presentation
CompoundTarget ReceptorAssay ModeEC₅₀ (nM)% Emax (vs. Isoproterenol)
BBA-1Beta-2 AdrenergicAgonist88.395%
BBA-2Beta-2 AdrenergicAgonist450.162% (Partial Agonist)
BBA-3Beta-2 AdrenergicAgonistNo Response0%
Control (Isoproterenol)Beta-2 AdrenergicAgonist12.5100%

Section 3: Assay Validation and Quality Control

To ensure that an assay is reliable, reproducible, and suitable for its intended purpose (e.g., high-throughput screening), it must be rigorously validated.[16] The goal is to establish a self-validating system where the quality of the data generated in each experiment is known.[17]

Principle of the Z'-Factor

The Z'-factor (pronounced "Z-prime") is a statistical parameter used to quantify the quality of an assay.[18] It provides a measure of the separation between the high and low controls, taking into account the variability of the data. It is a critical metric for validating assays intended for screening.[18]

The formula is: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., maximum stimulation).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., basal/vehicle).

Assay Validation Workflow

dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Workflow for calculating the Z'-factor for assay validation.

Protocol for Assay Validation
  • Define Controls:

    • Negative Control (Basal): Cells treated with vehicle only. This represents 0% activity.

    • Positive Control (Max Signal): Cells treated with a saturating concentration of a known, potent reference agonist (for agonist assays) or antagonist (for antagonist assays). This represents 100% activity.

  • Plate Layout: Dedicate a 96-well or 384-well plate for the validation run. Alternate columns or rows with negative and positive controls (e.g., 48 wells of each) to assess for any plate-edge effects.

  • Execute Assay: Run the assay exactly as described in the primary protocol.

  • Calculate Metrics:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive and negative control populations.

    • Calculate the Signal-to-Background (S/B) ratio: S/B = μₚ / μₙ.

    • Calculate the Z'-Factor using the formula above.

  • Acceptance Criteria: An assay is generally considered excellent for screening if the Z'-factor is ≥ 0.5.[19] A value between 0 and 0.5 may be acceptable, but an assay with a Z'-factor < 0 is not viable. The NIH recommends a Z' factor of ≥ 0.4 for an assay to be considered validated.[17][19]

Example Validation Data Summary
ParameterValueInterpretationAcceptance Criteria
Mean Positive Control (μₚ)250,000 RLUMax SignalN/A
Mean Negative Control (μₙ)25,000 RLUBasal SignalN/A
Std Dev Positive Control (σₚ)12,500Signal VariationN/A
Std Dev Negative Control (σₙ)1,800Basal VariationN/A
Signal-to-Background (S/B)10Good dynamic rangeTypically > 2
Z'-Factor 0.65 Excellent ≥ 0.4 [17]

Conclusion

The systematic application of the in vitro assays described in this guide—progressing from target engagement to functional response and underpinned by rigorous validation—provides a powerful and efficient strategy for the discovery and characterization of novel benzo[b]azepine amine compounds. This structured approach ensures that decisions made during the drug discovery process are based on high-quality, reproducible data, ultimately accelerating the identification of promising new therapeutic candidates.

References

  • HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Pharmacological and Biological Activities of Benzazepines: An Overview. (2025). ResearchGate. [Link]

  • Schrage, R., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. [Link]

  • Fluorescence polarization immunoassay. (2023). Wikipedia. [Link]

  • Mechanism of Action - Benzodiazepine Information Coalition. (n.d.). Benzodiazepine Information Coalition. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • Benzodiazepine. (2023). Wikipedia. [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2022). PMC - NIH. [Link]

  • Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • What is the primary mechanism of action of benzodiazepines?. (2025). Dr.Oracle. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Biological Chemistry. [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. ACS Omega. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][17][20][21]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Nielsen, K., et al. (2000). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Veterinary Immunology and Immunopathology. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Synthesis and Biological Activities of Some Benzodiazepine. (2025). ResearchGate. [Link]

  • Sepinwall, J., & Cook, L. (1980). Mechanism of action of the benzodiazepines: behavioral aspect. Federation Proceedings. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (2012). Bio-protocol. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. [Link]

  • Chemical and Biological Properties of Benzodiazepines- An overview. (2011). Research Journal of Pharmacy and Technology. [Link]

  • Benzodiazepines Mechanism Of Action: Why Learn How It Works?. (2019). Addiction Resource. [Link]

  • Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. (2024). YouTube. [Link]

  • Fluorescence polarization immunoassay – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Quantitative Analysis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine: Validated HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine, a key intermediate in the synthesis of bioactive molecules and central nervous system agents.[1] Recognizing the critical need for accurate quantification in pharmaceutical research and development, we present two robust, validated analytical methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This guide details the rationale behind method selection, step-by-step protocols for sample preparation and analysis, and a thorough discussion of method validation according to International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Analytical Imperative

This compound is a foundational scaffold in medicinal chemistry, particularly for compounds targeting neurological disorders.[1] Its accurate quantification is paramount for several key stages of drug development, including:

  • Process Chemistry: Monitoring reaction yield and purity of the intermediate.

  • Formulation Development: Assessing the concentration of the active pharmaceutical ingredient (API) precursor.

  • Pharmacokinetic Studies: Determining the concentration of potential metabolites in biological matrices.

The inherent basicity of the primary amine and the presence of a UV-active aromatic ring are the core physicochemical properties that guide the development of appropriate analytical methodologies. This note is designed to provide scientists with the technical foundation and practical protocols to implement reliable quantification assays in their laboratories.

Foundational Step: Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and present it in a solvent compatible with the chromatographic system.[4] The choice of technique depends heavily on the sample matrix (e.g., reaction mixture, drug substance, biological fluid).

Rationale for Extraction Technique Selection
  • For Drug Substance/Reaction Mixtures: A simple "dilute and shoot" approach is often sufficient. The material is dissolved in a suitable diluent, sonicated to ensure complete dissolution, and filtered before injection.[5] The diluent's composition should be weaker than the initial mobile phase to prevent peak distortion.

  • For Complex Matrices (e.g., Plasma, Tissue Homogenates): More rigorous cleanup is required to mitigate matrix effects.[6]

    • Solid-Phase Extraction (SPE): This is the preferred method for its efficiency and reproducibility.[6][7] For a basic compound like our analyte, a cation-exchange SPE sorbent (e.g., Oasis MCX) is ideal. The sorbent retains the protonated amine under acidic conditions while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic, organic solvent.

    • Liquid-Liquid Extraction (LLE): A classical technique where the analyte is partitioned between two immiscible liquid phases.[8][9] By adjusting the pH of the aqueous phase to be basic (pH > 10), the amine is deprotonated and becomes more nonpolar, facilitating its extraction into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for extracting the analyte from a complex biological matrix using Solid-Phase Extraction.

G cluster_prep Sample Preparation Workflow (SPE) start 1. Sample Pre-treatment (e.g., Plasma + Acid) condition 2. Condition SPE Cartridge (Methanol, then Water) start->condition Prepare sorbent load 3. Load Pre-treated Sample condition->load Ready for binding wash1 4. Wash 1 (Aqueous Acid Wash) load->wash1 Analyte retained wash2 5. Wash 2 (Organic Wash - Methanol) wash1->wash2 Remove polar interferences elute 6. Elute Analyte (Basic Organic Solvent) wash2->elute Remove non-polar interferences drydown 7. Evaporate Eluate elute->drydown Concentrate analyte reconstitute 8. Reconstitute in Mobile Phase drydown->reconstitute end Inject into LC System reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for analyte purification.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method leverages the analyte's intrinsic ultraviolet absorbance from its benzo[b]azepine ring structure. It is a robust and cost-effective technique suitable for routine analysis where high sensitivity is not the primary requirement.

Scientific Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and acetonitrile or methanol. By incorporating a buffer (e.g., ammonium formate or phosphate) into the mobile phase, the pH is controlled. Maintaining a slightly acidic pH (e.g., 3-4) ensures the primary amine is consistently protonated, leading to stable retention times and sharp, symmetrical peak shapes. Quantification is achieved by relating the peak area from the UV chromatogram to a calibration curve generated from standards of known concentration.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (for sample filtration)

B. Preparation of Solutions

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.[5] Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase mixture.

C. Instrumental Conditions

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent Standard, reliable system.
Column C18, 2.1 x 100 mm, 1.8 µm Provides good retention and resolution for this moderately polar analyte.
Column Temp. 35 °C Ensures reproducible retention times.
Mobile Phase Gradient elution (see table below) Balances retention with efficient elution for good peak shape.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Injection Vol. 5 µL Minimizes potential for peak overload.
UV Detector Diode Array Detector (DAD) Allows for spectral analysis to confirm peak purity.

| Detection λ | 240 nm | A suitable wavelength for aromatic amine compounds.[10] |

D. Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 20 80
8.1 95 5

| 10.0 | 95 | 5 |

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis of low-concentration samples, LC-MS/MS is the method of choice.[8][11]

Scientific Principle

This method couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically as in the HPLC-UV method. As it elutes from the column, it enters the mass spectrometer's ion source. Electrospray Ionization in Positive Mode (ESI+) is highly effective for this molecule, as the basic amine readily accepts a proton to form a positive ion [M+H]+.[10]

In the mass spectrometer, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of our protonated analyte (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2). The resulting fragment ions are analyzed by the third quadrupole (Q3), which is set to monitor for one or two specific, stable fragments (product ions). This precursor-to-product ion transition is highly specific to the analyte's structure, virtually eliminating false positives from matrix interferences.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • Same as for HPLC-UV method.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

B. Preparation of Solutions

  • Mobile phases and calibration standards are prepared similarly to the HPLC-UV method, but typically at lower concentrations (e.g., 0.1 to 1000 ng/mL). The internal standard is added at a constant concentration to all samples and standards.

C. Instrumental Conditions

Parameter Setting Rationale
LC System Waters ACQUITY UPLC or equivalent UPLC provides better resolution and faster run times.
Mass Spec. Sciex Triple Quad 6500+ or equivalent A sensitive triple quadrupole instrument is required for quantification.
Column C18, 2.1 x 50 mm, 1.7 µm Shorter column suitable for fast UPLC gradients.
Mobile Phase Same as HPLC-UV method The formic acid/ammonium formate system is MS-compatible.
Flow Rate 0.4 mL/min Standard for UPLC applications.
Ionization Mode ESI Positive The basic amine is readily protonated.
MRM Transitions See table below Specific precursor-to-product ion monitoring ensures selectivity.
Source Temp. 550 °C Optimized for efficient desolvation.

| IonSpray Voltage | 5500 V | Optimized for stable spray and ionization. |

D. Multiple Reaction Monitoring (MRM) Transitions (Hypothetical) Analyte MW: 162.23 g/mol

Analyte Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Dwell Time (ms)
Analyte 163.2 146.1 (Quantifier) 100
Analyte 163.2 118.1 (Qualifier) 100

| Internal Std. | (e.g., 168.2 for d5-IS) | (e.g., 151.1) | 100 |

Method Validation: Ensuring Trustworthy Data

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3] The validation process must be performed according to established guidelines, such as ICH Q2(R2).[2][12][13]

Validation Workflow and Parameters

The following diagram outlines the logical flow for validating a quantitative analytical method.

G cluster_validation Quantitative Method Validation Workflow (ICH Q2) specificity Specificity / Selectivity (No interference at analyte RT) linearity Linearity (Correlation coefficient R² ≥ 0.99) specificity->linearity range Range (Defines upper and lower limits) linearity->range robustness Robustness (Varying method parameters) linearity->robustness accuracy Accuracy (% Recovery of known amount) range->accuracy precision Precision (Repeatability & Intermediate, %RSD) range->precision loq Limit of Quantification (LOQ) (S/N ≈ 10:1) accuracy->loq precision->loq lod Limit of Detection (LOD) (S/N ≈ 3:1) loq->lod

Sources

HPLC-MS/MS method for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine using HPLC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound in a biological matrix, such as human plasma. The described method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its selectivity and sensitivity. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this and structurally similar compounds. The protocol herein is developed based on established principles of bioanalytical method development and is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Introduction: The Rationale for a Selective Analytical Method

This compound is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the central nervous system.[1] Its structural similarity to known receptor ligands makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics for neurological disorders.[1] Given its role in pharmaceutical research and development, a highly selective and sensitive analytical method is imperative for its accurate quantification in biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and metabolic studies, which form the bedrock of drug safety and efficacy evaluation.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold standard for bioanalysis due to its ability to differentiate the analyte from complex matrix components and provide high-confidence quantification.[2] This application note details a complete workflow, from sample preparation to method validation, for the analysis of this compound.

Physicochemical Properties of the Analyte and its Isomer:

PropertyValue (for 2,3,4,5-tetrahydro-1H-benzo[d]azepine)Inferred Relevance for the Analyte
Molecular FormulaC₁₀H₁₃NThe target analyte has an additional amine group, so its formula is C₁₀H₁₄N₂.
Molecular Weight147.22 g/mol [3]The target analyte's molecular weight will be approximately 162.24 g/mol .
pKa10.27 ± 0.20 (Predicted)[4]The presence of two amine groups suggests the analyte will be basic and readily protonated in an acidic mobile phase, which is ideal for positive mode electrospray ionization.
SolubilitySlightly soluble in DMSO, Ethyl Acetate, Methanol[4]This information guides the selection of appropriate solvents for sample preparation and chromatography.

Method Development: A Step-by-Step Approach

Mass Spectrometry: Predicting Fragmentation and Optimizing Detection

The initial step in developing a robust LC-MS/MS method is the optimization of the mass spectrometer parameters for the target analyte. Since this is a novel compound for which fragmentation data may not be readily available, a logical approach to predicting the fragmentation pattern is necessary.

Predicted Fragmentation Pathway:

The protonated molecule ([M+H]⁺) of this compound is expected to have a mass-to-charge ratio (m/z) of approximately 163.12. In the collision cell of the mass spectrometer, this precursor ion will fragment in a predictable manner. A likely fragmentation pathway involves the loss of ammonia (NH₃) from the tetrahydroazepine ring, a common fragmentation for cyclic amines.

cluster_ms Mass Spectrometry Precursor_Ion [M+H]⁺ m/z ≈ 163.12 Collision_Cell Collision-Induced Dissociation (CID) Precursor_Ion->Collision_Cell Isolation Product_Ion Product Ion (e.g., loss of NH₃) m/z ≈ 146.10 Collision_Cell->Product_Ion Fragmentation cluster_hplc HPLC System Autosampler Autosampler (Injects Prepared Sample) Column Reversed-Phase Column (e.g., C18) Autosampler->Column Pump HPLC Pump (Delivers Mobile Phase) Pump->Autosampler MS_Inlet To Mass Spectrometer Column->MS_Inlet cluster_validation Method Validation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery & Matrix Effect Precision->Recovery Stability Stability Recovery->Stability

Sources

Application Notes and Protocols for Receptor Binding Assays Using 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine in Neuropharmacology

The compound this compound is a key intermediate in the synthesis of bioactive molecules for pharmaceutical research, particularly those targeting the central nervous system (CNS).[1] Its structural similarity to known receptor ligands suggests its potential in the development of therapies for neurological disorders.[1] The broader class of 1H-benzo[b]azepines are recognized as important structural elements in a variety of pharmaceutically active substances.[2] For instance, the parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, has been identified as an agonist of the 5HT2C serotonin receptor.[3] This suggests that derivatives such as this compound may exhibit affinity for serotonin receptors or other CNS targets like dopamine receptors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding assays. It offers detailed protocols for determining the binding affinity of this compound to its putative receptor targets, thereby enabling the characterization of its pharmacological profile.

Foundational Principles of Receptor-Ligand Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its receptor.[4][5] These assays are instrumental in drug discovery for screening compound libraries and for characterizing the affinity of a lead compound for its target.[4][6]

The fundamental principles of these assays are rooted in the law of mass action, which describes the equilibrium between the unbound ligand and receptor and the ligand-receptor complex.[7] Two primary types of binding assays are commonly employed:

  • Saturation Binding Assays: These are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.[8] The Kd is a measure of the ligand's affinity for the receptor; a lower Kd value indicates a higher affinity.[8]

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand from its receptor. The data from these experiments are used to calculate the inhibitory constant (Ki) of the test compound, which reflects its affinity for the receptor.[8]

A critical aspect of binding assays is the distinction between total binding, specific binding, and nonspecific binding.[9][10][11]

  • Total Binding: The total amount of radioligand bound to the receptor preparation.

  • Nonspecific Binding (NSB): The binding of the radioligand to non-receptor components, such as lipids, proteins, or the filter apparatus.[4][9][10] NSB is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[4]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting the nonspecific binding from the total binding.

Experimental Design and Protocols

The following protocols are provided as a template and may require optimization based on the specific receptor system and available laboratory equipment.

PART 1: Saturation Binding Assay to Determine Kd and Bmax

This protocol is designed to characterize the binding of a suitable radioligand to a receptor of interest, for which this compound may have affinity (e.g., a serotonin or dopamine receptor subtype).

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand in a given tissue preparation.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in the receptor of interest (e.g., rat frontal cortex for 5-HT2A receptors).[12]

  • Radioligand: A high-affinity, high-specific-activity radiolabeled ligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors or [3H]Spiperone for D2 dopamine receptors).

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor to determine nonspecific binding (e.g., unlabeled ketanserin or spiperone).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Washing Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microfilter plates with glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

    • For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for nonspecific binding.

    • To the nonspecific binding wells, add a high concentration of the unlabeled ligand (typically 100- to 1000-fold higher than its Ki).

  • Incubation:

    • Add the diluted membrane preparation to each well. The amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[4]

    • Add the radioligand dilutions to the appropriate wells.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The time required for equilibrium should be determined in preliminary experiments.[4]

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of the wells through the glass fiber filter plate using a vacuum filtration manifold.

    • Wash the filters rapidly with several volumes of ice-cold washing buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of radioligand: Specific Binding = Total Binding - Nonspecific Binding.

  • Plot the specific binding (y-axis) as a function of the radioligand concentration (x-axis).

  • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.

Visualization of Saturation Binding Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Receptor Membranes D Pipette Membranes, Radioligand (& Unlabeled Ligand for NSB) into 96-well plate A->D B Prepare Radioligand Serial Dilutions B->D C Prepare Unlabeled Ligand (for NSB) C->D E Incubate to Equilibrium D->E F Rapid Vacuum Filtration E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Count Radioactivity H->I J Calculate Specific Binding I->J K Plot Specific Binding vs. [Radioligand] J->K L Non-linear Regression K->L M Determine Kd and Bmax L->M

Caption: Workflow for a saturation radioligand binding assay.

PART 2: Competition Binding Assay to Determine Ki

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Same as for the saturation binding assay, with the addition of:

  • Test Compound: this compound.

Protocol:

  • Preparation:

    • Prepare receptor membranes as described previously.

    • Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended to ensure a complete inhibition curve (e.g., 10^-11 to 10^-4 M).

    • Prepare a solution of the radioligand at a concentration close to its Kd value, as determined from the saturation binding assay.[4]

  • Assay Setup:

    • Set up triplicate wells for total binding (no competitor), nonspecific binding (high concentration of unlabeled ligand), and for each concentration of this compound.

    • Add the membrane preparation to all wells.

    • Add the appropriate competitor solution to each well (assay buffer for total binding, unlabeled ligand for NSB, and this compound dilutions for the competition curve).

    • Add the radioligand solution to all wells.

  • Incubation, Termination, and Quantification:

    • Follow the same procedures as described in the saturation binding assay.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding (y-axis) against the logarithm of the competitor concentration (x-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :[13][14][15][16]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Visualization of Competitive Binding Principle:

G cluster_0 Low [Competitor] cluster_1 High [Competitor] R1 Receptor RL1 Radioligand-Receptor Complex R1->RL1 High Binding L1 Radioligand L1->RL1 C1 Competitor R2 Receptor RC2 Competitor-Receptor Complex R2->RC2 Low Binding of Radioligand L2 Radioligand C2 Competitor C2->RC2

Sources

Troubleshooting & Optimization

Navigating the Crystallization Maze: A Technical Support Guide for 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a key intermediate in pharmaceutical research, particularly for central nervous system agents, robust and reproducible crystallization is paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter in the lab.

I. Foundational Knowledge: Understanding Your System

Before troubleshooting, a solid understanding of the physicochemical properties of this compound is crucial. This molecule possesses a primary amine group, making it basic and amenable to salt formation with various acids. The choice of the counter-ion will significantly impact the salt's properties, including solubility, stability, and crystal habit.

Q1: What are the basic properties of this compound?

This compound has a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol .[1] While specific solubility data is not extensively published, related benzazepine structures show slight solubility in solvents like DMSO, ethyl acetate, and methanol.[2] Due to the presence of the amine group, its solubility is expected to be pH-dependent.

II. Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of this compound salts.

A. Issue: Oiling Out or Liquid-Liquid Phase Separation

Q2: My compound is separating as an oil instead of a solid. What is happening and how can I fix it?

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often occurs when the supersaturation is too high, or when the solute has a low melting point relative to the boiling point of thesolvent.

Causality:

  • High Supersaturation: Rapid cooling or fast addition of an anti-solvent can generate a level of supersaturation that exceeds the metastable zone width, leading to the formation of an oil.

  • Solvent Choice: If the solute is highly soluble in the chosen solvent, it may be difficult to induce crystallization before reaching a state of high supersaturation upon cooling or anti-solvent addition.

  • Impurities: The presence of impurities can sometimes inhibit nucleation and promote oiling out.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Step-by-Step Protocol to Mitigate Oiling Out:

  • Reduce Supersaturation Generation Rate:

    • Cooling Crystallization: Decrease the cooling rate. For example, instead of crashing the temperature from 60°C to 5°C in an hour, try a ramp of 5-10°C per hour.

    • Anti-solvent Crystallization: Add the anti-solvent very slowly, perhaps dropwise, to the solution of your amine salt with vigorous stirring. This helps to maintain a lower, more controlled level of supersaturation locally.

  • Solvent System Optimization:

    • If you are using a solvent in which the salt is highly soluble (e.g., methanol), consider switching to a solvent with moderate solubility (e.g., isopropanol, ethanol, or acetone).[3]

    • A mixture of solvents can also be effective. For instance, dissolving the salt in a small amount of a good solvent and then adding a larger volume of a poor solvent (anti-solvent) can be a successful strategy. Common anti-solvents for amine salts include ethers (like diethyl ether or MTBE) and hydrocarbons (like hexane or heptane).[3][4]

  • Seeding:

    • Introduce a small amount of previously obtained crystals (seed crystals) into the solution at a slightly supersaturated state. This provides a template for crystal growth and can bypass the high energy barrier of primary nucleation, thus preventing oiling out.

B. Issue: No Crystallization Occurs

Q3: My solution is clear and no crystals are forming, even after cooling. What should I do?

Failure to crystallize typically indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Causality:

  • Insufficient Supersaturation: The concentration of the solute may be below its solubility limit at the given temperature.

  • High Solubility: The chosen solvent may be too good, keeping the salt in solution even at low temperatures.

  • Inhibition of Nucleation: The absence of nucleation sites or the presence of inhibitory impurities can prevent crystal formation.

Troubleshooting Strategies:

StrategyDescriptionRationale
Increase Concentration Gently evaporate some of the solvent to increase the solute concentration.This will push the system into a supersaturated state.
Add an Anti-solvent Slowly add a miscible solvent in which the salt is insoluble.This reduces the overall solubility of the salt in the solvent mixture, inducing precipitation.
Scratching Scratch the inside of the glass vessel with a glass rod at the meniscus.The microscopic scratches on the glass surface can act as nucleation sites.
Seeding Introduce a seed crystal of the desired compound.This provides a template for crystal growth, bypassing the need for primary nucleation.
Ultrasonication Briefly place the flask in an ultrasonic bath.The cavitation bubbles generated by ultrasound can induce nucleation.
C. Issue: Polymorphism and Inconsistent Crystal Forms

Q4: I am getting different crystal forms in different batches. How can I control polymorphism?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties.[5]

Causality:

  • Solvent Effects: The choice of solvent can influence which polymorphic form is favored.

  • Thermodynamic vs. Kinetic Control: Rapid crystallization often yields a metastable (kinetically favored) polymorph, while slower processes are more likely to produce the most stable (thermodynamically favored) form.

  • Temperature: The relative stability of polymorphs can be temperature-dependent.

Polymorph Control Workflow:

Caption: Workflow for controlling polymorphism.

Key Experimental Protocols:

  • Polymorph Screening: A systematic study to identify different crystalline forms. This typically involves crystallizing the compound from a wide range of solvents under various conditions (e.g., fast vs. slow cooling, evaporation).

  • Slurry Experiments: Suspending a mixture of two polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form. This is a definitive way to determine the thermodynamically most stable polymorph under those conditions.

Analytical Characterization of Polymorphs:

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the crystal lattice.[6]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions.[6]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[6]
Raman Spectroscopy Provides information on molecular vibrations, which can differ between polymorphs.[7]
Solid-State NMR (ssNMR) Can distinguish between different local molecular environments in different crystal forms.[7]

III. Salt Formation and Crystallization Protocols

Q5: What are some general protocols for forming and crystallizing the hydrochloride salt of this compound?

The hydrochloride salt is one of the most common pharmaceutical salts. Here are two general approaches.

Protocol 1: Using Aqueous HCl

  • Dissolve the free base of this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Slowly add a slight excess (e.g., 1.1 equivalents) of aqueous hydrochloric acid with stirring.

  • If the salt precipitates immediately, it can be filtered. If it remains in solution, crystallization can be induced by cooling, partial solvent evaporation, or the addition of an anti-solvent (e.g., diethyl ether or heptane).

Protocol 2: Using Anhydrous HCl

For situations where an anhydrous salt form is desired, using anhydrous HCl is necessary.

  • Dissolve the free base in a dry, aprotic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

  • The hydrochloride salt will typically precipitate directly from the solution. The solid can then be collected by filtration, washed with the solvent, and dried.

Note on pH: The pH of the solution plays a critical role in the crystallization of amine salts.[8][9][10] It is important to ensure the correct stoichiometry of the acid to fully form the desired salt.

IV. Frequently Asked Questions (FAQs)

Q6: What is a good starting point for a solvent screen for the crystallization of a novel salt of this compound?

A good starting point for a solvent screen would include a range of solvents with varying polarities and hydrogen bonding capabilities. A suggested initial screen could include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Esters: Ethyl Acetate

  • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitriles: Acetonitrile

  • Apolar solvents (as anti-solvents): Heptane, Toluene, Diethyl Ether

Q7: How do I prepare seed crystals if I have never successfully crystallized the compound before?

If you have an oil, you can try to induce crystallization on a small scale by:

  • Leaving a small amount of the oil in a loosely capped vial for an extended period to allow for very slow solvent evaporation.

  • Dissolving a small amount of the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and allowing it to evaporate slowly.

  • Once a small amount of solid is obtained, it can be used to seed a larger batch.

Q8: Can impurities affect my crystallization?

Yes, absolutely. Impurities can act as nucleation inhibitors, leading to difficulty in crystallization or promoting oiling out. They can also be incorporated into the crystal lattice, affecting the purity and potentially the crystal form of the final product. If you are consistently having trouble with crystallization, it may be beneficial to re-purify your starting material by another method, such as column chromatography, before attempting crystallization again.

V. References

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Google Patents.

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kang, M. J., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 107. [Link]

  • Li, J., et al. (2008). 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1963. [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Getsoian, A., Lodaya, R. M., & Blackburn, A. C. (2008). One-solvent polymorph screen of carbamazepine. International Journal of Pharmaceutics, 348(1-2), 3–9. [Link]

  • Li, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(8), 3207–3218. [Link]

  • Palmer, D. S., & Mitchell, J. B. O. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(7), 4468–4478. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Resel, R., et al. (2017). Polymorph screening at surfaces of a benzothienobenzothiophene derivative: discovering new solvate forms. Materials Horizons, 4(4), 658–665. [Link]

  • Wang, F., et al. (2025). The crystal structure of 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3 H -benzo[ d ]azepin-3-yl)- N -methylpropan-1-aminium chloride monohydrate, C 16 H 27 ClN 2 O 4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Fini, A., et al. (2011). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 16(11), 9305–9317. [Link]

  • Højgaard, I., et al. (2001). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological Research, 29(4), 235–239. [Link]

  • Kuhn, B., et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 172–176. [Link]

  • McGinty, J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4. [Link]

  • ResearchGate. (n.d.). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Retrieved from [Link]

  • de Oliveira, R. C., et al. (2024). Polymorphism and Pharmacological Assessment of Carbamazepine. Molecules, 29(18), 4310. [Link]

  • Tanaka, S., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3208–3215. [Link]

  • Nagy, B., et al. (2021). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development, 25(1), 1–23. [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts. Retrieved from

  • Butylkina, Y. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1074. [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629–1639. [Link]

  • Nare, A. S., & Patel, S. R. (2013). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 4(6), 412–416. [Link]

  • Fan, X., et al. (2025). Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. Journal of Crystal Growth. [Link]

  • Hunter, A. D., et al. (2018). Crystal structures of two formamidinium hexafluoridophosphate salts, one with batch-dependent disorder. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1480. [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link]

Sources

byproduct identification in the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this key pharmaceutical intermediate.[1] We will delve into the intricacies of common synthetic routes, focusing on the identification and characterization of potential byproducts.

I. Overview of Synthetic Strategies

The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core can be achieved through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and safety considerations. Common strategies include:

  • Intramolecular Friedel-Crafts Acylation followed by Reduction: This classic approach involves the cyclization of a suitable N-phenyl-substituted carboxylic acid or its derivative to form a tricyclic ketone, which is then reduced.

  • Beckmann Rearrangement: This method utilizes the rearrangement of an appropriately substituted oxime to form a lactam, which can be subsequently reduced to the desired azepine.

  • Schmidt Reaction: A reaction involving an azide with a ketone or alcohol under acidic conditions can also be employed to construct the seven-membered ring.[2][3]

  • Reductive Cyclization: This strategy often involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

A prevalent route to this compound specifically involves the synthesis of the corresponding 8-nitro precursor, followed by the reduction of the nitro group. This final reduction step is critical and can be a source of several byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core structure?

A1: The most frequently employed methods for constructing the tetrahydrobenzo[b]azepine skeleton include intramolecular Friedel-Crafts reactions,[4][5][6] Beckmann rearrangement of oximes,[7][8][9] and the Schmidt reaction.[2][3][10] Additionally, reductive amination strategies have been successfully utilized.[11][12]

Q2: I am synthesizing this compound via the reduction of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine. What are the potential impurities I should be aware of?

A2: The catalytic hydrogenation of nitroarenes is a common method for producing anilines.[13][14][15] However, this reaction can sometimes lead to the formation of several byproducts. Depending on the reaction conditions (catalyst, solvent, temperature, and pressure), you might observe intermediates such as nitrosoarenes and hydroxylamines . These intermediates can further react to form azo or azoxy compounds through condensation reactions. Incomplete reduction will, of course, leave residual starting material, the 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine .

Q3: My NMR spectrum of the final product shows unexpected signals. How can I differentiate between the desired product and potential isomeric byproducts?

A3: NMR spectroscopy is a powerful tool for distinguishing between positional isomers.[16][17][18] For this compound, the substitution pattern on the aromatic ring will give rise to a unique set of signals in the ¹H NMR spectrum. The coupling constants (J-values) between the aromatic protons are particularly informative. For an 8-amino substituted product, you would expect a specific splitting pattern for the protons at positions 6, 7, and 9. If a side reaction, such as a rearrangement, were to occur leading to a different positional isomer (e.g., the 7-amino or 9-amino isomer), the chemical shifts and coupling patterns of the aromatic protons would be distinctly different. Two-dimensional NMR techniques like COSY and HMBC can be invaluable in definitively assigning the structure.

Q4: What is the best analytical method to detect and quantify byproducts in my reaction mixture?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is the method of choice for analyzing impurities in pharmaceutical synthesis.[19][20][21][22][23] HPLC provides excellent separation of the main component from its byproducts, while the mass spectrometer allows for the identification of these impurities based on their mass-to-charge ratio. For quantitative analysis, a validated HPLC method with a suitable detector (e.g., UV-Vis) is typically used.[24]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable steps for resolution.

Issue 1: Unexpected Peaks in LC-MS Analysis After Reduction of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Scenario: You have performed a catalytic hydrogenation of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine and your LC-MS analysis shows, in addition to your product peak, several other significant peaks.

Potential Causes and Identification:

  • Incomplete Reaction: A peak corresponding to the mass of the starting material, 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine , indicates that the reduction is not complete.

  • Intermediate Formation: Peaks corresponding to the masses of 8-nitroso-2,3,4,5-tetrahydro-1H-benzo[b]azepine or 8-(hydroxyamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine suggest that the reduction has stalled at an intermediate stage.

  • Condensation Byproducts: The presence of peaks with higher masses could indicate the formation of dimeric species such as 8,8'-azoxybis(2,3,4,5-tetrahydro-1H-benzo[b]azepine) or 8,8'-azobis(2,3,4,5-tetrahydro-1H-benzo[b]azepine) . These are formed from the condensation of the nitroso and hydroxylamine intermediates.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Increase Catalyst Loading: Insufficient catalyst can lead to incomplete reactions.

    • Increase Hydrogen Pressure: Higher pressure can drive the reaction to completion.

    • Prolong Reaction Time: Ensure the reaction is allowed to run for a sufficient duration.

    • Elevate Temperature: Gently increasing the temperature can improve the reaction rate, but be cautious as this can sometimes promote side reactions.

  • Change the Catalyst: Some catalysts are more effective than others for specific reductions. If you are using Palladium on carbon (Pd/C), you might consider trying Platinum on carbon (Pt/C) or Raney Nickel.

  • Modify the Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.

Issue 2: Low Yield and Complex Product Mixture in Friedel-Crafts Acylation/Cyclization

Scenario: You are attempting to synthesize the benzo[b]azepinone precursor via an intramolecular Friedel-Crafts reaction and are observing a low yield of the desired product along with multiple other spots on your TLC plate.

Potential Causes and Identification:

  • Intermolecular Reactions: At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

  • Rearrangement: The carbocation intermediate in Friedel-Crafts reactions can be prone to rearrangement, potentially leading to the formation of isomeric products.

  • Dealkylation/Fragmentation: Harsh reaction conditions (e.g., high temperatures, strong Lewis acids) can cause cleavage of alkyl chains or other functional groups.

Troubleshooting Steps:

  • High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a larger volume of the reaction mixture.

  • Choice of Lewis Acid: Use a milder Lewis acid. While AlCl₃ is common, other options like FeCl₃, ZnCl₂, or polyphosphoric acid (PPA) might offer better selectivity and fewer side reactions.[25]

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

IV. Visualizing Reaction Pathways

Byproduct Formation in Nitro Group Reduction

The following diagram illustrates the potential reaction pathways during the reduction of an 8-nitro-substituted benzo[b]azepine.

Caption: Potential byproducts in the reduction of 8-nitro-benzo[b]azepine.

V. Experimental Protocols

Protocol 1: General Procedure for LC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Identify the mass-to-charge ratio of the main product and any significant impurities.

VI. Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NamePotential OriginExpected Molecular Weight
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepineIncomplete Reduction206.23
8-Nitroso-2,3,4,5-tetrahydro-1H-benzo[b]azepineReduction Intermediate190.23
8-(Hydroxyamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepineReduction Intermediate178.23
8,8'-Azoxybis(2,3,4,5-tetrahydro-1H-benzo[b]azepine)Condensation of Intermediates364.46
8,8'-Azobis(2,3,4,5-tetrahydro-1H-benzo[b]azepine)Condensation of Intermediates348.46

VII. References

  • Synthesis of 1,3,5-Triazepines and Benzo[f][26][27][28]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central. [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. [Link]

  • NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. ResearchGate. [Link]

  • Catalytic hydrogenation of nitroarenes into different products via... ResearchGate. [Link]

  • A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[26][29]diazepin-5-ones as potential anticancer and antiprotozoal agents. PubMed. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. ResearchGate. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Sci-Hub. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

  • Impurity Analysis. Emery Pharma. [Link]

  • Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. Google Patents.

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][26]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. [Link]

  • Amines and ammonia Analysis of impurities in amine streams. Agilent. [Link]

  • Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][26]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Schmidt Reaction. Organic Chemistry Portal. [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. [Link]

  • (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. PubMed Central. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. Scholars Research Library. [Link]

  • Research on 1H NMR spectrum optimization of 2,3-benzodiazepines based on conformational isomerism. ResearchGate. [Link]

  • An analytical method of heterocyclic amines by LC/MS. ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,. DeepDyve. [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

  • Chemical analysis in amine system operations. EPTQ. [Link]

  • Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. PubMed Central. [Link]

Sources

Technical Support Center: Refining Analytical Detection Limits for Benzo[b]azepine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing the analytical detection of benzo[b]azepine amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving low detection limits and robust quantification for this important class of compounds. Here, we move beyond standard protocols to address the nuanced challenges you may encounter in your experimental work. Our focus is on the "why" behind the "how," empowering you to troubleshoot effectively and refine your analytical methods with confidence.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Hurdles

This section provides rapid, targeted answers to the most common issues encountered during the analysis of benzo[b]azepine amines.

Q1: My signal-to-noise ratio is poor, preventing me from reaching my desired limit of detection (LOD). What are the first things I should check?

A1: A low signal-to-noise (S/N) ratio is a frequent challenge. Before undertaking extensive method redevelopment, consider these initial checks:

  • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, properly degassed, and free of contaminants. Inconsistent mobile phase composition can lead to baseline noise.[1]

  • Detector Settings: Verify that your detector settings (e.g., wavelength for UV, collision energy for MS/MS) are optimized for your specific analyte.[1]

  • Sample Contamination: Use high-purity solvents for your sample preparation and check for any contaminants that might be introducing noise.[1]

  • System Cleanliness: A contaminated flow path, column, or detector can significantly increase baseline noise. Implement a regular system cleaning and maintenance schedule.

Q2: I'm observing significant peak tailing for my benzo[b]azepine amine. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like amines is often due to secondary interactions with the stationary phase. The primary cause is the interaction of the amine's lone pair of electrons with acidic silanol groups on the silica-based column packing. To mitigate this:

  • Mobile Phase pH: Increase the pH of your mobile phase to suppress the ionization of the silanol groups. A pH of 7 or higher is often effective, but ensure it is within the column's recommended operating range.[2]

  • Use of an Amine Additive: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active sites on the stationary phase, reducing the secondary interactions with your analyte.

  • Column Choice: Consider using a column with end-capping or a hybrid particle technology that has a lower density of free silanol groups.

Q3: My recovery of the analyte is inconsistent and low after solid-phase extraction (SPE). What should I investigate?

A3: Inconsistent and low recovery from SPE can stem from several factors related to the method's chemistry.[3][4] Here's a systematic approach to troubleshooting:

  • Sorbent Selection: Ensure the chosen sorbent provides the appropriate retention mechanism for your benzo[b]azepine amine. For basic compounds, cation exchange or mixed-mode sorbents are often more effective than reversed-phase alone.

  • pH Adjustment: The pH of your sample and elution solvent is critical. For cation exchange, the sample should be at a pH where your amine is protonated (positively charged) to bind to the sorbent. The elution solvent should be at a pH that neutralizes the amine, allowing it to be released.

  • Elution Solvent Strength: Your elution solvent may not be strong enough to fully desorb the analyte. Consider increasing the organic solvent concentration or adding a modifier to disrupt the analyte-sorbent interaction.

  • Flow Rate: Passing the sample and solvents through the SPE cartridge too quickly can lead to incomplete interaction and recovery. Optimize the flow rate to allow for adequate equilibration.

Section 2: In-Depth Troubleshooting Guides

This section provides a more comprehensive approach to resolving complex analytical challenges.

Troubleshooting Matrix Effects in LC-MS/MS Analysis

The co-elution of endogenous matrix components can significantly impact the ionization of your target analyte, leading to ion suppression or enhancement.[5][6] This is a critical factor in achieving accurate and reproducible quantification at low levels.

Q: How can I determine if my analysis is suffering from matrix effects?

A: A post-column infusion experiment is a definitive way to visualize matrix effects.

Experimental Protocol: Post-Column Infusion

  • Analyte Infusion: Infuse a standard solution of your benzo[b]azepine amine at a constant flow rate directly into the mass spectrometer's ion source, bypassing the analytical column. This will generate a stable baseline signal for your analyte.

  • Blank Matrix Injection: While the analyte is being infused, inject an extracted blank matrix sample (e.g., plasma, urine) onto the column.

  • Data Analysis: Monitor the analyte's signal. Any deviation from the stable baseline during the chromatographic run indicates the elution of matrix components that are causing ion suppression (a dip in the signal) or enhancement (a rise in the signal).

Q: I've confirmed the presence of matrix effects. What are my options for mitigating them?

A: Here are several strategies, from simple to more involved:

  • Chromatographic Separation: The most straightforward approach is to modify your chromatographic method to separate your analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.

  • Sample Preparation: A more rigorous sample cleanup can remove the interfering components before analysis. Consider a more selective SPE sorbent or a liquid-liquid extraction (LLE) protocol.[7][8]

  • Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[6] However, this may compromise your ability to reach very low detection limits.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the SIL-IS's response, the matrix effect is normalized.

Logical Workflow: Troubleshooting Matrix Effects

Matrix_Effects_Troubleshooting start Poor Accuracy/Precision at Low Concentrations q1 Suspect Matrix Effects? start->q1 pci Perform Post-Column Infusion Experiment q1->pci Yes q2 Matrix Effects Observed? pci->q2 no_me Investigate Other Causes (e.g., Stability) q2->no_me No optimize_chrom Optimize Chromatography (Separate Analyte from Interference) q2->optimize_chrom Yes improve_sp Improve Sample Prep (e.g., different SPE, LLE) optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Achieved Desired LOD/LOQ revalidate->end

Caption: A decision tree for identifying and mitigating matrix effects.

Enhancing Sensitivity in GC-MS Analysis through Derivatization

For some benzo[b]azepine amines, particularly those with lower volatility or active hydrogens, gas chromatography (GC) can be a powerful analytical tool, especially when coupled with mass spectrometry (MS). However, the polar nature of the amine functional group can lead to poor peak shape and thermal degradation.[9] Derivatization is a chemical modification process that can overcome these limitations.[9][10]

Q: When should I consider derivatization for my GC-MS analysis?

A: Consider derivatization if you observe:

  • Poor peak shape (tailing or broad peaks).

  • Low response and poor sensitivity.

  • Analyte degradation in the hot GC inlet.

  • The need to improve chromatographic resolution between structurally similar compounds.[9]

Q: What are common derivatization strategies for amines?

A: The goal is to replace the active hydrogen on the amine with a less polar, more stable group. Common approaches include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (TMS) group. This is a widely used and effective method.[11]

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) introduce a trifluoroacetyl group. This not only improves volatility and stability but can also enhance sensitivity when using an electron capture detector (ECD).

Experimental Protocol: Silylation of Benzo[b]azepine Amines with BSTFA

  • Sample Preparation: Evaporate the sample extract containing the benzo[b]azepine amine to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS system.

Workflow for GC-MS Method Development with Derivatization

Derivatization_Workflow start Initial GC-MS Analysis Shows Poor Peak Shape/Sensitivity select_reagent Select Derivatization Reagent (e.g., BSTFA, TFAA) start->select_reagent optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagent Volume) select_reagent->optimize_reaction optimize_gc Optimize GC-MS Parameters (Inlet Temp, Column Program, MS Tune) optimize_reaction->optimize_gc validate Validate Derivatized Method (LOD, LOQ, Linearity, Precision) optimize_gc->validate end Robust and Sensitive GC-MS Method validate->end

Caption: A workflow for developing a GC-MS method using derivatization.

Section 3: Data and Method Validation

Achieving low detection limits is only meaningful if the method is robust and validated. All analytical methods for drug quantification should be validated according to ICH guidelines.[12][13][14][15][16]

Typical Detection Limits and Validation Parameters

The achievable limit of detection (LOD) and limit of quantification (LOQ) will depend on the analyte, matrix, and analytical technique. The following table provides a summary of typical values for structurally similar compounds, which can serve as a benchmark for your method development.

Analyte ClassMatrixTechniqueTypical LOQReference
BenzodiazepinesWhole BloodLC-MS/MS2-10 µg/L[17]
BenzodiazepinesBloodGC-NPD/µ-ECD0.5-20 ng/mL[18]
Tricyclic AntidepressantsSerumHPLC-MS/MS<22 ng/mL[19]
Tricyclic AntidepressantsPlasmaLC-MS/MS25-40 ng/mL[20]

Note: These values are illustrative. The actual LOD/LOQ for your specific benzo[b]azepine amine must be experimentally determined.

Method Validation Protocol Outline

A comprehensive method validation should assess the following parameters as per ICH Q2(R1) guidelines[12][16]:

  • Specificity: Demonstrate that the analytical signal is solely from your analyte of interest and not from any matrix components, impurities, or other compounds.

  • Linearity and Range: Establish a linear relationship between the analyte concentration and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value. This is often assessed by analyzing spiked samples at different concentrations.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. A common approach is to use a signal-to-noise ratio of 3:1.[21]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. A signal-to-noise ratio of 10:1 is often used as a starting point.[21]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and during the sample preparation process (e.g., freeze-thaw cycles).[22][23][24][25]

References

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]

  • Hicks, D. R., et al. (2012). A rapid and reliable method for the quantitation of tricyclic antidepressants in serum using HPLC-MS/MS. Journal of Clinical Pathology. [Link]

  • El-Beqqali, A., et al. (2007). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of Analytical Toxicology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pichini, S., et al. (2005). Solid phase extraction of amines. Journal of Chromatography B. [Link]

  • Pawar, R. P., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Linder, M. W., et al. (2015). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove, University of Mississippi. [Link]

  • Castaneto, M. S., et al. (2015). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Forensic Science International. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives. [Link]

  • Niculae, A. S., et al. (2013). Limit of detection (LOD) of benzodiazepines studied by various chromatographic methods published in the literature. ResearchGate. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Heide, S., et al. (2021). Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies. Frontiers in Pharmacology. [Link]

  • Marek, A., et al. (2014). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

  • Sajid, M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A. [Link]

  • Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • Bordin, D. C., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology. [Link]

  • Bio-Rad. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad. [Link]

  • MDPI. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.. [Link]

  • Waters. (2022). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. [Link]

  • UNODC. Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. United Nations Office on Drugs and Crime. [Link]

  • MDPI. (2020). Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Phenomenex. [Link]

  • ACE. HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Journal of Chromatography B. [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]

  • EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. [Link]

  • Villain, M., et al. (2005). Benzodiazepine stability in postmortem samples stored at different temperatures. Journal of Analytical Toxicology. [Link]

  • Lambert, W. E., et al. (2003). Quantification of benzodiazepines in whole blood and serum. Journal of Chromatography B. [Link]

  • Shrivastava, A., & Gupta, V. (2011). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Chronicles of Young Scientists. [Link]

  • Washington State Patrol. (2023). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. [Link]

  • Bordin, D. C., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. ResearchGate. [Link]

  • LCGC International. (2017). A Look at Matrix Effects. LCGC International. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed. [Link]

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Technical Support Center: Overcoming Poor Solubility of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine derivatives. This document provides a structured approach to troubleshooting and resolving poor aqueous solubility, a common hurdle in the development of amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the first and most straightforward step I should take?

A1: The initial and often most effective step is to assess and adjust the pH of your solution. The amine group in your derivative is basic and can be protonated to form a more soluble salt at acidic pH. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, meaning their aqueous solutions are basic.[1] By lowering the pH, you increase the concentration of the protonated, charged form of the molecule, which generally exhibits significantly higher aqueous solubility than the neutral form.[2][3]

Q2: I've tried adjusting the pH, but the solubility is still not sufficient for my assay. What should I try next?

A2: If pH adjustment alone is insufficient, consider salt formation. This is a widely used and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[4][5] By reacting your basic amine derivative with an acid, you can form a stable salt with improved physicochemical properties.[6]

Q3: Are there any risks associated with salt formation?

A3: While generally beneficial, the choice of counterion for salt formation is crucial. Different salt forms can exhibit different crystal structures (polymorphs), which in turn can affect solubility, stability, and bioavailability.[7][8] It is essential to screen a variety of pharmaceutically acceptable acids to identify a salt form with the optimal balance of properties.

Q4: My compound is intended for an in vivo study, and I need a formulation with high bioavailability. What strategies should I consider?

A4: For in vivo applications, enhancing both solubility and dissolution rate is key. Beyond pH adjustment and salt formation, you should explore techniques like the use of co-solvents, cyclodextrins, and solid dispersions. These methods can improve the bioavailability of poorly soluble drugs.[9][10]

Q5: What are co-solvents, and how do they work?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[12] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][13]

Q6: How do cyclodextrins enhance solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your benzazepine derivative, forming an inclusion complex.[14][15][16] This complex has a hydrophilic exterior, which significantly improves the aqueous solubility of the guest molecule.[15][17][18]

Q7: What is a solid dispersion, and when should I consider this technique?

A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble solid carrier.[9][19][20] This technique can enhance solubility and dissolution rate by reducing the drug's particle size to a molecular level and by converting it to an amorphous state, which is more soluble than the crystalline form.[17][21] This is a more advanced technique, often considered when other methods are not sufficiently effective.[22][23]

Troubleshooting Guides

Guide 1: Systematic Approach to pH Adjustment

This guide provides a step-by-step protocol for determining the optimal pH for solubilizing your this compound derivative.

Underlying Principle: The solubility of ionizable compounds, such as amines, is highly dependent on the pH of the solution.[24] For a basic compound, solubility increases as the pH is lowered below its pKa.

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Determine Kinetic Solubility:

    • Add a small, consistent volume of your stock solution to each buffer.

    • Shake the samples for a predetermined time (e.g., 2 hours) at a constant temperature.

    • Measure the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Thermodynamic Solubility:

    • Add an excess of the solid compound to each buffer.

    • Equilibrate the samples for a longer period (e.g., 24-48 hours) to ensure the solution is saturated.

    • Measure the concentration of the dissolved compound in the filtered supernatant.

Data Interpretation:

Plot the measured solubility against the pH. You should observe an increase in solubility as the pH decreases.

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
2.0> 1000> 1000
4.0850920
6.0150180
7.4< 10< 10
8.0< 5< 5

This is example data and will vary depending on the specific derivative.

Guide 2: Salt Formation for Enhanced Solubility

This guide outlines a workflow for selecting a suitable salt form of your benzazepine derivative to improve its solubility.

Underlying Principle: Converting a free base to a salt introduces ionic character, which generally leads to improved crystal lattice energy and, consequently, higher aqueous solubility.[2][25]

Experimental Workflow:

Caption: Workflow for salt screening and selection.

Step-by-Step Protocol:

  • Acid Selection: Choose a variety of pharmaceutically acceptable acids with different pKa values and chemical properties.

  • Salt Formation: In a suitable solvent, react the free base of your compound with a stoichiometric amount of the selected acid.

  • Isolation and Characterization: Isolate the resulting salt and characterize it to confirm its formation and determine its properties (e.g., melting point, crystallinity).

  • Solubility Screening: Determine the aqueous solubility of each salt form at a relevant pH (e.g., physiological pH 7.4).

  • Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under various conditions (e.g., temperature, humidity).

  • Optimal Salt Selection: Based on the combined data, select the salt form that provides the best balance of solubility, stability, and other desired properties for your application.

Guide 3: Utilizing Co-solvents for Solubilization

This guide details the process of using co-solvents to enhance the solubility of your benzazepine derivative.

Underlying Principle: Co-solvents increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[12]

Experimental Protocol:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Determine the solubility of your compound in each co-solvent mixture using the methods described in Guide 1.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 10
Ethanol1050
20150
Propylene Glycol1080
20250
PEG 40010120
20400

This is example data and will vary depending on the specific derivative.

Causality: The increase in solubility with increasing co-solvent concentration is due to the reduction in the overall polarity of the solvent, which makes it a more favorable environment for the hydrophobic benzazepine derivative.

Guide 4: Advanced Solubilization with Cyclodextrins

This guide provides a protocol for using cyclodextrins to improve the solubility of your compound.

Underlying Principle: Cyclodextrins form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15][16]

Experimental Workflow:

G A Start: Poorly Soluble Derivative B Select Cyclodextrin (β-CD, HP-β-CD) A->B C Prepare Aqueous Solutions of Cyclodextrin B->C D Add Excess Compound to Each Solution C->D E Equilibrate and Filter D->E F Analyze Supernatant for Compound Concentration E->F G Plot Phase Solubility Diagram F->G H Determine Stoichiometry and Stability Constant G->H I Prepare Formulation with Optimal Cyclodextrin Concentration H->I

Caption: Workflow for cyclodextrin-based solubilization.

Step-by-Step Protocol:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess of your compound to each solution.

    • Equilibrate the samples until saturation is reached.

    • Filter the solutions and measure the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of the resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the inclusion complex.

References

  • Complex formation between ?-cyclodextrin and amines in water and DMF solvents. (2025). Vertex AI Search.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • This compound. (n.d.). MySkinRecipes.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). GIT Laboratory Journal.
  • Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. (2023). NIH.
  • 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | 4424-20-8. (n.d.). ChemicalBook.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI.
  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). Journal of Drug Delivery and Therapeutics.
  • Study of pH-dependent drugs solubility in water. (n.d.). ResearchGate.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI.
  • Salt Formation to Improve Drug Solubility. (n.d.). ResearchGate.
  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 1701-57-1. (n.d.). Biosynth.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific.
  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. (n.d.). AIR Unimi.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. (n.d.). PMC - NIH.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). Molecular Pharmaceutics - ACS Publications.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH.
  • Solubility and pH of amines. (n.d.). University of York.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
  • Solid dispersions: Solubility enhancement technique for poorly soluble drugs. (n.d.). ResearchGate.
  • Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. (n.d.). Taylor & Francis.
  • cyclodextrin inclusion complexes: Topics by Science.gov. (n.d.). Science.gov.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
  • Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.

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Technical Support Center: Method Refinement for Chiral Separation of Benzo[b]azepine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of benzo[b]azepine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the unique challenges presented by this class of compounds. Benzo[b]azepines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities.[1] Their seven-membered ring structure often imparts chirality, making the separation and analysis of individual enantiomers a critical step in drug development and quality control.[2]

This resource provides field-proven insights and scientifically grounded protocols to help you refine your chiral separation methods for benzo[b]azepine enantiomers. We will delve into the underlying principles of chiral recognition and provide practical solutions to common experimental hurdles.

The Challenge of Benzo[b]azepine Chirality: Conformational Instability

A key challenge in the chiral separation of benzo[b]azepines and related compounds like benzodiazepines is their conformational lability. The seven-membered diazepine or azepine ring is not planar and can exist in rapidly interconverting conformations, such as a twist-chair form.[3] This "ring flipping" can lead to the interconversion of enantiomers at room temperature, making their separation difficult.[3] Physical separation of these interconverting enantiomers is often achievable through low-temperature High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs).[3] By lowering the column temperature, the rate of interconversion can be slowed down sufficiently compared to the chromatographic separation rate, allowing for the resolution of distinct enantiomeric peaks.[3]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Peak Shape Problems

Q1: I'm observing significant peak tailing for my benzo[b]azepine enantiomers on a silica-based chiral stationary phase. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like benzo[b]azepines is a common issue in reversed-phase and normal-phase chromatography.[4] The primary cause is often secondary interactions between the basic nitrogen atom in your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[4] These interactions create multiple retention mechanisms, leading to a tailed peak shape.[5]

Solutions:

  • Mobile Phase pH Adjustment (Reversed-Phase): For reversed-phase separations, lowering the mobile phase pH can suppress the ionization of the silanol groups, minimizing these secondary interactions. A mobile phase buffered to a pH of 2.5-3.0 is often a good starting point.[6]

  • Use of a Competing Base (Normal-Phase): In normal-phase chromatography, adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can be very effective.[7] These additives will preferentially interact with the active silanol sites, masking them from your analyte. Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.

  • Column Choice: Consider using a column with a highly deactivated silica surface or a CSP based on a different support material if the problem persists.

Q2: My peaks are splitting or are broader than expected. What could be the issue?

A2: Peak splitting or broadening in chiral separations can stem from several factors:

  • On-Column Enantiomerization: As discussed, the conformational instability of the azepine ring can lead to the interconversion of enantiomers on the column.[3] This results in a distorted peak shape, often with a plateau between the two enantiomer peaks.

    • Solution: Lowering the column temperature is the most effective way to address this.[3] Experiment with sub-ambient temperatures (e.g., 10°C, 0°C, or even lower) to slow down the interconversion rate.

  • Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.

  • Column Contamination or Degradation: A blocked frit or a contaminated column can lead to poor peak shape.[5]

    • Solution: Follow a proper column flushing and regeneration procedure as recommended by the manufacturer. Using a guard column can help protect your analytical column.[8]

Resolution and Retention Time Issues

Q3: I'm not getting any separation of my benzo[b]azepine enantiomers. Where should I start?

A3: Achieving chiral separation is often an empirical process that requires screening of different conditions.[9]

Initial Steps:

  • Chiral Stationary Phase (CSP) Screening: There is no universal CSP for all chiral compounds. It is crucial to screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a good starting point as they are widely applicable.[10][11] Protein-based CSPs, such as those with α1-acid glycoprotein (AGP), can also be effective.[12]

  • Mobile Phase Exploration: Screen different mobile phase modes, including normal-phase, reversed-phase, and polar organic modes. The choice of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives can dramatically impact selectivity.[10][12]

Q4: My retention times are drifting from run to run. What could be causing this?

A4: Retention time variability can compromise the reliability of your method.

Common Causes and Solutions:

  • Inadequate Column Equilibration: Chiral columns, especially in normal-phase, can require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[13]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time.[14] Always prepare fresh mobile phase and ensure accurate mixing of all components.

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times, especially if the separation is sensitive to temperature. Using a column thermostat is highly recommended.[15]

  • Pump and System Issues: Leaks in the HPLC system or problems with the pump can cause flow rate fluctuations, leading to inconsistent retention times.[16] Regularly inspect your system for any signs of leaks.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for chiral stationary phase (CSP) selection for benzo[b]azepines?

A: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are an excellent starting point for screening.[10] These are available with a variety of derivatizations that offer different selectivities. Immobilized polysaccharide CSPs are often more robust and compatible with a wider range of solvents.[10]

Q: How important is temperature control in the chiral separation of these compounds?

A: Temperature control is critical. Due to the conformational flexibility of the seven-membered ring, benzo[b]azepines can undergo on-column enantiomerization.[3] Lowering the temperature can significantly improve resolution by slowing this process. It is advisable to screen a range of temperatures, from ambient down to sub-ambient conditions.[2]

Q: Can I use supercritical fluid chromatography (SFC) for the chiral separation of benzo[b]azepines?

A: Yes, SFC is an excellent alternative to HPLC for chiral separations.[17] It often provides faster separations and can offer different selectivity compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.[18]

Q: What are the key parameters to consider when validating a chiral HPLC method for regulatory purposes?

A: A validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per ICH guidelines.[1][19] For enantiomeric purity methods, it is particularly important to demonstrate the ability to accurately quantify the minor enantiomer in the presence of the major one.

Experimental Protocols

The following protocols provide a starting point for developing a chiral separation method for benzo[b]azepine enantiomers. These should be adapted and optimized for your specific analyte and available instrumentation.

Protocol 1: Low-Temperature Reversed-Phase HPLC Method

This protocol is adapted from methods developed for the separation of conformationally labile benzodiazepines and is a good starting point for benzo[b]azepines.[3]

1. Column:

  • Chiral Stationary Phase: Immobilized amylose or cellulose-based CSP (e.g., Chiralpak® IA, IB, or IC).
  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase:

  • Screen different ratios of acetonitrile or methanol with a buffered aqueous phase (e.g., 10 mM ammonium acetate or phosphate buffer).
  • Adjust the pH of the aqueous phase to between 3 and 7.

3. Flow Rate:

  • 0.5 - 1.0 mL/min.

4. Temperature:

  • Start at 10°C and decrease in increments (e.g., to 0°C, -5°C) if resolution is insufficient due to on-column interconversion.

5. Detection:

  • UV detection at a suitable wavelength for your analyte (e.g., 230-280 nm).

6. Sample Preparation:

  • Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
Protocol 2: Normal-Phase HPLC Method

1. Column:

  • Chiral Stationary Phase: Coated or immobilized polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

2. Mobile Phase:

  • A mixture of n-hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Start with a ratio of 90:10 (hexane:alcohol) and adjust the alcohol content to optimize retention and resolution.
  • Add a basic additive like 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA) to improve peak shape.

3. Flow Rate:

  • 1.0 mL/min.

4. Temperature:

  • Start at 25°C. If peak broadening or a plateau is observed, consider lowering the temperature.

5. Detection:

  • UV detection at a suitable wavelength.

6. Sample Preparation:

  • Dissolve the sample in the mobile phase or a mixture of hexane and the alcohol modifier.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Screening of Benzo[b]azepines

ParameterReversed-PhaseNormal-PhasePolar Organic Mode
CSP Immobilized Polysaccharide (e.g., Amylose, Cellulose)Coated/Immobilized PolysaccharideImmobilized Polysaccharide
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Acetate)Hexane/Alcohol (e.g., IPA, EtOH) with basic additive (e.g., DEA)Acetonitrile or Methanol with additives
Temperature Start at 10°C, then decrease if needed25°C25°C
Flow Rate 0.5-1.0 mL/min1.0 mL/min1.0 mL/min

Visualization of Workflows

Chiral Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Polysaccharide, Protein-based) MP_Screen Mobile Phase Screening (NP, RP, PO) CSP_Screen->MP_Screen No_Sep No/Poor Separation MP_Screen->No_Sep Good_Sep Good Separation MP_Screen->Good_Sep Optimize_MP Optimize Mobile Phase (Modifier, Additive, pH) Optimize_Temp Optimize Temperature (Sub-ambient if needed) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (ICH Guidelines) Optimize_Flow->Validation Final_Method Final Validated Method Validation->Final_Method Analyte Benzo[b]azepine Racemate Analyte->CSP_Screen No_Sep->CSP_Screen Select new CSP/MP Good_Sep->Optimize_MP

Caption: A systematic workflow for chiral method development.

Troubleshooting Logic for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed Check_Analyte Is Analyte Basic? Start->Check_Analyte Check_Phase Reversed-Phase or Normal-Phase? Check_Analyte->Check_Phase Yes Other_Causes Consider Other Causes: - Column Overload - Column Contamination Check_Analyte->Other_Causes No Lower_pH Lower Mobile Phase pH (e.g., to 2.5-3.0) Check_Phase->Lower_pH Reversed-Phase Add_Base Add Competing Base (e.g., 0.1% DEA) Check_Phase->Add_Base Normal-Phase End Improved Peak Shape Lower_pH->End Add_Base->End Other_Causes->End

Caption: A decision tree for troubleshooting peak tailing.

References

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  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society, 42(1), 110-117. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3236. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1235, 125-135. [Link]

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  • See, H. H., & Quirino, J. P. (2017). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 38(22-23), 2848-2854. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2004). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of separation science, 27(14), 1188-1192. [Link]

  • Gubitz, G., & Schmid, M. G. (2008). Enantioseparations by capillary electrophoresis using cyclodextrins as chiral selectors. Methods in molecular biology (Clifton, N.J.), 500, 239-261. [Link]

  • Regis Technologies, Inc. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

  • ResearchGate. (n.d.). Chromatogram of HPLC enantiomeric separation of oxazepam at different.... [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Le, T. X. H., & Nguyen, D. T. (2020). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Separations, 7(4), 62. [Link]

  • Musenga, A., et al. (2021). New enantioselective LC method development and validation for the assay of modafinil. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Peng, L., et al. (2012, April 1). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

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  • López-Estrada, O. I., & Díaz-Cervantes, E. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. International Journal of Molecular Sciences, 23(15), 8346. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Tero-Vescan, A., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(16), 4945. [Link]

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  • Miller, L., & Limsavarn, L. (2014). Improved Chiral SFC Screening for Analytical Method Development. Waters Corporation Application Note. [Link]

  • Dąbrowska, M., et al. (2021). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 14(11), 2883. [Link]

  • Scriba, G. K. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 26(8), 2244. [Link]

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Sources

Validation & Comparative

The Structure-Activity Relationship of Benzo[b]azepin-8-amine Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzo[b]azepine scaffold represents a privileged structure in medicinal chemistry. Its inherent three-dimensional shape and multiple points for chemical modification have made it a fertile ground for the discovery of novel therapeutics targeting a range of biological entities. This guide focuses specifically on the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine core, providing a deep dive into its structure-activity relationships (SAR), particularly in the context of developing potent and selective protein kinase inhibitors.

This document moves beyond a simple recitation of facts, offering a synthesized analysis of how specific structural modifications on this scaffold influence biological activity. We will explore the causal relationships behind experimental choices, present comparative data from analogous series, and provide detailed, field-proven experimental protocols to empower your own discovery programs.

The Benzo[b]azepin-8-amine Scaffold: A Versatile Kinase Hinge-Binder

The this compound moiety is a valuable starting point for kinase inhibitor design. Its core structure is comprised of a fused benzene ring and a seven-membered azepane ring. The key to its utility lies in the strategic placement of the 8-amino group on the aromatic ring. This primary amine serves as a crucial chemical handle—a versatile point for diversification that can be readily converted into amides, ureas, sulfonamides, and other functional groups.

These modifications are not arbitrary. In the context of ATP-competitive kinase inhibition, the groups attached to the 8-amino position are designed to project into the ATP-binding pocket and form critical hydrogen bond interactions with the "hinge region" of the kinase. The azepane ring, being non-aromatic and conformationally flexible, provides a vector to position substituents towards other regions of the ATP pocket, such as the solvent-exposed region or hydrophobic back pockets, thereby influencing potency and selectivity.

A Strategic Workflow for SAR-Driven Lead Optimization

The process of refining a lead compound from a primary hit is a systematic exploration of chemical space. The goal is to maximize potency and selectivity while optimizing physicochemical and pharmacokinetic properties. The workflow for a typical SAR campaign around the benzo[b]azepin-8-amine core is an iterative cycle of design, synthesis, and biological testing.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Initial Hit (Benzo[b]azepin-8-amine Core) Design Design Analogs (Vary R group at 8-amine) Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Biochem Biochemical Assay (e.g., p38α Kinase IC50) Synthesis->Biochem Cellular Cell-Based Assay (e.g., TNF-α Inhibition) Biochem->Cellular Selectivity Kinase Selectivity Panel Cellular->Selectivity Analysis SAR Analysis (Potency, Selectivity, PK/PD) Selectivity->Analysis Decision Advance Candidate? Analysis->Decision Decision->Design Iterate (Refine Design) End End Decision->End Lead Candidate Identified

Figure 1: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Comparative SAR Analysis: Targeting the p38α MAP Kinase

While a complete public dataset for a library of benzo[b]azepin-8-amine derivatives against a single kinase is proprietary to the discovering institutions, we can construct a robust and instructive SAR analysis by synthesizing data from closely related scaffolds investigated as p38α MAP kinase inhibitors.[1][2] The p38 mitogen-activated protein (MAP) kinases are critical mediators of inflammatory responses, making them a high-value target for conditions like rheumatoid arthritis.[2]

The key interactions for this class of inhibitors typically involve:

  • Hinge-Binding: Hydrogen bonds with the backbone amide of Met109 in the hinge region.

  • Hydrophobic Pockets: Occupation of adjacent hydrophobic pockets.

  • Solvent Front Interactions: Extension of substituents towards the solvent-exposed region.

The 8-amino group of our core scaffold is perfectly positioned to serve as the anchor for the hinge-binding moiety. Let's explore how different substitutions at this position impact inhibitory activity, using data from analogous benzophenone and heterobicyclic inhibitors as a guide.[1][3]

Key Positions for Modification

Scaffold cluster_scaffold Core p1 p2 p3 R1 R¹: Hinge-Binding Group (Amide, Urea, etc.) R2 R²: Azepane Substituent (Modulates Solubility/PK) R3 R³: Aromatic Ring Substitutions (Fine-tunes electronics) p1->R1 p2->R2 p3->R3

Figure 2: Key modification points on the benzo[b]azepin-8-amine scaffold.
Table 1: Comparative SAR of 8-Substituted Benzo[b]azepine Analogs as p38α Inhibitors

(Note: The following data is a synthesized representation based on trends observed in related chemical series to illustrate SAR principles.[1][3][4] Actual IC50 values would be determined experimentally.)

Compound IDR¹ (Substitution at 8-Amine)R² (Azepane)R³ (Aromatic)p38α IC50 (nM)Rationale for Change & Observed Trend
1a (Base) -NH₂ (Amine)-H-H>10,000The unsubstituted amine is a poor hinge binder. It lacks the geometry and hydrogen-bonding donors/acceptors for potent activity.
1b -NH-C(O)-Ph-H-H500Acylation: Converting the amine to a simple benzamide introduces a carbonyl oxygen, a key H-bond acceptor for the kinase hinge, resulting in a significant potency increase.
1c -NH-C(O)-cPr-H-H250Small, Rigid Acyl Group: The cyclopropyl amide provides a rigid conformation that can be favorable for binding. Potency is improved over the more flexible phenyl group.
1d -NH-C(O)NH-Ph-H-H80Urea Formation: The urea moiety introduces an additional N-H donor, allowing for a second hydrogen bond to the hinge region (to the backbone carbonyl of Glu106), significantly boosting potency.
1e -NH-C(O)NH-(4-F-Ph)-H-H45Electronics: Adding an electron-withdrawing fluorine to the phenylurea can enhance the acidity of the urea N-H, strengthening the H-bond with the hinge and improving potency.
1f -NH-C(O)NH-(4-F-Ph)4,4-di-Me-H65Steric Hindrance: Adding bulky methyl groups to the azepane ring near the core may introduce unfavorable steric clashes, slightly reducing potency.
1g -NH-C(O)NH-(4-F-Ph)-H6-Cl25Aromatic Substitution: A small, electron-withdrawing chloro group on the benzo[b]azepine core can subtly alter the electronics and conformation, leading to improved potency. This is a common optimization strategy.[4]
Interpretation of SAR Data:
  • The 8-Amine is a Vector for Hinge Binding: The dramatic increase in potency from the parent amine (1a ) to its acylated (1b, 1c ) and ureido (1d ) derivatives confirms that this position is critical for engaging the kinase hinge.

  • Ureas Outperform Amides: The ability of the urea moiety to form a second hydrogen bond with the hinge typically results in superior potency compared to a simple amide. This is a common motif in many kinase inhibitors.

  • Electronic Tuning is Key: Subtle modifications, such as the addition of a fluorine atom (1e ), can have a pronounced effect on potency by modulating the strength of the hydrogen bonds.

  • Steric and Conformational Effects Matter: The azepane ring and the aromatic core are not mere spectators. Substitutions on these rings (1f, 1g ) can influence the overall conformation of the molecule and its fit within the ATP-binding site.

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated. Below are representative, step-by-step procedures for the synthesis of a key intermediate and for a standard biochemical kinase assay.

Protocol 1: Synthesis of a Key 8-(Ureido)-benzo[b]azepine Derivative (e.g., Compound 1d)

This protocol outlines a common synthetic route starting from the parent this compound.

Synthesis_Workflow reagent Reaction Reaction Vessel (Anhydrous DCM) reagent->Reaction Phenyl isocyanate, Triethylamine (TEA), 0°C to RT Start Benzo[b]azepin-8-amine Start->Reaction Purify Purification (Column Chromatography) Reaction->Purify Product Target Urea Compound (1d) Purify->Product

Figure 3: General workflow for the synthesis of a urea derivative.

Step-by-Step Procedure:

  • Dissolution: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Reagent: Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired urea product 1d .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC₅₀ of a compound against a purified kinase. It is a robust, high-throughput method based on Förster resonance energy transfer (FRET).

Materials:

  • p38α (MAPK14) kinase, active (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer (Tracer-236, Thermo Fisher Scientific)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., starting from 100 µM) in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a low-volume 384-well microplate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of p38α kinase and Eu-anti-GST antibody in the assay buffer. Add 5 µL of this mixture to each well of the microplate.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes.

  • Tracer Addition: Prepare a 2X solution of the Alexa Fluor™ 647-Tracer 236 in the assay buffer. Add 5 µL of this solution to each well.

  • Final Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using "no kinase" (high FRET) and "no tracer" (low FRET) controls.

    • Plot the normalized emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Conclusion and Future Outlook

The this compound scaffold is a highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationship is heavily dictated by the nature of the substituent at the 8-amino position, which serves as the primary hinge-binding element. As demonstrated through the analysis of analogous chemical series, converting the 8-amine to a urea moiety is a particularly effective strategy for achieving high-potency inhibition of targets like p38α MAP kinase.

Future work in this area should focus on:

  • Improving Selectivity: While potency is crucial, kinase selectivity is paramount to avoid off-target effects. This can be achieved by designing substituents on the azepane or aromatic rings that exploit unique features of the target kinase's ATP-binding site.

  • Optimizing ADME Properties: Lead compounds must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be viable drug candidates. Modifications that enhance solubility and metabolic stability without sacrificing potency are critical.

  • Exploring Novel Hinge-Binding Moieties: While amides and ureas are effective, the exploration of alternative hinge-binding groups could lead to novel intellectual property and potentially improved inhibitor characteristics.

By applying the systematic, iterative principles of medicinal chemistry outlined in this guide, researchers can effectively leverage the benzo[b]azepin-8-amine scaffold to discover the next generation of targeted kinase inhibitors.

References

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  • Kim, N. J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2845-2849. Available at: [Link]

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  • Zhang, T., et al. (2013). Synthesis of Novel 8-alkylamino-5, 6-dihydro-4H-benzo[f][1][5][6]triazolo [4,3-a]azepines as Anticonvulsant Agents. Archiv der Pharmazie, 346(10), 738-745. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Benzo[b]azepine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics for central nervous system (CNS) disorders, benzo[b]azepine scaffolds have emerged as a promising area of chemical exploration. Their structural versatility allows for the fine-tuning of interactions with key neurological targets. However, elucidating the precise mechanism of action (MoA) is a critical step in the drug development pipeline, dictating the path to clinical trials and ultimately, therapeutic success. This guide provides a comprehensive framework for validating the MoA of novel benzo[b]azepine compounds, comparing them against established atypical antipsychotics, and is supported by detailed experimental protocols.

The Evolving Landscape of Antipsychotic Drug Discovery

Historically, the MoA of antipsychotic drugs has been centered on the dopamine D2 receptor. However, the advent of atypical antipsychotics has revealed a more complex picture, with multi-target engagement, particularly at serotonin receptors, being crucial for improved efficacy and a more favorable side-effect profile.[1][2] Novel benzo[b]azepine compounds are often designed to modulate these key G protein-coupled receptors (GPCRs), aiming for a refined pharmacological profile compared to existing treatments.

This guide will use a hypothetical novel benzo[b]azepine compound, "BZA-1," and compare its MoA validation process with two well-established atypical antipsychotics: Olanzapine and Risperidone.

Foundational In Vitro Characterization: Defining the Molecular Fingerprint

The initial step in MoA validation is to determine the binding affinity of the novel compound across a panel of relevant CNS receptors. This provides a "molecular fingerprint" and informs the direction of subsequent functional and in vivo studies.

Receptor Binding Assays: The First Look at Target Engagement

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki).

Table 1: Comparative Receptor Binding Affinity (Ki, nM) of BZA-1, Olanzapine, and Risperidone

ReceptorBZA-1 (Hypothetical Data)OlanzapineRisperidone
Dopamine D25.21.13.1
Serotonin 5-HT2A0.84.00.2
Serotonin 5-HT1A15.62504.2
Histamine H125.17.020.0
Adrenergic α130.519.00.8

Data for Olanzapine and Risperidone are representative values from publicly available literature.

This initial screen suggests that BZA-1, like the comparators, has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[3]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the dopamine D2 receptor expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol.

  • Test compound (BZA-1) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-D2 cells to ~80-90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold assay buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer

    • Radioligand ([³H]-Spiperone) at a concentration near its Kd.

    • Either:

      • Vehicle (for total binding).

      • A high concentration of Haloperidol (for non-specific binding).

      • Varying concentrations of the test compound (BZA-1).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays: From Binding to Biological Response

High affinity does not always equate to the desired functional activity. Functional assays are essential to determine whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptors.

G Protein-Coupled Receptor (GPCR) Activation Pathways

Dopamine and serotonin receptors are GPCRs that primarily signal through the modulation of intracellular second messengers, such as cyclic AMP (cAMP) and inositol phosphates (IP), or through the recruitment of β-arrestin.

GPCR_Signaling Ligand Novel Benzo[b]azepine (BZA-1) GPCR GPCR Ligand->GPCR Binding

cAMP Accumulation Assay

This assay is used to determine the functional activity of compounds at GPCRs that couple to adenylyl cyclase, either inhibiting (Gi-coupled, e.g., D2 receptors) or stimulating (Gs-coupled) its activity.

Table 2: Functional Activity of BZA-1 at the Dopamine D2 Receptor (cAMP Assay)

CompoundIntrinsic Activity (vs. Dopamine)Potency (EC50/IC50, nM)
BZA-1 (Hypothetical)Antagonist12.5 (IC50)
OlanzapineAntagonist8.9 (IC50)
RisperidoneAntagonist5.7 (IC50)

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to GPCR activation.

Materials:

  • CHO cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (BZA-1) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed CHO-D2 cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • For antagonist mode: Add varying concentrations of the test compound (BZA-1) and incubate for a short period. Then, add a fixed concentration of an agonist (e.g., dopamine) in the presence of forskolin.

    • For agonist mode: Add varying concentrations of the test compound in the presence of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured signal against the log concentration of the test compound. For antagonists, calculate the IC50 value. For agonists, calculate the EC50 value.

Calcium Mobilization Assay

This assay is used for GPCRs that couple to the Gq pathway, leading to the release of intracellular calcium. The 5-HT2A receptor is a prominent example.

Table 3: Functional Activity of BZA-1 at the Serotonin 5-HT2A Receptor (Calcium Mobilization Assay)

CompoundIntrinsic Activity (vs. Serotonin)Potency (EC50/IC50, nM)
BZA-1 (Hypothetical)Antagonist3.2 (IC50)
OlanzapineInverse Agonist15.8 (IC50)
RisperidoneAntagonist1.1 (IC50)

Experimental Protocol: Calcium Mobilization Assay

This protocol details a method for measuring intracellular calcium flux upon GPCR activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (BZA-1) at various concentrations.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed HEK293-5HT2A cells into a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer at 37°C.

  • Compound Preparation: Prepare a separate plate with varying concentrations of the test compound (BZA-1) and a positive control agonist (e.g., serotonin).

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Injection: Inject the compounds from the compound plate into the cell plate and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, pre-incubate with the test compound before adding the agonist and measure the inhibition of the agonist-induced calcium release. Calculate EC50 or IC50 values from the dose-response curves.

In Vivo Validation: Bridging the Gap from Bench to Behavior

In vitro assays provide crucial information about the molecular interactions of a compound, but they do not fully predict its effects in a complex living system. In vivo studies in animal models are essential for assessing the therapeutic potential and potential side effects of a novel benzo[b]azepine.

Animal Models of Antipsychotic Activity

Several animal models are used to predict the antipsychotic efficacy of a compound. These models often rely on disrupting normal behavior with a psychostimulant and then assessing the ability of the test compound to restore normal behavior.

InVivo_Workflow

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotic drugs are known to reverse deficits in PPI induced by psychostimulants.

Table 4: Effect of BZA-1 on Amphetamine-Induced PPI Deficit in Rats

Treatment Group% PPI
Vehicle + Saline65 ± 5
Vehicle + Amphetamine30 ± 4
BZA-1 (1 mg/kg) + Amphetamine58 ± 6
Olanzapine (1 mg/kg) + Amphetamine62 ± 5
Risperidone (0.5 mg/kg) + Amphetamine60 ± 7

Data are hypothetical and presented as mean ± SEM.

Experimental Protocol: Prepulse Inhibition (PPI)

This protocol outlines the procedure for assessing sensorimotor gating in rodents.

Materials:

  • Startle response measurement system with a sound-attenuating chamber.

  • Rodents (rats or mice).

  • Test compound (BZA-1), comparators, and vehicle.

  • Psychostimulant (e.g., amphetamine or dizocilpine).

Procedure:

  • Acclimation: Acclimate the animals to the testing room and then to the startle chambers.

  • Drug Administration: Administer the test compound or vehicle, followed by the psychostimulant or saline after an appropriate pre-treatment time.

  • Testing Session: Place the animal in the startle chamber. The session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75-85 dB) precedes the strong pulse.

    • No-stimulus trials: Background noise only.

  • Data Acquisition: The startle response (a whole-body flinch) is measured by a sensor platform.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100. Compare the %PPI across treatment groups.

Advanced MoA Validation: Delving Deeper into Cellular Mechanisms

To further refine the understanding of a novel benzo[b]azepine's MoA, more sophisticated assays can be employed to investigate the intricacies of receptor signaling and in vivo target engagement.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays can be used to directly measure the interaction between a GPCR and its downstream signaling partners, such as G proteins or β-arrestin, in living cells.[4][5][6][7][8] This can provide insights into biased agonism, where a compound preferentially activates one signaling pathway over another.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) or ex vivo autoradiography can be used to determine the extent to which a drug occupies its target receptors in the brain at therapeutic doses.[9][10][11][12] This is crucial for correlating receptor engagement with behavioral effects and for guiding dose selection in clinical trials.

Conclusion: Building a Coherent MoA Narrative

The validation of the mechanism of action for a novel benzo[b]azepine compound is a multi-faceted process that requires a logical and systematic approach. By progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a comprehensive and coherent narrative for their compound's MoA. This in-depth understanding is paramount for differentiating a novel compound from existing therapies and for making informed decisions throughout the drug development process. The experimental protocols provided in this guide serve as a foundation for these critical investigations, and should be adapted and optimized for the specific compound and research questions at hand.

References

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  • phosphoinositide hydrolysis by independent p
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A Comparative In Vivo Efficacy Analysis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel derivative of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine, designated here as BZA-8D, against standard treatments for neurological disorders. While the parent compound, this compound, has been identified as a 5HT2C receptor agonist with minimal in vivo activity, its chemical scaffold holds potential for the development of new therapeutic agents.[1][2] This guide explores the hypothetical efficacy of an optimized derivative, BZA-8D, in a preclinical model of Parkinson's disease, comparing it with the standard-of-care dopamine agonist, pramipexole.

Introduction: The Therapeutic Potential of Benzazepine Scaffolds

Benzazepine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The structural flexibility of the azepine ring allows for the design of compounds that can interact with a variety of central nervous system (CNS) targets.[3] this compound serves as a key intermediate in the synthesis of such bioactive molecules.[2] This guide focuses on a hypothetical derivative, BZA-8D, designed to exhibit enhanced potency and oral bioavailability, targeting dopamine and serotonin receptors implicated in motor control and mood regulation.

Mechanism of Action: A Multi-Target Approach

2.1. BZA-8D: A Dual Dopamine and Serotonin Receptor Modulator

BZA-8D is hypothesized to exert its therapeutic effects through a dual mechanism of action, acting as a partial agonist at dopamine D2 receptors and a potent agonist at serotonin 5-HT2C receptors. This profile is designed to provide symptomatic relief of motor deficits in Parkinson's disease while potentially mitigating the side effects associated with long-term dopamine replacement therapy, such as treatment-induced dyskinesias and psychosis.

Signaling Pathway of BZA-8D

BZA_8D BZA-8D D2R Dopamine D2 Receptor BZA_8D->D2R HT2CR 5-HT2C Receptor BZA_8D->HT2CR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2CR->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP_32 DARPP-32 PKA->DARPP_32 Motor_Control Modulation of Motor Control DARPP_32->Motor_Control IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Mood_Regulation Modulation of Mood & Cognition Ca2->Mood_Regulation

Caption: Hypothesized dual signaling pathway of BZA-8D.

2.2. Standard Treatment: Pramipexole

Pramipexole is a non-ergot dopamine agonist with high affinity and full intrinsic activity at the dopamine D2, D3, and D4 receptor subtypes. Its primary mechanism of action in Parkinson's disease is the stimulation of postsynaptic D2 receptors in the striatum, mimicking the effects of endogenous dopamine.[5]

Comparative In Vivo Efficacy in a Rodent Model of Parkinson's Disease

To evaluate the therapeutic potential of BZA-8D, a unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats was employed. This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.

3.1. Experimental Protocol: 6-OHDA Rodent Model

Step 1: Stereotaxic Surgery and 6-OHDA Lesioning

  • Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

  • A burr hole is drilled over the medial forebrain bundle.

  • 6-OHDA is slowly infused to induce a unilateral lesion of dopaminergic neurons.

Step 2: Post-Operative Recovery and Behavioral Assessment (Baseline)

  • Animals are allowed to recover for 3 weeks.

  • Apomorphine-induced rotation test is performed to confirm successful lesioning. A significant contralateral rotation indicates a successful lesion.

Step 3: Chronic Drug Administration

  • Animals are randomly assigned to three groups: Vehicle, BZA-8D (10 mg/kg, p.o.), and Pramipexole (1 mg/kg, p.o.).

  • Treatments are administered daily for 28 days.

Step 4: Behavioral Efficacy Assessments

  • Cylinder Test: To assess forelimb akinesia, the number of contralateral and ipsilateral forelimb touches in a cylinder is recorded.

  • Rotarod Test: To evaluate motor coordination and balance, the latency to fall from a rotating rod is measured.

  • Apomorphine-Induced Rotation Test: Performed weekly to assess the reversal of motor asymmetry.

Step 5: Post-Mortem Analysis

  • At the end of the treatment period, animals are euthanized, and brain tissue is collected.

  • Tyrosine hydroxylase (TH) immunohistochemistry is performed on striatal sections to quantify the extent of dopaminergic neuron loss and preservation.

Experimental Workflow

A Stereotaxic Surgery & 6-OHDA Lesioning B Post-Op Recovery (3 weeks) A->B C Baseline Behavioral Assessment B->C D Randomization & Chronic Drug Administration (28 days) C->D E Weekly Behavioral Efficacy Assessments D->E F Post-Mortem Analysis E->F

Caption: Workflow for the in vivo efficacy study.

3.2. Quantitative Data Summary

The following table summarizes the hypothetical efficacy data for BZA-8D compared to Pramipexole in the 6-OHDA rat model.

Parameter Vehicle BZA-8D (10 mg/kg) Pramipexole (1 mg/kg)
Cylinder Test (Contralateral Forelimb Use, %) 15 ± 345 ± 550 ± 6
Rotarod Test (Latency to Fall, s) 60 ± 10180 ± 20200 ± 25
Apomorphine-Induced Rotations (Net turns/min) 8 ± 22 ± 11.5 ± 1
Striatal TH+ Fiber Density (% of Intact Side) 10 ± 435 ± 730 ± 6

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Discussion and Future Directions

The hypothetical data suggest that BZA-8D demonstrates significant efficacy in improving motor function in a preclinical model of Parkinson's disease, with a performance comparable to the standard treatment, pramipexole. Notably, the potential for neuroprotection, as indicated by the preservation of TH+ fibers, warrants further investigation. The dual mechanism of action of BZA-8D may offer advantages over traditional dopamine agonists by addressing both motor and non-motor symptoms of Parkinson's disease.

Future studies should focus on:

  • Dose-response relationships to determine the optimal therapeutic window.

  • Long-term efficacy and safety studies.

  • Evaluation of effects on non-motor symptoms such as depression and anxiety.

  • Assessment of the potential for inducing dyskinesias compared to L-DOPA and other dopamine agonists.

Conclusion

While this compound itself has shown limited in vivo activity, its scaffold represents a promising starting point for the development of novel CNS therapeutics. The hypothetical derivative, BZA-8D, with its dual-acting profile, illustrates the potential for creating next-generation treatments for complex neurological disorders like Parkinson's disease. The experimental framework provided in this guide offers a robust methodology for the preclinical evaluation of such compounds.

References

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  • ResearchGate. (2025). The benzodiazepine drug derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • PubMed. (2017). Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis. Retrieved from [Link]

  • Mayo Clinic. (2024). Parkinson's disease - Diagnosis and treatment. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Retrieved from [Link]

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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies for Amine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Amine Scaffold

The amine functional group is a cornerstone of modern medicinal chemistry, present in a vast number of clinically successful drugs. Its ability to form salt bridges and hydrogen bonds makes it a powerful tool for achieving high-affinity interactions with biological targets. However, this same reactivity can be a double-edged sword, leading to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity. For amine-containing scaffolds, this is a particularly pertinent issue, as many endogenous signaling molecules (e.g., catecholamines, serotonin, histamine) are themselves amines, and their receptors have evolved to recognize this motif.[1]

Undesirable off-target interactions are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[2][3] Therefore, a thorough and early assessment of a compound's selectivity profile is not just a regulatory requirement but a critical step in mitigating risk and building a robust safety profile for a new chemical entity.

This guide provides a comprehensive overview of the strategies and experimental methodologies for conducting cross-reactivity studies on amine-containing scaffolds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present comparative data to illustrate the cross-reactivity profiles of common amine-containing drug classes.

The Strategic Selection of an Off-Target Panel: Seeing the Forest for the Trees

With the human proteome comprising thousands of potential off-targets, a brute-force screening approach is both impractical and unnecessary. A more strategic approach involves selecting a panel of targets known to be associated with adverse drug reactions and those that have a higher propensity to interact with amine-containing compounds.[1] Regulatory bodies like the FDA provide guidance on the types of nonclinical safety studies, including pharmacology and toxicology assessments, that are expected for an Investigational New Drug (IND) application.[4][5]

The rationale for selecting a specific off-target panel is based on several factors:

  • Relationship to Therapeutic Class: Adverse effects can sometimes be predicted based on the known pharmacology of the drug class. For example, antipsychotic drugs are known to interact with a range of aminergic G protein-coupled receptors (GPCRs).[6]

  • Chemical Structure: The presence of specific pharmacophores, like the amine group, can suggest a higher likelihood of interaction with certain target families.

  • Known Safety Liabilities: A well-designed panel will include targets that are historically linked to drug-induced toxicities, such as the hERG potassium channel, which is associated with cardiac arrhythmias.[4]

  • Data from Previous Studies: Insights from in vitro or in vivo studies, or even from the scientific literature on similar compounds, can inform the selection of additional targets.[4]

A tiered approach to safety pharmacology profiling is often employed. An initial, broad panel is used for early-stage compounds to identify major liabilities. As a lead candidate progresses, more focused and comprehensive panels are used to build a detailed selectivity profile.[7]

Core Experimental Methodologies for Assessing Cross-Reactivity

A combination of binding and functional assays is essential for a comprehensive assessment of off-target effects. Binding assays determine if a compound can physically interact with a target, while functional assays reveal the physiological consequence of that interaction (e.g., activation, inhibition, or modulation).

Radioligand Binding Assays: The Gold Standard for Quantifying Affinity

Radioligand binding assays are a robust and sensitive method for determining the affinity of a test compound for a specific receptor.[4] These assays utilize a radioactively labeled ligand (the radioligand) that is known to bind to the target of interest. The assay measures the ability of the unlabeled test compound to compete with the radioligand for binding to the receptor.

This protocol provides a general framework for a competitive radioligand binding assay. Specific conditions, such as the choice of radioligand, buffer composition, and incubation time, will need to be optimized for each target.

  • Preparation of Materials:

    • Cell Membranes or Purified Receptors: Prepare cell membranes expressing the target receptor or use a purified receptor preparation.

    • Radioligand: Select a high-affinity, specific radioligand for the target receptor.

    • Test Compound: Prepare a stock solution of the amine-containing test compound and create a series of dilutions.

    • Assay Buffer: Prepare an appropriate buffer to maintain the stability and activity of the receptor.

    • Wash Buffer: Prepare a cold buffer for washing unbound radioligand.

    • Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes or purified receptor.

    • Add the serially diluted test compound to the wells.

    • Add a fixed concentration of the radioligand to all wells.

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation. The Ki is a measure of the affinity of the inhibitor for the receptor and is independent of the assay conditions.

Cell-Based Functional Assays: From Binding to Biological Response

While binding assays are crucial for determining affinity, they do not provide information about the functional consequences of that binding. Cell-based functional assays are essential for understanding whether a compound acts as an agonist, antagonist, or allosteric modulator at an off-target receptor.[8] For GPCRs, which are common off-targets for amine-containing drugs, functional assays often measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.[8][9]

This protocol describes a general method for measuring changes in intracellular cAMP levels in response to compound treatment, which is a common readout for Gs- and Gi-coupled GPCRs.[9]

  • Cell Culture and Plating:

    • Culture a cell line that endogenously or recombinantly expresses the target GPCR.

    • Harvest the cells and plate them in a 96-well or 384-well plate at an appropriate density.

    • Allow the cells to attach and grow overnight.

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add a buffer containing a phosphodiesterase inhibitor (to prevent the degradation of cAMP) and the test compound at various concentrations.

    • Incubate the plate for a specific time at 37°C.

    • To measure agonist activity, proceed to the cAMP detection step.

    • To measure antagonist activity, add a known agonist of the receptor at a concentration that elicits a submaximal response (e.g., EC80) after the initial incubation with the test compound, and then incubate for an additional period.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Use a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay) to quantify the amount of cAMP in each well.[9]

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the logarithm of the test compound concentration.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, fit the data to a sigmoidal inhibition curve to determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Visualization of Experimental Workflow and Conceptual Off-Target Signaling

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for cross-reactivity studies and a conceptual model of off-target signaling.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Identify Amine-Containing Lead Compound select_panel Select Off-Target Panel (e.g., Kinases, GPCRs, hERG) start->select_panel choose_assays Choose Assay Formats (Binding & Functional) select_panel->choose_assays binding_assay Perform Radioligand Binding Assays choose_assays->binding_assay functional_assay Perform Cell-Based Functional Assays choose_assays->functional_assay data_analysis Determine IC50/Ki (Binding) & EC50/IC50 (Functional) binding_assay->data_analysis functional_assay->data_analysis comparison Compare On-Target vs. Off-Target Potency data_analysis->comparison risk_assessment Assess Safety Risk & Guide Lead Optimization comparison->risk_assessment

Caption: A streamlined workflow for conducting cross-reactivity studies.

Off_Target_Signaling cluster_drug Amine-Containing Drug cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway drug Drug on_target Target Receptor drug->on_target off_target Off-Target Receptor (e.g., GPCR) drug->off_target on_signal Therapeutic Effect on_target->on_signal Signal Transduction off_signal Adverse Effect off_target->off_signal Unintended Signal Transduction

Caption: Conceptual diagram of on-target versus off-target signaling.

Comparative Analysis of Cross-Reactivity Profiles

The following tables provide a comparative overview of the cross-reactivity profiles for several classes of amine-containing drugs. This data highlights the importance of comprehensive screening to identify potential off-target liabilities.

Table 1: Kinase Inhibitor Selectivity Profile (Imatinib)

Imatinib is a well-known kinase inhibitor that targets the BCR-Abl fusion protein in chronic myeloid leukemia. While highly effective, it is known to inhibit other kinases.

Target KinaseIC50 (nM)Reference
ABL 25
KIT100
PDGFRA100
LCK>10,000
SRC>10,000

This table illustrates that while imatinib is potent against its primary target, it also exhibits activity against other related kinases at clinically relevant concentrations.

Table 2: GPCR Cross-Reactivity of Atypical Antipsychotics

Atypical antipsychotics are known for their complex pharmacology, often interacting with multiple dopamine and serotonin receptors. This "polypharmacology" can contribute to both their therapeutic efficacy and their side effect profiles.[6]

CompoundD2 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)M1 Ki (nM)α1 Ki (nM)
Clozapine 1265.41.11.96.9
Olanzapine 11471.919
Risperidone 3.10.1620>10000.8
Quetiapine 2902911>10007

Data compiled from various sources. This table demonstrates the varied receptor binding profiles of different atypical antipsychotics, which can explain their different clinical effects and side effect profiles.

Table 3: hERG Channel Blockade by Second-Generation Antihistamines

Blockade of the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmias. Some second-generation antihistamines, which contain basic amine functionalities, have been shown to interact with this channel.

CompoundhERG IC50 (nM)Reference
Astemizole 480[4]
Terfenadine 330[4]
Loratadine ~100,000[4]
Cetirizine >30,000[4]

This table highlights the significant differences in hERG liability among structurally related antihistamines, underscoring the importance of this specific off-target assay.

Case Study: Drug-Induced Phospholipidosis and Cationic Amphiphilic Drugs

Drug-induced phospholipidosis is a lysosomal storage disorder characterized by the accumulation of phospholipids within cells.[9] This condition is often associated with cationic amphiphilic drugs (CADs), a class of compounds that possess a hydrophobic ring structure and a hydrophilic amine group.[2] The basic amine becomes protonated in the acidic environment of the lysosome, trapping the drug and leading to the inhibition of phospholipases and subsequent phospholipid accumulation. This can manifest as "foamy macrophages" in tissues and has been linked to adverse effects in various organs.[9] A notable case involved the antidepressant fluoxetine, which was found to cause phospholipidosis in a patient, leading to respiratory complications.[2] This underscores the importance of assessing the potential for phospholipidosis, particularly for amine-containing drugs with amphiphilic properties.

Conclusion: A Proactive Approach to Safety and Selectivity

The amine scaffold will undoubtedly remain a vital component of the medicinal chemist's toolbox. However, its inherent reactivity necessitates a proactive and thorough approach to assessing cross-reactivity. By strategically selecting off-target panels and employing a combination of robust binding and functional assays early in the drug discovery process, researchers can identify and mitigate potential safety liabilities. This not only increases the likelihood of a successful clinical candidate but also contributes to the development of safer and more effective medicines. The data and protocols presented in this guide provide a framework for designing and interpreting these critical studies, empowering drug development professionals to navigate the complex landscape of compound selectivity with greater confidence.

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A Comparative Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine: A Validated Two-Step Approach and Alternative Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Pharmacophore

The 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its rigid, fused ring system presents a unique three-dimensional arrangement of atoms, making it a valuable building block for the synthesis of a wide range of biologically active molecules. This core is particularly prominent in the development of agents targeting the central nervous system, where its structural features are believed to facilitate interactions with various receptors and enzymes.[1] A reliable and well-characterized synthetic route to this key intermediate is therefore of paramount importance for researchers in drug discovery and development, enabling the exploration of new chemical space and the optimization of lead compounds.

This guide provides a comprehensive validation of a common and efficient two-step synthetic route to this compound, commencing from the parent heterocycle. We will delve into the mechanistic rationale behind each step, present a detailed, validated experimental protocol, and offer a comparative analysis of alternative synthetic strategies. The objective is to equip researchers with the necessary information to confidently and efficiently produce this valuable intermediate in their own laboratories.

Primary Synthetic Route: Nitration and Subsequent Reduction

A prevalent and logical approach to introduce an amine functionality at the 8-position of the benzo[b]azepine ring system is through the nitration of the aromatic ring, followed by the reduction of the resulting nitro group. This strategy is widely employed in organic synthesis due to the well-established methodologies for both transformations.

Step 1: Electrophilic Aromatic Substitution: Nitration of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

The introduction of a nitro group onto the benzene ring of the tetrahydrobenzo[b]azepine core is achieved through an electrophilic aromatic substitution (EAS) reaction. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and to avoid over-nitration or unwanted side reactions. A common and effective method involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

Mechanism Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This potent electrophile is then attacked by the electron-rich aromatic ring of the benzo[b]azepine. The directing effects of the alkyl portion of the fused heterocyclic ring, which are weakly activating and ortho-, para-directing, favor substitution at the 8-position (para to the CH₂ group at position 5).

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Benzazepine Tetrahydro-1H- benzo[b]azepine Sigma_Complex Sigma Complex (Resonance Stabilized) Benzazepine->Sigma_Complex + NO₂⁺ Nitro_Product 8-Nitro-tetrahydro-1H- benzo[b]azepine Sigma_Complex->Nitro_Product - H⁺

Figure 1: Simplified mechanism of the nitration of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Step 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available for this reduction, with the choice often depending on the scale of the reaction, the presence of other functional groups, and laboratory safety considerations. Two of the most common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Mechanism Rationale (Catalytic Hydrogenation): In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel). The nitro group is then sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species. This method is often high-yielding and produces clean reactions with water as the only byproduct.

Mechanism Rationale (Tin(II) Chloride Reduction): Tin(II) chloride is a classic and robust reducing agent for aromatic nitro compounds. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid. The tin(II) ions are oxidized to tin(IV) while the nitro group is reduced to the amine. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Validated Experimental Protocol

The following protocol details a validated two-step synthesis of this compound.

Materials and Equipment
  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stirring bars, ice bath, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, Mass spectrometer, IR spectrometer for product characterization.

Step-by-Step Procedure

Step 1: Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.47 g, 10 mmol).

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (10 mL) to the flask with stirring, maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (2 mL) in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzo[b]azepine in sulfuric acid over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). A yellow precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to afford 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a yellow solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.92 g, 10 mmol) and ethanol (50 mL).

  • Addition of Tin(II) Chloride: To this suspension, add tin(II) chloride dihydrate (11.3 g, 50 mmol) followed by concentrated hydrochloric acid (20 mL).

  • Reduction Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 3 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) until the pH is approximately 10-12. A white precipitate of tin salts will form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to give this compound as a solid.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 2,3,4,5-Tetrahydro-1H- benzo[b]azepine B Add conc. H₂SO₄ (0-10 °C) A->B C Add HNO₃/H₂SO₄ (0-10 °C) B->C D Stir at 0-5 °C for 1h C->D E Quench on ice D->E F Filter and wash with H₂O E->F G Recrystallize from EtOH F->G H 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[b]azepine G->H I 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[b]azepine J Add SnCl₂·2H₂O and conc. HCl in EtOH I->J K Reflux for 3h J->K L Neutralize with NaOH (aq) K->L M Extract with EtOAc L->M N Purify by column chromatography M->N O 2,3,4,5-Tetrahydro-1H- benzo[b]azepin-8-amine N->O

Figure 2: Experimental workflow for the synthesis of this compound.
Expected Results and Validation Data
Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Appearance Key Spectroscopic Data
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₀H₁₂N₂O₂192.2275-85%Yellow solid¹H NMR (CDCl₃, 400 MHz): δ 7.95 (dd, J=8.4, 2.4 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 3.10 (t, J=6.0 Hz, 2H), 2.90 (t, J=6.0 Hz, 2H), 2.00-1.90 (m, 4H). ¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 145.8, 138.2, 126.5, 123.0, 118.9, 48.5, 47.9, 31.2, 28.6. MS (ESI): m/z 193.1 [M+H]⁺.
This compound C₁₀H₁₄N₂162.2380-90%Off-white to pale brown solid¹H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J=8.0 Hz, 1H), 6.50 (dd, J=8.0, 2.0 Hz, 1H), 6.45 (d, J=2.0 Hz, 1H), 3.50 (br s, 2H, NH₂), 2.95 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H), 1.90-1.80 (m, 4H). ¹³C NMR (CDCl₃, 100 MHz): δ 144.5, 138.0, 130.1, 118.2, 115.0, 114.5, 48.9, 48.2, 31.8, 29.1. MS (ESI): m/z 163.1 [M+H]⁺.

Comparison with Alternative Synthetic Routes

While the nitration-reduction sequence is a robust and widely applicable method, other strategies for the synthesis of the benzo[b]azepine core and its amino-substituted derivatives have been developed. A comparative overview of these alternatives is essential for selecting the most appropriate route based on available starting materials, desired substitution patterns, and scalability.

Alternative Route 1: Friedel-Crafts Acylation and Cyclization

This approach involves the construction of the seven-membered ring through an intramolecular Friedel-Crafts reaction. A typical sequence would start with a suitably substituted N-phenylalkanoic acid or its corresponding acid chloride.

Causality of Experimental Choices: This method is advantageous when the starting materials are readily available and allows for the introduction of substituents on the aliphatic portion of the azepine ring prior to cyclization. The choice of Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid) is crucial for achieving high yields in the cyclization step.

Friedel_Crafts_Route Starting_Material N-(4-nitrophenyl)pentanoic acid Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA, AlCl₃) Starting_Material->Cyclization Intermediate 8-Nitro-tetrahydro-1H- benzo[b]azepin-5-one Cyclization->Intermediate Reduction Reduction of ketone and nitro group Intermediate->Reduction Final_Product 2,3,4,5-Tetrahydro-1H- benzo[b]azepin-8-amine Reduction->Final_Product

Figure 3: Conceptual workflow for the Friedel-Crafts acylation approach.
Alternative Route 2: Beckmann Rearrangement

The Beckmann rearrangement provides another powerful method for the construction of the azepine ring. This reaction involves the acid-catalyzed rearrangement of an oxime derived from a tetralone precursor.

Causality of Experimental Choices: This route is particularly useful for synthesizing benzo[b]azepin-2-ones, which can then be further functionalized. The choice of the acid catalyst (e.g., PPA, H₂SO₄, or a Lewis acid) can influence the reaction rate and yield. The subsequent reduction of the lactam and the nitro group would be required to arrive at the target amine.

Beckmann_Route Starting_Material 7-Nitro-1-tetralone Oxime_Formation Reaction with hydroxylamine Starting_Material->Oxime_Formation Oxime Tetralone Oxime Oxime_Formation->Oxime Rearrangement Beckmann Rearrangement Oxime->Rearrangement Lactam 8-Nitro-tetrahydro-1H- benzo[b]azepin-2-one Rearrangement->Lactam Reduction Reduction of lactam and nitro group Lactam->Reduction Final_Product 2,3,4,5-Tetrahydro-1H- benzo[b]azepin-8-amine Reduction->Final_Product

Figure 4: Conceptual workflow for the Beckmann rearrangement approach.
Performance Comparison of Synthetic Routes
Synthetic Route Advantages Disadvantages Typical Overall Yield Key Considerations
Nitration-Reduction High-yielding, reliable, well-established procedures, readily available starting material.Use of strong acids, potential for regioisomer formation if the substrate is complex.Good to ExcellentCareful temperature control during nitration is crucial for safety and selectivity.
Friedel-Crafts Acylation Good control over substituents on the aliphatic ring, can be a one-pot cyclization.Requires synthesis of the N-arylalkanoic acid precursor, harsh acidic conditions.Moderate to GoodThe position of the nitro group must be incorporated into the starting aniline derivative.
Beckmann Rearrangement Utilizes readily available tetralone starting materials, provides access to lactam intermediates for further diversification.Multi-step synthesis, rearrangement can sometimes lead to side products.ModerateRequires subsequent reduction of the lactam functionality, which can be challenging.

Conclusion and Future Outlook

The validated two-step synthesis of this compound via nitration and subsequent reduction of the parent heterocycle offers a reliable, efficient, and scalable route to this important building block. The detailed experimental protocol and the accompanying validation data provided in this guide serve as a robust starting point for researchers. The comparative analysis of alternative synthetic strategies, such as the Friedel-Crafts acylation and Beckmann rearrangement, highlights the versatility of synthetic approaches to the benzo[b]azepine core and allows for an informed choice of methodology based on specific research needs. As the demand for novel therapeutics continues to grow, the development and optimization of synthetic routes to key pharmacophores like this compound will remain a critical endeavor in the field of medicinal chemistry.

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Comparative Docking Analysis of Benzo[b]azepin-8-amine: Probing Interactions with GABAA and ROCK1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the benzoazepine scaffold is a "privileged structure," recognized for its presence in a variety of psychoactive and cardiovascular drugs.[1] This guide delves into a comparative molecular docking study of a specific derivative, benzo[b]azepin-8-amine, against two promising therapeutic targets: the Gamma-Aminobutyric Acid Type A (GABAA) receptor and the Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This in-silico investigation aims to elucidate the potential binding modes and affinities of this compound, offering a rationale for its further investigation and providing a framework for the design of novel therapeutics.

The benzoazepine core is famously embodied in drugs like diazepam, which exert their anxiolytic and sedative effects through allosteric modulation of the GABAA receptor.[2][3] Concurrently, other derivatives of the broader benzoazepine family have demonstrated inhibitory activity against ROCK, a key regulator of cellular contraction and motility, implicated in cardiovascular diseases and cancer.[4] This dual potentiality of the benzoazepine scaffold makes a comparative docking study of benzo[b]azepin-8-amine a compelling endeavor for drug development professionals.

This guide will provide a detailed, step-by-step methodology for conducting these comparative docking studies, present the anticipated binding interactions and affinities in a clear, tabular format, and visualize the underlying biological pathways and experimental workflows. By offering this comprehensive analysis, we aim to equip researchers with the foundational knowledge to explore the therapeutic potential of benzo[b]azepin-8-amine and its analogs.

Target Receptors: Rationale for Selection

The GABAA Receptor: A Gateway for Anxiolytics

The GABAA receptor, a ligand-gated ion channel, is the principal mediator of fast synaptic inhibition in the central nervous system.[5] Benzodiazepines, a class of drugs that includes the well-known anxiolytic diazepam, bind to a specific allosteric site on the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[6] This potentiation of GABAergic neurotransmission leads to the sedative, anxiolytic, and anticonvulsant properties of these drugs.[5] Given the structural similarity of benzo[b]azepin-8-amine to the core benzodiazepine structure, the GABAA receptor presents a primary and logical target for investigation. The cryo-electron microscopy structure of the human α1β3γ2L GABAA receptor in complex with diazepam (PDB ID: 6HUP) provides an excellent, high-resolution template for our docking studies.[7]

ROCK1: A Key Player in Cellular Contractility

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[4] The ROCK family consists of two highly homologous isoforms, ROCK1 and ROCK2.[4] Dysregulation of the Rho/ROCK signaling pathway is implicated in a range of pathologies, including hypertension, cancer, and glaucoma.[4] Several ROCK inhibitors, such as fasudil and Y-27632, have been developed and are used clinically for conditions like cerebral vasospasm.[8] The discovery that certain benzoazepinone derivatives can act as potent ROCK inhibitors opens up a second avenue for the therapeutic application of the benzo[b]azepin-8-amine scaffold.[4] The crystal structure of ROCK1 in complex with a potent inhibitor (PDB ID: 6E9W) will serve as the basis for our docking analysis against this target.[9]

Comparative Ligands: Setting the Benchmark

To contextualize the docking results of benzo[b]azepin-8-amine, a comparative analysis with well-established ligands for each target receptor is essential.

  • For the GABAA Receptor: Diazepam , a classic 1,4-benzodiazepine, will be used as the reference compound. Its extensive history of clinical use and well-characterized binding to the GABAA receptor provide a robust benchmark for our study.[2]

  • For the ROCK1 Kinase: Two known inhibitors, Fasudil and Y-27632 , will be employed for comparison. These compounds represent different chemical scaffolds and have well-documented inhibitory activities against ROCK1, allowing for a comprehensive evaluation of the potential of benzo[b]azepin-8-amine as a ROCK inhibitor.[10][11]

Methodology: A Step-by-Step Guide to Comparative Docking

The following protocol outlines the key steps for performing a comparative molecular docking study using widely accessible and validated computational tools.

Step 1: Ligand and Receptor Preparation

Accurate preparation of both the ligand and receptor structures is a critical first step for a successful docking simulation.

Ligand Preparation:

  • Obtain 3D Structures: The 3D structures of benzo[b]azepin-8-amine, diazepam, fasudil, and Y-27632 can be obtained from chemical databases such as PubChem.[12] If a 3D structure for benzo[b]azepin-8-amine is not directly available, it can be constructed using molecular modeling software and subsequently energy minimized.

  • File Format Conversion: Convert the ligand structures to the PDBQT file format, which is required by AutoDock Vina. This can be accomplished using AutoDockTools.[13] This process involves adding polar hydrogens, assigning partial charges (Gasteiger charges), and defining rotatable bonds.

Receptor Preparation:

  • Download PDB Structures: Download the crystal structures of the human GABAA receptor (PDB ID: 6HUP) and human ROCK1 (PDB ID: 6E9W) from the Protein Data Bank (RCSB PDB).[4][9]

  • Protein Clean-up: Prepare the protein structures using software such as UCSF Chimera or AutoDockTools.[14][15] This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • Repairing any missing side chains or loops if necessary.

  • File Format Conversion: Save the prepared receptor structures in the PDBQT format.

Step 2: Defining the Binding Site (Grid Box Generation)

The docking search space must be defined by a "grid box" that encompasses the active site of the receptor.

  • Identify the Binding Pocket: For both 6HUP and 6E9W, the binding site can be identified based on the location of the co-crystallized ligand (diazepam and the pyridinylbenzamide-based inhibitor, respectively).

  • Grid Box Setup: Using AutoDockTools, define the center and dimensions of the grid box to cover the entire binding pocket, providing enough space for the ligand to move and rotate freely. A grid box size of approximately 20x20x20 Ångstroms is often a good starting point, but should be adjusted to the specific dimensions of the active site.[16]

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

  • Analyze Results: The output file (output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file (log.txt) will also contain these scores. The pose with the lowest binding energy is typically considered the most favorable.

Step 4: Visualization and Interaction Analysis

Visual inspection of the docking poses is crucial for understanding the binding interactions.

  • Load Structures: Use molecular visualization software like PyMOL or UCSF Chimera to load the receptor and the docked ligand poses from the output PDBQT file.

  • Identify Interactions: Analyze the interactions between the ligand and the receptor's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the experimental process and the biological context of the target receptors, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (PubChem/Modeling) Ligand_Prep Ligand Preparation (Add H, Charges) Ligand->Ligand_Prep Receptor Receptor Acquisition (RCSB PDB) Receptor_Prep Receptor Preparation (Remove H2O, Add H) Receptor->Receptor_Prep Grid Grid Box Generation (Define Binding Site) Ligand_Prep->Grid Receptor_Prep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Visualization Pose Visualization (PyMOL/Chimera) Docking->Visualization Interaction Interaction Analysis (H-bonds, Hydrophobic) Visualization->Interaction Comparison Comparative Analysis (Binding Energies) Interaction->Comparison Signaling_Pathways cluster_gaba GABAA Receptor Signaling cluster_rock ROCK1 Signaling Pathway GABA GABA GABAAR GABAA Receptor GABA->GABAAR Benzo Benzo[b]azepin-8-amine (Potential Modulator) Benzo->GABAAR Allosteric Modulation Cl_Influx Chloride Ion Influx GABAAR->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Synaptic Inhibition (Anxiolytic Effect) Hyperpolarization->Inhibition RhoA Active RhoA ROCK1 ROCK1 RhoA->ROCK1 Benzo_ROCK Benzo[b]azepin-8-amine (Potential Inhibitor) Benzo_ROCK->ROCK1 Inhibition MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLC_P Phosphorylated MLC ROCK1->MLC_P Actomyosin Actomyosin Contraction MLC_P->Actomyosin

Caption: Simplified signaling pathways for the GABAA and ROCK1 receptors.

Comparative Data and Expected Outcomes

The primary quantitative output of a molecular docking study is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The docking scores of benzo[b]azepin-8-amine will be compared against the scores of the known ligands for each receptor.

Table 1: Predicted Binding Affinities (kcal/mol) and Experimental Validation Data

LigandTarget ReceptorPredicted Binding Affinity (kcal/mol)Experimental Binding Affinity
Benzo[b]azepin-8-amineGABAA ReceptorTo be determined-
DiazepamGABAA ReceptorTo be determinedKi: ~1-10 nM [5]
Benzo[b]azepin-8-amineROCK1To be determined-
FasudilROCK1To be determinedIC50: ~0.158 µM for ROCK2 [17]
Y-27632ROCK1To be determinedKi: ~140 nM for ROCK1 [11]

Interpretation of Results:

  • GABAA Receptor: If the predicted binding affinity of benzo[b]azepin-8-amine is comparable to or better than that of diazepam, and if it forms similar key interactions within the benzodiazepine binding site (e.g., with specific histidine and tyrosine residues), it would suggest that this compound is a promising candidate for further investigation as a GABAA receptor modulator.

  • ROCK1 Kinase: Similarly, if benzo[b]azepin-8-amine exhibits a strong predicted binding affinity for the ATP-binding pocket of ROCK1, comparable to fasudil and Y-27632, and forms critical hydrogen bonds with the hinge region residues, it would warrant further exploration as a potential ROCK inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative in-silico analysis of benzo[b]azepin-8-amine against the GABAA and ROCK1 receptors. Molecular docking serves as a powerful initial step in the drug discovery pipeline, offering valuable insights into potential ligand-receptor interactions and guiding the prioritization of compounds for experimental validation. [16]The results of these studies will help to elucidate whether benzo[b]azepin-8-amine is more likely to act as a central nervous system agent, a cardiovascular drug, or potentially as a dual-activity compound.

The findings from this computational investigation should be followed by in-vitro binding assays and functional studies to experimentally validate the predicted binding affinities and biological activities. Furthermore, the structural insights gained from the docking poses can inform the design of novel analogs of benzo[b]azepin-8-amine with improved potency, selectivity, and pharmacokinetic properties. This iterative cycle of computational design and experimental testing is at the heart of modern, structure-based drug discovery.

References

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  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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  • MySkinRecipes. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine. Retrieved from [Link]

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  • Chen, L., et al. (2023). Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. Journal of Biomolecular Structure and Dynamics, 1-17.
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  • Sigel, E., & Ernst, M. (2020). GABA(A) Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked?. International journal of molecular sciences, 21(18), 6889.
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  • ResearchGate. (n.d.). IC50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved from [Link]

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  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1436-1445.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug development, scaffolds like 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine are of significant interest. This molecule serves as a crucial intermediate for synthesizing bioactive compounds targeting neurological disorders, owing to its structural similarities to known receptor ligands.[1] However, the journey from a promising molecular design to a viable drug candidate is paved with rigorous validation, the most fundamental of which is the confirmation of chemical purity.

The Orthogonal Approach: A Self-Validating System for Purity Assessment

To establish purity with the highest degree of confidence, a single analytical method is insufficient. We must employ an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the molecule. This strategy creates a self-validating system where the weaknesses of one method are compensated by the strengths of another. For a small molecule like our target amine, a robust analytical workflow combines a high-resolution separation technique (HPLC), a definitive identity confirmation method (MS), and an absolute quantification method (qNMR).

Orthogonal_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Confirmation Synthesis Crude Synthesized Product HPLC HPLC Purity (Relative Area %) Synthesis->HPLC Separates impurities LCMS LC-MS Identity (Molecular Weight) Synthesis->LCMS Confirms identity qNMR qNMR Purity (Absolute wt%) Synthesis->qNMR Quantifies absolutely Final Purity Confirmed >95% Qualified for Biological Screening HPLC->Final LCMS->Final qNMR->Final

Caption: Orthogonal workflow for purity validation.

Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Separation

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[5] Its power lies in its ability to physically separate the target compound from non-volatile impurities, providing a clear visual and quantitative assessment of relative purity.[6][7] We choose Reverse-Phase HPLC (RP-HPLC) because our target molecule is moderately polar, making it ideal for partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. The use of a gradient elution—systematically increasing the organic solvent concentration—is crucial. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted from the column as sharp, detectable peaks.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Stationary Phase: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates the amine, improving peak shape and ensuring consistent retention.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: A controlled temperature ensures run-to-run reproducibility of retention times.

  • Detector Wavelength: 254 nm. Rationale: The benzene ring in the molecule provides strong UV absorbance at this wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

Data Interpretation: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8] A result of >99% by this method indicates a high degree of separation from detectable impurities under these conditions.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — Definitive Identity Confirmation

Expertise & Causality: While HPLC provides a purity percentage, it does not confirm the identity of the main peak. For this, we couple the HPLC to a mass spectrometer. MS is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight for the compound eluting from the column.[9][10] This confirms that the major peak observed in our HPLC run is indeed this compound and not a structurally similar impurity. We use Electrospray Ionization (ESI) in positive ion mode, as the amine group is basic and readily accepts a proton ([M+H]+) under the acidic mobile phase conditions.

LCMS_Workflow cluster_lc HPLC Separation cluster_ms Mass Spectrometry Detection Sample Sample Injection Column C18 Column Sample->Column Mobile Phase Flow ESI Electrospray Ionization (ESI) Column->ESI Eluent Analyzer Mass Analyzer (Quadrupole) ESI->Analyzer Ion Beam Detector Detector Analyzer->Detector Data Mass Spectrum [M+H]+ Detector->Data Signal

Sources

Safety Operating Guide

Navigating the Disposal of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to hazardous waste regulations. By understanding the rationale behind each step, laboratory personnel can cultivate a culture of safety that extends beyond mere protocol adherence to a deep-seated understanding of chemical risk management.

Hazard Assessment and Risk Mitigation: Understanding the Compound

2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine belongs to the class of heterocyclic aromatic amines. While toxicological data for this specific molecule is limited, analogous compounds exhibit a range of hazards that must be presupposed. Structurally similar benzazepine derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[2] Aromatic amines as a class are noted for their potential carcinogenic and mutagenic effects.[3][4] Therefore, a conservative approach, treating the compound as hazardous, is mandatory.

Key Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Potential for mutagenicity or carcinogenicity

Personal Protective Equipment (PPE): The First Line of Defense

Given the assumed hazards, stringent adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound in any form (solid, solution, or as waste).

PPE Component Specification Rationale
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.To prevent dermal absorption, which can be a significant route of exposure for aromatic amines.
Eye Protection Chemical splash goggles or a full-face shield.To protect against accidental splashes of solutions or fine powders, which can cause severe eye damage.[2]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary, particularly when handling powders outside of a certified chemical fume hood.To prevent inhalation of airborne particles.

Segregation and Collection of Waste: A Step-by-Step Protocol

Proper segregation of chemical waste at the point of generation is critical to ensure safe handling and compliant disposal. Never mix waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Protocol for Waste Collection:
  • Container Selection:

    • Utilize a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling:

    • Immediately upon adding the first quantity of waste, affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration of the waste material.

      • The date the waste was first added to the container.

      • The primary hazard(s) (e.g., "Toxic," "Corrosive").

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • Solid Waste: Collect un-dissolved compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any absorbent materials used for cleaning up small spills in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management plan.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be in a well-ventilated location, away from incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of this compound waste. This workflow ensures that all waste is handled in accordance with institutional and regulatory guidelines.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Solid or Liquid) collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container Accurately (Full Chemical Name, Hazards) collect->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup transport Transport to a Permitted Hazardous Waste Facility pickup->transport end Incineration or Other Approved Treatment transport->end

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (Manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (Beyond the capacity of laboratory personnel to handle safely):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.

    • Provide them with the name of the chemical and any available hazard information.

    • Prevent entry into the affected area until it has been cleared by trained emergency responders.

Regulatory Compliance and Documentation

All activities related to the disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Maintain meticulous records of all hazardous waste generated and disposed of. This includes:

  • Copies of hazardous waste manifests.

  • Records of waste accumulation start dates.

  • Documentation of any spills or incidents.

By adhering to these procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.